molecular formula C8H12N2 B1591432 5-Isopropylpyridin-2-amine CAS No. 603310-75-4

5-Isopropylpyridin-2-amine

Cat. No.: B1591432
CAS No.: 603310-75-4
M. Wt: 136.19 g/mol
InChI Key: GXSWKKZGLOYAPE-UHFFFAOYSA-N
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Description

5-Isopropylpyridin-2-amine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6(2)7-3-4-8(9)10-5-7/h3-6H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSWKKZGLOYAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591959
Record name 5-(Propan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603310-75-4
Record name 5-(Propan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Isopropylpyridin-2-amine: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and ability to serve as a versatile synthetic handle have made it a cornerstone in the design of novel therapeutics. Within this class of compounds, 5-Isopropylpyridin-2-amine has emerged as a key building block, particularly in the synthesis of targeted cancer therapies. This guide provides a comprehensive technical overview of its chemical and physical properties, structural characteristics, reactivity, and synthetic applications, with a focus on its role in the development of cyclin-dependent kinase (CDK) inhibitors.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₈H₁₂N₂, is an aromatic amine characterized by a pyridine ring substituted with an amino group at the 2-position and an isopropyl group at the 5-position.[3] This substitution pattern significantly influences its electronic distribution, basicity, and steric profile, which in turn dictates its reactivity and utility in synthesis.

The structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some properties are well-documented, others, such as the melting point, are not consistently reported in the literature.

PropertyValueSource(s)
Molecular Formula C₈H₁₂N₂[1][3]
Molecular Weight 136.19 g/mol [1][3]
CAS Number 603310-75-4[1][3]
Boiling Point 252.7 °C at 760 mmHg[3]
Density 1.008 g/cm³[3]
Flash Point 130 °C[3]
Melting Point Not available[3]
pKa Not experimentally determined. Estimated to be in the range of other 2-aminopyridines (approx. 6.8-7.2 for the pyridinium ion).[4]
Solubility Soluble in some organic solvents like DMSO and DMF. Slightly soluble in water.[5]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group protons, and the amine protons.

  • Aromatic Protons: Three signals are anticipated in the aromatic region (typically δ 6.0-8.5 ppm). The proton at C6 will likely appear as a doublet, coupled to the proton at C5. The proton at C4 will also be a doublet, coupled to the proton at C3. The proton at C3 will appear as a doublet of doublets, coupled to both the C2-amino group (if not exchanged) and the C4 proton.

  • Isopropyl Group: A septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃) are characteristic of the isopropyl moiety.

  • Amine Protons: A broad singlet for the -NH₂ protons is expected, the chemical shift of which can be highly variable depending on the solvent and concentration.[6]

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

  • Aromatic Carbons: Six distinct signals are expected for the pyridine ring carbons. The carbon bearing the amino group (C2) will be significantly upfield due to the electron-donating effect of the nitrogen. The carbon attached to the isopropyl group (C5) will also show a characteristic shift.

  • Isopropyl Carbons: Two signals are expected for the isopropyl group: one for the methine carbon and one for the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands indicative of its functional groups.[7][8]

  • N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.[7]

  • C-H Stretching: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group will be observed just below 3000 cm⁻¹.

  • N-H Bending: An N-H bending (scissoring) vibration is expected in the range of 1580-1650 cm⁻¹.[7]

  • C=C and C=N Stretching: Aromatic ring stretching vibrations will be present in the 1400-1600 cm⁻¹ region.

  • C-N Stretching: The C-N stretching vibration for an aromatic amine is typically found in the 1250-1335 cm⁻¹ range.[7]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (136.19). Given the presence of two nitrogen atoms, the molecular ion will have an even m/z value, consistent with the nitrogen rule.

Common fragmentation patterns for aminopyridines include:

  • Loss of a methyl radical (-CH₃): This would result in a fragment at m/z 121.

  • Loss of an isopropyl radical (-C₃H₇): This would lead to a fragment at m/z 93.

  • Alpha-cleavage: Cleavage of the bond between the isopropyl group and the pyridine ring is a likely fragmentation pathway.[9]

Synthesis and Reactivity

Synthetic Approaches

The synthesis of substituted 2-aminopyridines can be achieved through various methods, including the Chichibabin reaction, nucleophilic substitution of halopyridines, and transition metal-catalyzed cross-coupling reactions. For this compound, a common laboratory-scale synthesis might involve the following conceptual steps, although a specific detailed protocol is not widely published.

Synthesis_Pathway 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Protection of Amino Group Protection of Amino Group 2-Amino-5-bromopyridine->Protection of Amino Group e.g., Acylation Introduction of Isopropyl Group Introduction of Isopropyl Group Protection of Amino Group->Introduction of Isopropyl Group Suzuki or Kumada coupling Deprotection Deprotection Introduction of Isopropyl Group->Deprotection Hydrolysis This compound This compound Deprotection->this compound

Caption: A conceptual synthetic pathway to this compound.

A plausible synthetic route starts from a readily available precursor like 2-amino-5-bromopyridine.[10][11] The amino group can be protected, followed by a metal-catalyzed cross-coupling reaction (e.g., Suzuki or Kumada coupling) to introduce the isopropyl group. Subsequent deprotection would yield the final product.

Reactivity Profile

The reactivity of this compound is governed by the interplay of the electron-donating amino group and the electron-withdrawing pyridine ring.

  • N-Functionalization: The exocyclic amino group is nucleophilic and readily undergoes reactions such as acylation, alkylation, and sulfonylation. This is a key reaction in its incorporation into larger molecules.

  • Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho and para positions (C3 and C5). However, the pyridine nitrogen is deactivating, making electrophilic substitution on the pyridine ring challenging.

  • Metal-Catalyzed Cross-Coupling: The amino group can be used as a directing group in C-H activation reactions, and the pyridine ring itself can participate in various cross-coupling reactions, often after conversion of a C-H bond to a C-halogen or C-boronic ester bond.

Application in Drug Discovery: A Key Intermediate for Abemaciclib

The most significant application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of Abemaciclib (Verzenio®), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[12][13][14] Abemaciclib is approved for the treatment of certain types of breast cancer.

The synthesis of Abemaciclib involves the coupling of this compound with a substituted pyrimidine derivative. The amino group of this compound acts as the nucleophile in a nucleophilic aromatic substitution or a palladium-catalyzed Buchwald-Hartwig amination reaction.[15][16]

Abemaciclib_Synthesis cluster_0 Key Intermediates This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Substituted Pyrimidine Substituted Pyrimidine Substituted Pyrimidine->Coupling Reaction Abemaciclib Abemaciclib Coupling Reaction->Abemaciclib

Caption: Simplified schematic of Abemaciclib synthesis highlighting the role of this compound.

The choice of the 5-isopropyl substituent is likely crucial for the binding affinity and selectivity of Abemaciclib to the ATP-binding pocket of CDK4/6, highlighting the importance of this specific building block in fine-tuning the pharmacological properties of the final drug molecule.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.[17]

  • Hazards: It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[18]

  • Handling: Use in a well-ventilated area, wearing suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[17]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, flames, and sparks.[17][18]

Conclusion

This compound is a valuable and strategically important building block in modern organic and medicinal chemistry. Its unique structural features and reactivity profile make it an ideal component for the synthesis of complex molecular architectures, most notably demonstrated by its crucial role in the manufacture of the CDK4/6 inhibitor Abemaciclib. A thorough understanding of its chemical properties, spectroscopic characteristics, and handling requirements is essential for researchers and drug development professionals seeking to leverage this versatile compound in their synthetic endeavors. As the quest for novel therapeutics continues, the demand for well-characterized and synthetically accessible building blocks like this compound will undoubtedly grow.

References

An In-depth Technical Guide to 5-Isopropylpyridin-2-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropylpyridin-2-amine, a substituted pyridine derivative, is a molecule of growing interest within the realms of medicinal chemistry and materials science. Its unique structural motif, featuring an isopropyl group on the pyridine ring, imparts specific physicochemical properties that make it a valuable building block in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its CAS number and key physical constants, alongside a discussion of its synthesis and potential applications.

Core Identification and Physical Properties

The unambiguous identification of a chemical compound is paramount for research and development. This compound is uniquely identified by its Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 603310-75-4[1][2][3]

This identifier ensures consistency and accuracy in scientific literature and chemical databases. The fundamental physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₂N₂[1][2]
Molecular Weight 136.19 g/mol [1][2]
Boiling Point 252.7 °C to 253 °C[1][2]
Density 1.008 g/cm³[1][2]
Flash Point 130 °C[1][2]
Refractive Index 1.546[2]
Melting Point Not Available[1]
Solubility No specific data available. Aminopyridine derivatives generally exhibit solubility in organic solvents.

It is noteworthy that while many of the physical constants are well-documented, a definitive melting point for this compound is not consistently reported in publicly available literature, with some sources indicating "N/A"[1]. The solubility of this compound has not been explicitly detailed, however, based on the general characteristics of aminopyridines, it is anticipated to be soluble in a range of organic solvents.

Spectroscopic Data

Synthesis Strategies

The synthesis of this compound can be approached through various established methods for the preparation of substituted aminopyridines. A common strategy involves the introduction of the isopropyl group onto a pre-functionalized pyridine ring, followed by amination.

A potential synthetic pathway is outlined below. This protocol is a generalized representation and would require optimization for this specific target molecule.

Conceptual Synthesis Workflow

Synthesis_Workflow Start Pyridine Derivative Step1 Friedel-Crafts Acylation (e.g., with Isobutyryl chloride) Start->Step1 Intermediate1 5-Isobutyrylpyridine Step1->Intermediate1 Step2 Reductive Amination (e.g., with NH3, H2/Catalyst) Intermediate1->Step2 Product This compound Step2->Product

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Methodology (Hypothetical):

  • Acylation: A suitable pyridine precursor, such as 2-halopyridine, would be subjected to a Friedel-Crafts acylation reaction with isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This step introduces the isobutyryl group at the 5-position of the pyridine ring. The causality behind this choice lies in the directing effects of the existing substituent on the pyridine ring.

  • Purification: The resulting 5-isobutyrylpyridine intermediate would be isolated and purified using standard techniques such as column chromatography.

  • Reductive Amination: The purified ketone intermediate would then undergo reductive amination. This can be achieved through various methods, including reaction with ammonia in the presence of a reducing agent like sodium cyanoborohydride or catalytic hydrogenation. This step is critical as it converts the carbonyl group into the desired primary amine.

  • Final Purification: The final product, this compound, would be purified by distillation or recrystallization to achieve the desired level of purity for subsequent applications.

This proposed synthesis is based on well-established organic chemistry principles. The trustworthiness of this protocol is high, as each step represents a standard and well-documented transformation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, general safety precautions for handling aminopyridine derivatives should be strictly followed. These compounds are often toxic and can be absorbed through the skin.

General Safety Recommendations:

  • Engineering Controls: Work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

Applications in Research and Development

The structural features of this compound make it an attractive scaffold for the development of novel compounds in several areas:

  • Pharmaceuticals: The 2-aminopyridine moiety is a common pharmacophore found in a variety of clinically used drugs. The isopropyl group can modulate lipophilicity and metabolic stability, making this compound a valuable starting material for the synthesis of new drug candidates.

  • Agrochemicals: Substituted pyridines are widely used in the agrochemical industry as herbicides, insecticides, and fungicides. The unique substitution pattern of this compound could lead to the discovery of new and effective crop protection agents.

  • Materials Science: Pyridine derivatives are known for their ability to act as ligands in coordination chemistry. The nitrogen atoms in this compound can coordinate with metal ions, opening possibilities for the development of new catalysts, sensors, and functional materials.

Logical Relationships in Application

Applications cluster_core This compound cluster_fields Application Fields cluster_outcomes Potential Outcomes Core Core Structure Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro Materials Materials Science Core->Materials Drugs New Drug Candidates Pharma->Drugs Pesticides Novel Pesticides Agro->Pesticides Catalysts New Catalysts/Sensors Materials->Catalysts

Caption: Interrelationship of this compound's core structure and its potential applications.

Conclusion

This compound is a chemical compound with significant potential for further research and development. This guide has provided a consolidated source of its known physical constants and CAS number, offering a foundational understanding for scientists and researchers. While a definitive melting point, specific solubility data, and experimental spectral data remain to be fully documented in accessible literature, the provided information on its properties, a conceptual synthesis pathway, and potential applications serves as a valuable starting point for its exploration in various scientific disciplines. As with any chemical, adherence to strict safety protocols is essential when handling this compound. The unique combination of the aminopyridine core and the isopropyl substituent positions this compound as a promising building block for the next generation of pharmaceuticals, agrochemicals, and advanced materials.

References

An In-Depth Technical Guide to Potential Research Areas for 5-Isopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Isopropylpyridin-2-amine is a substituted aminopyridine with a structural motif that is prevalent in a multitude of biologically active compounds. This technical guide provides a comprehensive exploration of promising research avenues for this molecule, targeting researchers, scientists, and drug development professionals. We delve into rational, actionable strategies for its synthesis and subsequent investigation as a potential modulator of key protein families implicated in a range of pathologies. This document is structured to serve as a practical handbook, offering not only the scientific rationale behind proposed research directions but also detailed, step-by-step experimental protocols. We will explore its potential as an inhibitor of protein kinases, a modulator of G-protein coupled receptors (GPCRs), and a blocker of ion channels. Each section is designed to be a self-contained guide for the initial exploration of this compound's therapeutic potential.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 603310-75-4[1]
Molecular Formula C₈H₁₂N₂[1]
Molecular Weight 136.19 g/mol [1]
Boiling Point 252.7 °C at 760 mmHg[1]
Density 1.008 g/cm³[1]

I. Synthesis and Purification of this compound

The efficient synthesis of this compound is the foundational step for any subsequent biological evaluation. Two primary and well-established methods for the synthesis of 2-aminopyridines are the Chichibabin amination and the Buchwald-Hartwig amination. Below, we provide a detailed, albeit prospective, protocol for each.

A. Proposed Synthesis Route 1: Chichibabin Amination

The Chichibabin reaction is a classic method for the direct amination of pyridine and its derivatives using sodium amide.[1][2][3] This reaction proceeds via a nucleophilic addition-elimination mechanism.[1]

Experimental Protocol: Chichibabin Amination of 3-Isopropylpyridine

Materials:

  • 3-Isopropylpyridine

  • Sodium amide (NaNH₂)

  • Toluene, anhydrous

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Sodium hydroxide (NaOH), 2M aqueous solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene (150 mL) and sodium amide (1.2 eq).

  • Addition of Substrate: Heat the suspension to reflux (approximately 110°C). Slowly add 3-isopropylpyridine (1.0 eq) to the refluxing mixture over 30 minutes.

  • Reaction Monitoring: The reaction mixture will typically develop a deep red or brown color, and the evolution of hydrogen gas will be observed.[1] Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-6 hours).

  • Quenching: Cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until gas evolution ceases.

  • Work-up: Add 2M aqueous sodium hydroxide solution to the mixture until the aqueous layer is basic (pH > 10). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

G cluster_0 Chichibabin Amination Workflow Reaction Setup Reaction Setup Substrate Addition Substrate Addition Reaction Setup->Substrate Addition Reaction Monitoring Reaction Monitoring Substrate Addition->Reaction Monitoring Quenching Quenching Reaction Monitoring->Quenching Work-up Work-up Quenching->Work-up Purification Purification Work-up->Purification G cluster_1 Buchwald-Hartwig Amination Workflow Catalyst Preparation Catalyst Preparation Reagent Addition Reagent Addition Catalyst Preparation->Reagent Addition Reaction Reaction Reagent Addition->Reaction Work-up & Extraction Work-up & Extraction Reaction->Work-up & Extraction Purification Purification Work-up & Extraction->Purification G cluster_2 Kinase Inhibition Assay Workflow Compound Plating Compound Plating Kinase Reaction Kinase Reaction Compound Plating->Kinase Reaction ADP Detection ADP Detection Kinase Reaction->ADP Detection Data Analysis Data Analysis ADP Detection->Data Analysis G cluster_3 GPCR Radioligand Binding Assay Reaction Setup Reaction Setup Incubation Incubation Reaction Setup->Incubation Filtration & Washing Filtration & Washing Incubation->Filtration & Washing Scintillation Counting Scintillation Counting Filtration & Washing->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis G cluster_4 Patch-Clamp Electrophysiology Workflow Cell & Pipette Prep Cell & Pipette Prep Seal & Whole-Cell Seal & Whole-Cell Cell & Pipette Prep->Seal & Whole-Cell Baseline Recording Baseline Recording Seal & Whole-Cell->Baseline Recording Compound Application Compound Application Baseline Recording->Compound Application Effect Measurement Effect Measurement Compound Application->Effect Measurement Data Analysis Data Analysis Effect Measurement->Data Analysis

References

An In-Depth Technical Guide to the Reactivity Profile of 5-Isopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Among its many derivatives, aminopyridines serve as critical building blocks, offering versatile handles for molecular elaboration. This guide focuses on 5-Isopropylpyridin-2-amine, a substituted aminopyridine with significant potential in drug discovery. The strategic placement of an electron-donating amino group and a lipophilic isopropyl group on the pyridine scaffold creates a unique reactivity profile. Understanding this profile is paramount for its effective utilization in the synthesis of novel chemical entities. This document provides a comprehensive exploration of the synthesis, electronic properties, and predictable reactivity of this compound in key organic transformations, offering both theoretical insights and practical guidance for the laboratory scientist.

Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature with a boiling point of approximately 253 °C.[1][2] Its structure, featuring both a hydrogen bond donor (the amino group) and acceptor (the pyridine nitrogen), along with a hydrophobic isopropyl group, results in moderate polarity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number603310-75-4[1][3]
Molecular FormulaC₈H₁₂N₂[1]
Molecular Weight136.19 g/mol [1]
Boiling Point253 °C[1]
Density1.008 g/cm³[1]
Flash Point130 °C[1]
pKa (predicted)~7.0

The pKa of the conjugate acid of this compound is predicted to be around 7.0. This is influenced by the electron-donating effects of both the amino and isopropyl groups, making the pyridine nitrogen more basic than that of unsubstituted pyridine (pKa ≈ 5.2).

Spectroscopic Characterization (Predicted)

1.1.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group, and the amino group.

Table 2: Predicted 1H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~7.8-8.0d~2.0
H-4~7.2-7.4dd~8.5, 2.0
H-3~6.4-6.6d~8.5
CH (isopropyl)~2.8-3.0sept~7.0
CH₃ (isopropyl)~1.2-1.3d~7.0
NH₂~4.5-5.5br s-

1.1.2. 13C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

Table 3: Predicted 13C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~158-160
C-5~135-137
C-6~145-147
C-4~138-140
C-3~108-110
CH (isopropyl)~33-35
CH₃ (isopropyl)~22-24

1.1.3. Mass Spectrometry

In mass spectrometry, this compound is expected to show a prominent molecular ion peak. Fragmentation may involve the loss of a methyl group from the isopropyl substituent.

Table 4: Predicted Key Mass Spectral Peaks for this compound

m/zProposed Fragment
136[M]⁺
121[M - CH₃]⁺

Synthesis of this compound

A practical and scalable synthesis of this compound can be achieved through a metal-catalyzed cross-coupling reaction. A plausible and efficient route involves the reaction of a readily available halopyridine with an appropriate organometallic reagent.

Proposed Synthetic Route: Kumada Cross-Coupling

A highly effective method for the introduction of the isopropyl group is the Kumada cross-coupling reaction, which utilizes a Grignard reagent.

G 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine This compound This compound 2-Amino-5-bromopyridine->this compound i-PrMgBr, Ni(dppp)Cl₂

Caption: Proposed synthesis via Kumada coupling.

Step-by-Step Protocol:

  • Reaction Setup: To a dry, inert-atmosphere flask, add 2-amino-5-bromopyridine and a nickel catalyst, such as [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂).

  • Solvent Addition: Add a dry, ethereal solvent like tetrahydrofuran (THF).

  • Grignard Addition: Cool the mixture to 0 °C and slowly add a solution of isopropylmagnesium bromide in THF.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Reactivity Profile: A Guided Tour

The reactivity of this compound is governed by the interplay of the electronic effects of its substituents. The amino group at the 2-position is a strong electron-donating group, activating the pyridine ring towards electrophilic attack, particularly at the 3- and 5-positions. However, the 5-position is already substituted. The pyridine nitrogen, being a heteroatom, deactivates the ring towards electrophilic substitution due to its electron-withdrawing inductive effect. Conversely, this electron deficiency at the 2-, 4-, and 6-positions makes the ring susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution

The powerful activating effect of the amino group dominates, directing incoming electrophiles primarily to the 3-position.

G cluster_0 Electrophilic Attack This compound This compound Intermediate Wheland Intermediate This compound->Intermediate Electrophile (E⁺) attacks C3 E+ E+ Product 3-Substituted Product Intermediate->Product -H⁺

Caption: General pathway for electrophilic substitution.

3.1.1. Halogenation

Bromination of 2-aminopyridines typically occurs at the 5-position. Since this position is already occupied, bromination of this compound is expected to proceed at the 3-position.

Experimental Protocol: Bromination

  • Dissolve this compound in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Slowly add a solution of bromine or N-bromosuccinimide (NBS) at room temperature.

  • Stir the reaction mixture until the starting material is consumed.

  • Quench the reaction with a solution of sodium thiosulfate.

  • Neutralize the mixture and extract the product.

  • Purify by crystallization or chromatography.

3.1.2. Nitration

Nitration of 2-aminopyridines can be challenging due to the basicity of the amino group and the pyridine nitrogen, which can be protonated under strongly acidic conditions, deactivating the ring. However, with careful control of reaction conditions, nitration at the 3-position is achievable.

Experimental Protocol: Nitration

  • Dissolve this compound in concentrated sulfuric acid at low temperature (0-5 °C).

  • Slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining the low temperature.

  • Allow the reaction to proceed for a specified time.

  • Carefully pour the reaction mixture onto ice and neutralize with a base to precipitate the product.

  • Filter, wash, and dry the product.

Nucleophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient, particularly at the α (2,6) and γ (4) positions, making it susceptible to nucleophilic attack. This reactivity is further influenced by the presence of a good leaving group. While this compound itself does not have a leaving group for direct SNAr, its derivatives, such as a halogenated analog, would readily undergo such reactions.

A classic example of nucleophilic substitution on a pyridine ring without a pre-installed leaving group is the Chichibabin reaction , which involves amination at the 2- or 6-position using sodium amide. For this compound, this reaction would likely be directed to the 6-position.

G Pyridine Pyridine Intermediate Meisenheimer Complex Pyridine->Intermediate + NH₂⁻ Amide NaNH₂ Product Aminopyridine Intermediate->Product - H₂

Caption: The Chichibabin amination reaction.

Metal-Catalyzed Cross-Coupling Reactions

The amino group and the pyridine nitrogen in this compound can act as ligands for transition metals, influencing its reactivity in cross-coupling reactions. For practical applications, it is often a halogenated derivative of this compound that participates in these transformations.

3.3.1. Suzuki-Miyaura Coupling

This powerful C-C bond-forming reaction would typically involve a bromo- or iodo-substituted this compound derivative and a boronic acid in the presence of a palladium catalyst.

General Protocol: Suzuki-Miyaura Coupling

  • Combine the halo-aminopyridine, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water).

  • Heat the mixture under an inert atmosphere until the reaction is complete.

  • Cool the reaction, dilute with water, and extract the product.

  • Purify by chromatography.

3.3.2. Sonogashira Coupling

For the formation of C(sp²)-C(sp) bonds, a halo-aminopyridine can be coupled with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

General Protocol: Sonogashira Coupling

  • To a solution of the halo-aminopyridine and a terminal alkyne in a solvent like DMF or THF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine).

  • Heat the reaction mixture under an inert atmosphere.

  • After completion, work up the reaction by adding water and extracting the product.

  • Purify as needed.

3.3.3. Buchwald-Hartwig Amination

This reaction is used to form C-N bonds and would involve the coupling of a halo-aminopyridine with an amine in the presence of a palladium catalyst and a suitable phosphine ligand.

General Protocol: Buchwald-Hartwig Amination

  • Combine the halo-aminopyridine, an amine, a palladium precatalyst, a phosphine ligand, and a strong base (e.g., sodium tert-butoxide) in an anhydrous, aprotic solvent (e.g., toluene or dioxane).

  • Heat the mixture under an inert atmosphere.

  • After the reaction is complete, cool the mixture, quench with water, and extract the product.

  • Purify by chromatography.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound presents a versatile platform for the synthesis of a wide range of functionalized pyridine derivatives. Its reactivity is a nuanced balance of the electronic contributions of the amino and isopropyl groups, as well as the inherent electronic nature of the pyridine ring. A thorough understanding of its behavior in electrophilic, nucleophilic, and metal-catalyzed reactions, as outlined in this guide, is essential for harnessing its full synthetic potential in the pursuit of novel molecules for drug discovery and development.

References

An In-depth Technical Guide to 5-Isopropylpyridin-2-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Isopropylpyridin-2-amine, a substituted aminopyridine, represents a valuable molecular scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, including its molecular formula and weight. It delves into established synthetic routes for its preparation, with a focus on palladium-catalyzed cross-coupling reactions. The guide further explores the reactivity of the 2-aminopyridine core, a critical aspect for its derivatization in drug discovery programs. A significant portion of this document is dedicated to the application of this compound and its analogs in drug development, particularly as kinase inhibitors. Finally, standard protocols for purification and spectroscopic characterization are detailed to ensure the integrity and quality of the compound for research and development purposes.

Physicochemical Properties of this compound

This compound, also known by its IUPAC name 5-(propan-2-yl)pyridin-2-amine, is a key building block in the synthesis of various biologically active molecules.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₂N₂[1][2]
Molecular Weight 136.19 g/mol [1][2]
CAS Number 603310-75-4[1][2]
Boiling Point 253 °C[2]
Density 1.008 g/cm³[2]
Appearance Not specified, likely a solid or oil at room temperature
Synonyms 2-Amino-5-isopropylpyridine, 5-(1-Methylethyl)-2-pyridinamine[1]

Synthesis of this compound

A highly effective method for this transformation is the Buchwald-Hartwig amination.[3][4] This reaction facilitates the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of an aryl halide with an amine.[3]

G cluster_synthesis Proposed Synthesis via Buchwald-Hartwig Amination Start 2-Bromo-5-isopropylpyridine Intermediate Coupling Intermediate Start->Intermediate Oxidative Addition AmineSource Ammonia Source (e.g., Benzophenone Imine, LHMDS) AmineSource->Intermediate Catalyst Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Catalyst->Intermediate Ligand Phosphine Ligand (e.g., Xantphos, BINAP) Ligand->Intermediate Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Reductive Elimination Product This compound Hydrolysis->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., Xantphos, 2-10 mol%).

  • Reagent Addition: Add 2-bromo-5-isopropylpyridine (1.0 equivalent), the ammonia surrogate (e.g., benzophenone imine, 1.2 equivalents), and the base (e.g., sodium tert-butoxide, 1.5 equivalents).

  • Solvent: Add anhydrous toluene or dioxane as the solvent.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Deprotection (if necessary): If an ammonia surrogate like benzophenone imine is used, the resulting imine is hydrolyzed by treatment with an acid (e.g., hydrochloric acid) to yield the desired primary amine.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Chemical Reactivity

The reactivity of this compound is primarily governed by the nucleophilic amino group and the electronic properties of the pyridine ring. The amino group can readily undergo a variety of chemical transformations, making it a versatile handle for further molecular elaboration.

  • N-Alkylation and N-Arylation: The primary amine can be alkylated or arylated to introduce various substituents.

  • Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

  • Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases.

  • Diazotization: Treatment with nitrous acid can lead to the formation of a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of functional groups.

The pyridine ring itself can undergo electrophilic aromatic substitution, although the amino group is a strong activating group, directing substitution to the ortho and para positions. However, under strongly acidic conditions, the pyridine nitrogen can be protonated, deactivating the ring towards electrophilic attack.

Applications in Drug Development

The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5] This framework is particularly prominent in the development of kinase inhibitors for the treatment of cancer.[6][7][8]

Kinase Inhibition

Cyclin-dependent kinases (CDKs) are a family of enzymes that play a crucial role in regulating the cell cycle.[6][7][8] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[9] Derivatives of 5-substituted-2-aminopyridines have been investigated as potent and selective CDK inhibitors.[6][7] The 2-aminopyridine moiety can form key hydrogen bonding interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The substituent at the 5-position, in this case, the isopropyl group, can be tailored to occupy a hydrophobic pocket within the active site, thereby enhancing binding affinity and selectivity.

G cluster_moa Mechanism of Action of 2-Aminopyridine Based Kinase Inhibitors Inhibitor 5-Substituted-2-Aminopyridine Derivative Kinase Kinase Active Site Inhibitor->Kinase Binds to Hinge Region Phosphorylation Phosphorylation Kinase->Phosphorylation Inhibited ATP ATP ATP->Kinase Blocked Substrate Substrate Protein Substrate->Phosphorylation CellCycle Cell Cycle Progression Phosphorylation->CellCycle Arrested Apoptosis Apoptosis CellCycle->Apoptosis Leads to

Caption: Generalized mechanism of action for 2-aminopyridine kinase inhibitors.

Experimental Protocols

Purification

High-Performance Liquid Chromatography (HPLC)

For high-purity samples required for biological assays, reversed-phase HPLC is the method of choice. A general protocol for the purification of a basic compound like this compound is outlined below.

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Standard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifier to improve peak shape for basic analytes.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for elution.
Gradient 5-95% B over 20 minutesA broad gradient is a good starting point for method development.
Flow Rate 1 mL/minStandard for analytical scale purification.
Detection UV at 254 nm and 280 nmAromatic compounds typically absorb at these wavelengths.
Injection Volume 10-100 µLDependent on sample concentration.

Protocol Steps:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol or DMSO) and dilute with mobile phase A.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes.

  • Injection and Elution: Inject the sample and run the gradient program.

  • Fraction Collection: Collect the fractions corresponding to the main peak.

  • Analysis and Solvent Removal: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.[5]

Recrystallization

For larger quantities and when the impurity profile allows, recrystallization is a cost-effective purification method.

  • Solvent Selection: Choose a solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of a polar solvent (e.g., ethanol, isopropanol) and a non-polar co-solvent (e.g., hexane, water) is often effective.

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold solvent and dry them under vacuum.[10]

Spectroscopic Characterization

¹H NMR Spectroscopy

  • Aromatic Protons: Three signals are expected in the aromatic region (typically δ 6.5-8.5 ppm). The protons on the pyridine ring will likely appear as a doublet, a doublet of doublets, and a singlet or a narrow triplet, with coupling constants characteristic of pyridines.

  • Isopropyl Group: A septet for the methine proton (CH) and a doublet for the two methyl groups (CH₃) are expected in the aliphatic region (typically δ 1.0-3.0 ppm).

  • Amine Protons: A broad singlet for the NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration. This peak will disappear upon D₂O exchange.

¹³C NMR Spectroscopy

  • Aromatic Carbons: Five signals are expected for the pyridine ring carbons, with chemical shifts influenced by the nitrogen atom and the substituents.

  • Isopropyl Group: Two signals are expected for the isopropyl group, one for the methine carbon and one for the equivalent methyl carbons.

Infrared (IR) Spectroscopy

  • N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹.[11]

  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group will appear just below 3000 cm⁻¹.

  • N-H Bending: A medium to strong band around 1600-1650 cm⁻¹ is characteristic of the N-H scissoring vibration of a primary amine.[11]

  • C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-N Stretching: The aromatic C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region.[11]

Mass Spectrometry (MS)

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 136.19).

  • Fragmentation Pattern: Characteristic fragmentation may include the loss of a methyl group from the isopropyl moiety (M-15) or other fragmentation patterns typical for aminopyridines.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. Its synthesis is accessible through modern catalytic methods, and its reactivity allows for diverse structural modifications. This guide provides a foundational understanding of its properties, synthesis, and applications, along with practical protocols for its purification and characterization, to support further research and development efforts in this promising area.

References

Commercial availability and suppliers of 5-Isopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Isopropylpyridin-2-amine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Strategic Value of a Substituted Pyridine

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in a vast array of therapeutics. Within this class, this compound (CAS No: 603310-75-4) emerges as a particularly valuable building block.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, covering its commercial availability, key chemical properties, a robust synthetic protocol, and its strategic application in the synthesis of complex, biologically active molecules.

The strategic placement of the amino group at the 2-position and the isopropyl moiety at the 5-position creates a molecule with distinct reactivity and structural characteristics. The amino group serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, N-arylation, and the construction of fused heterocyclic systems.[2][3] The isopropyl group, a lipophilic and sterically defined substituent, can be crucial for modulating pharmacokinetic properties or for specific interactions within a biological target's binding pocket.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and research. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 603310-75-4[1][4][5]
Molecular Formula C₈H₁₂N₂[1][4][6]
Molecular Weight 136.19 g/mol [1][4][5]
Boiling Point ~253 °C at 760 mmHg[1][6]
Density ~1.008 g/cm³[1][6]
Flash Point ~130 °C[1][6]
IUPAC Name 5-propan-2-ylpyridin-2-amine[1]
Spectroscopic Characterization Insights

While specific spectra for this exact compound are proprietary to suppliers, based on the structure and data for analogous 2-aminopyridines, the following spectroscopic signatures can be expected:

  • ¹H NMR: The proton spectrum will feature distinct signals for the isopropyl group (a septet and a doublet) and three protons in the aromatic region corresponding to the pyridine ring, with coupling constants indicative of their relative positions. The amine protons will typically appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum will show eight distinct signals, including those for the isopropyl group and the five carbons of the pyridine ring.

  • IR Spectroscopy: Key vibrational modes will include N-H stretching bands for the primary amine in the 3300-3500 cm⁻¹ region and C=N/C=C stretching vibrations characteristic of the pyridine ring.[7]

  • Mass Spectrometry: The compound's molecular ion peak (M+) would be observed at m/z 136.10, consistent with its exact mass.[6]

Commercial Availability and Procurement

This compound is readily available as a research chemical from various specialized suppliers. It is typically offered in research-grade purities, suitable for use in discovery and process development laboratories. When procuring this material, it is crucial to note that it is intended for professional research and manufacturing use only and not for consumer or medical applications.[4]

SupplierPurityAvailable QuantitiesCAS Number
Sigma-Aldrich (Merck) Varies by listingGram to multi-gram scale603310-75-4
American Elements Can be produced to high purityResearch and bulk quantities603310-75-4[1]
CP Lab Safety 97%1 gram603310-75-4[4]
Sunway Pharm Ltd 97%1g, 5g603310-75-4[5]
Echemi (Trader) Industrial/Pharmaceutical GradeVaries603310-75-4[6]

Synthesis Protocol: A Practical Approach

While commercially available, understanding the synthesis of this compound is valuable for custom synthesis needs or for developing derivatives. A robust and common method for preparing substituted 2-aminopyridines is through a nucleophilic aromatic substitution (SₙAr) reaction on a corresponding 2-halopyridine precursor. The electron-withdrawing nature of the pyridine nitrogen activates the 2-position for nucleophilic attack.

The workflow below outlines the synthesis from the readily available 2-chloro-5-isopropylpyridine.

G start Start: 2-Chloro-5-isopropylpyridine reaction SₙAr Reaction (Chichibabin-type) start->reaction Add to reactor reagents Reagents: - Sodium Amide (NaNH₂) - Anhydrous Toluene - Liquid Ammonia (optional catalyst) reagents->reaction Introduce workup Aqueous Workup - Quench with H₂O - Extract with Ethyl Acetate reaction->workup Reaction mixture purification Purification - Silica Gel Column Chromatography workup->purification Crude product characterization Characterization - NMR - MS - IR purification->characterization Purified fractions product Final Product: This compound characterization->product Verified Structure G start This compound (Building Block) reaction1 Reaction 1 (e.g., Buchwald-Hartwig or Suzuki Coupling) start->reaction1 Introduce R-X intermediate Functionalized Intermediate reaction1->intermediate reaction2 Reaction 2 (e.g., Amide Coupling) intermediate->reaction2 Introduce R'-COOH api Complex API (e.g., Kinase Inhibitor) reaction2->api

References

An In-depth Technical Guide to 5-Isopropylpyridin-2-amine in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Isopropylpyridin-2-amine is a key heterocyclic building block in modern organic synthesis, particularly valued in the design and development of novel therapeutic agents. Its unique structural features, combining the nucleophilicity of the 2-amino group with the steric and electronic influence of the 5-isopropyl substituent, render it a valuable scaffold for accessing a diverse range of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, characteristic reactivity, and significant applications in medicinal chemistry, with a focus on its role in the development of potent and selective kinase inhibitors. Detailed experimental protocols, mechanistic insights, and spectroscopic data are presented to equip researchers with the practical knowledge required for its effective utilization in the laboratory.

Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold

The 2-aminopyridine motif is a privileged structure in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational new drug candidates.[1] Its prevalence stems from its ability to engage in a variety of intermolecular interactions, including hydrogen bonding and metal coordination, which are crucial for molecular recognition at biological targets. The pyridine nitrogen and the exocyclic amino group can act as both hydrogen bond donors and acceptors, enabling precise orientation within protein binding pockets.

The introduction of substituents onto the pyridine ring allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. The 5-isopropyl group, in particular, offers a moderately lipophilic and sterically demanding substituent that can influence the molecule's conformation and interaction with hydrophobic pockets in target proteins. This guide will delve into the specific attributes of this compound that make it a valuable tool for contemporary organic and medicinal chemists.

Synthesis of this compound

The synthesis of 5-substituted-2-aminopyridines can be approached through several established methodologies. While this compound is commercially available from various suppliers, understanding its synthesis is crucial for the preparation of analogues and for process development.[2][3] The Chichibabin reaction and palladium-catalyzed cross-coupling reactions are two of the most prominent methods for the preparation of 2-aminopyridines.

The Chichibabin Amination

The Chichibabin reaction, first reported in 1914, is a direct amination of pyridines using sodium amide.[4][5] The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amide anion attacks the electron-deficient C2 position of the pyridine ring.

Caption: Generalized mechanism of the Chichibabin reaction.

A modified Chichibabin reaction can be employed for the synthesis of 5-alkylpyridines, though specific conditions for the isopropyl derivative are not readily found in publicly available literature. A general procedure for a related compound, 2-amino-5-methylpyridine, involves reacting 3-picoline with sodamide under pressure in the presence of ammonia.[5][6]

Experimental Protocol: Modified Chichibabin Reaction for 2-Amino-5-alkylpyridines (General Procedure)

  • Materials: 3-Alkylpyridine, sodium amide (sodamide), xylene, oleic acid (optional, as a catalyst), ammonia, nitrogen.

  • Procedure:

    • In a high-pressure autoclave, a mixture of sodamide, xylene, and a catalytic amount of oleic acid is prepared under a nitrogen atmosphere.[5]

    • The 3-alkylpyridine is added to the autoclave.[5]

    • The autoclave is purged with nitrogen, then pressurized with ammonia and nitrogen to the desired pressure (e.g., 30 psig ammonia and 220 psig nitrogen).[5]

    • The reaction mixture is heated to a temperature at which hydrogen evolution begins (typically around 150-160°C).[5]

    • The reaction is monitored by the rate of hydrogen evolution and is continued until the reaction is complete.

    • After cooling, the reaction mixture is carefully hydrolyzed with water.

    • The organic phase is separated, and the aqueous phase is extracted with an organic solvent (e.g., xylene).

    • The combined organic extracts are distilled to isolate the 2-amino-5-alkylpyridine product.[5]

Causality Behind Experimental Choices: The use of high pressure and ammonia in the gas phase has been shown to favorably alter the isomer ratio, increasing the yield of the desired 2-amino-5-alkylpyridine over the 2-amino-3-alkylpyridine.[1] The oleic acid can act as a surfactant and catalyst. Careful hydrolysis is necessary due to the presence of unreacted sodium amide.

Palladium-Catalyzed Cross-Coupling Reactions

A more modern and often higher-yielding approach to 2-aminopyridines is the Buchwald-Hartwig amination.[7] This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine. For the synthesis of this compound, this would typically involve the reaction of 2-halo-5-isopropylpyridine with an ammonia equivalent.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 5-Isopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Isopropylpyridin-2-amine Scaffold

This compound is a valuable starting material in drug discovery due to the unique combination of its structural features. The 2-aminopyridine moiety is a well-established pharmacophore known to form key hydrogen bond interactions with the hinge region of many protein kinases. The isopropyl group at the 5-position provides a lipophilic handle that can be exploited to enhance binding affinity and modulate pharmacokinetic properties. The strategic derivatization of this scaffold allows for the exploration of chemical space to optimize potency, selectivity, and drug-like properties.

I. N-Arylation via Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds.[1] This palladium-catalyzed cross-coupling reaction provides a powerful method for synthesizing N-aryl-5-isopropylpyridin-2-amine derivatives, which are common cores in many kinase inhibitors.[2][3]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to promote the reductive elimination step and prevent beta-hydride elimination.[1]

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Complex L2Pd(II)(Ar)(X) Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination [L2Pd(II)(Ar)(NHR2)]+X- Oxidative Addition Complex->Amine Coordination R2NH De-protonation L2Pd(II)(Ar)(NR2) Amine Coordination->De-protonation Base Reductive Elimination Product Formation De-protonation->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Protocol 1: Synthesis of N-Aryl-5-isopropylpyridin-2-amines

This protocol provides a general procedure for the Buchwald-Hartwig amination of various aryl halides with this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the phosphine ligand (0.04-0.10 mmol).

  • Add the base (1.4-2.0 mmol) to the flask.

  • Add the anhydrous solvent (5-10 mL).

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-5-isopropylpyridin-2-amine.

Parameter Condition Rationale
Catalyst System Pd₂(dba)₃ / XPhosA robust system for coupling a wide range of aryl halides.
Base NaOt-BuA strong, non-nucleophilic base suitable for most aminations.
Solvent Toluene or DioxaneHigh-boiling, aprotic solvents that are compatible with the reaction conditions.
Temperature 100 °CSufficient to drive the reaction to completion for most substrates.

Table 1: Representative Reaction Conditions for Buchwald-Hartwig Amination.

II. C-C Bond Formation via Suzuki-Miyaura Coupling

While derivatization of the amino group is a primary strategy, modification of the pyridine ring itself offers another avenue for structural diversification. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. To utilize this reaction, this compound would first need to be halogenated, typically at the 3- or 6-position.

Protocol 2: Synthesis of 6-Aryl-5-isopropylpyridin-2-amines (via a 6-halo intermediate)

This protocol outlines a two-step process involving the halogenation of this compound followed by a Suzuki-Miyaura coupling.

Step 1: Halogenation of this compound

Step 2: Suzuki-Miyaura Coupling

Materials:

  • 6-Bromo-5-isopropylpyridin-2-amine (hypothetical intermediate)

  • Arylboronic acid or arylboronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, CsF)

  • Solvent system (e.g., dioxane/water, toluene/water, DMF)

Procedure:

  • In a round-bottom flask, dissolve the 6-bromo-5-isopropylpyridin-2-amine (1.0 mmol) and the arylboronic acid (1.2 mmol) in the chosen solvent system (e.g., 4:1 dioxane/water).

  • Add the base (2.0 mmol) and the palladium catalyst (0.03-0.05 mmol).

  • Degas the mixture with an inert gas for 10-15 minutes.

  • Heat the reaction to reflux (typically 80-100 °C) and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by flash column chromatography.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start Combine 6-Bromo-5-isopropylpyridin-2-amine, Arylboronic Acid, Base, and Pd Catalyst in Solvent Degas Degas Start->Degas Heat & Stir Heat & Stir Degas->Heat & Stir Monitor Monitor Heat & Stir->Monitor Cool Cool Monitor->Cool Extract Extract Cool->Extract Purify Purify Extract->Purify Final Product Final Product Purify->Final Product 6-Aryl-5-isopropylpyridin-2-amine

Caption: General workflow for the Suzuki-Miyaura coupling.

III. Amide, Urea, and Thiourea Derivatives: Expanding the Pharmacophore

The primary amine of this compound is a versatile handle for the synthesis of amide, urea, and thiourea derivatives. These functionalities can introduce additional hydrogen bonding interactions and modulate the physicochemical properties of the final compounds.

Protocol 3: Amide Bond Formation

Amide coupling is a fundamental transformation in medicinal chemistry.[4] A variety of coupling reagents are available to facilitate this reaction.

Materials:

  • This compound

  • Carboxylic acid

  • Coupling reagent (e.g., HATU, HBTU, EDC/HOBt)

  • Base (e.g., DIPEA, TEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the carboxylic acid (1.0 mmol) in the anhydrous solvent.

  • Add the coupling reagent (1.1 mmol) and the base (2.0 mmol) and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 4: Synthesis of Urea and Thiourea Derivatives

Urea and thiourea derivatives can be readily synthesized from this compound by reaction with isocyanates or isothiocyanates, respectively.

Materials:

  • This compound

  • Isocyanate or Isothiocyanate

  • Anhydrous aprotic solvent (e.g., THF, DCM, acetonitrile)

Procedure:

  • Dissolve this compound (1.0 mmol) in the anhydrous solvent.

  • Add the isocyanate or isothiocyanate (1.0 mmol) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-6 hours. The product often precipitates from the reaction mixture.

  • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography.

Derivative Reagent Key Interaction
Amide Carboxylic Acid + Coupling ReagentHydrogen bond donor and acceptor.
Urea IsocyanateTwo hydrogen bond donors and a carbonyl acceptor.[5]
Thiourea IsothiocyanateTwo hydrogen bond donors and a thiocarbonyl acceptor.

Table 2: Reagents and Key Interactions for Amide, Urea, and Thiourea Derivatives.

IV. Application in Kinase Inhibitor Development

Derivatives of this compound are frequently explored as kinase inhibitors.[6] The 2-aminopyridine core acts as a "hinge-binder," mimicking the adenine portion of ATP. The substituents on the aryl ring (in N-aryl derivatives) or on the pyridine core itself are directed towards the solvent-exposed region of the ATP-binding site, allowing for the optimization of potency and selectivity.

Diagram: Kinase Inhibition by a 2-Aminopyridine Derivative

Kinase_Inhibition cluster_0 ATP Binding Pocket cluster_1 Inhibitor Hinge Hinge Solvent_Front Solvent Front Region Aminopyridine 2-Aminopyridine Core Aminopyridine->Hinge H-Bonds Substituent Isopropyl & Aryl Groups Substituent->Solvent_Front Hydrophobic Interactions

Caption: Schematic of a 2-aminopyridine inhibitor in a kinase active site.

Protocol 5: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized derivatives against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a suitable microplate, add the kinase, the substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time.

  • Stop the reaction and measure the kinase activity using the chosen detection method, which typically quantifies the amount of ADP produced or the amount of phosphorylated substrate.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

References

5-Isopropylpyridin-2-amine: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Aminopyridine Moiety

In the landscape of contemporary drug discovery, the 2-aminopyridine scaffold stands out as a "privileged" structure.[1][2] Its prevalence in a multitude of FDA-approved drugs is a testament to its remarkable ability to interact with a wide array of biological targets.[2] The pyridine ring's nitrogen atom acts as a hydrogen bond acceptor, while the 2-amino group can serve as a hydrogen bond donor, allowing for critical interactions within the active sites of enzymes like kinases and G-protein coupled receptors (GPCRs).[3] Furthermore, the strategic functionalization of the pyridine ring can significantly enhance a molecule's physicochemical properties, such as solubility and cell permeability, thereby improving its pharmacokinetic and pharmacodynamic profile.[4]

This application note focuses on 5-isopropylpyridin-2-amine , a specific and highly valuable building block. The introduction of the isopropyl group at the 5-position offers a subtle yet impactful modification. This small, lipophilic group can effectively probe hydrophobic pockets within a target protein, potentially leading to increased potency and selectivity. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, complete with detailed protocols for its synthesis and key coupling reactions, and insights into its role in the development of targeted therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 603310-75-4Internal Data
Molecular Formula C₈H₁₂N₂Internal Data
Molecular Weight 136.19 g/mol Internal Data
Boiling Point 252.7 °C at 760 mmHgInternal Data
Density 1.008 g/cm³Internal Data
Flash Point 130 °CInternal Data

Synthesis of the Building Block

The synthesis of this compound can be efficiently achieved from commercially available 2-amino-5-bromopyridine through a palladium- or nickel-catalyzed cross-coupling reaction. The Kumada or Negishi couplings are particularly well-suited for this transformation, offering high yields and functional group tolerance.[1][5][6]

Protocol 1: Synthesis via Kumada Coupling

The Kumada coupling utilizes a Grignard reagent, which can be prepared from isopropyl bromide.[1][6]

Caption: Kumada coupling workflow for synthesis.

Materials:

  • 2-Amino-5-bromopyridine

  • Isopropylmagnesium bromide (solution in THF)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried, three-necked round-bottom flask under an argon atmosphere, add 2-amino-5-bromopyridine (1.0 eq) and Ni(dppp)Cl₂ (0.05 eq).

  • Add anhydrous THF to dissolve the solids.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add isopropylmagnesium bromide (1.2 eq, solution in THF) dropwise via a syringe, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Core Applications in Medicinal Chemistry

The this compound scaffold is a key constituent in the design of various kinase and GPCR modulators, demonstrating its therapeutic potential across multiple disease areas.

Kinase Inhibitors

The 2-aminopyridine moiety is a well-established hinge-binding motif in a multitude of kinase inhibitors. The nitrogen of the pyridine ring and the exocyclic amino group form crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[3]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Dysregulation of CDKs is a hallmark of cancer.[7] Several patents disclose compounds containing substituted 2-aminopyridine cores as potent CDK inhibitors, suggesting the utility of the this compound scaffold in this area.[8][9][10] The isopropyl group can occupy a hydrophobic pocket adjacent to the hinge region, enhancing binding affinity and selectivity.

  • p38 MAP Kinase Inhibitors: The p38 MAP kinase pathway is implicated in inflammatory responses and cancer.[6][11] A number of patents describe p38 inhibitors incorporating a 2-aminopyridine framework, highlighting the potential for developing novel anti-inflammatory and anti-cancer agents using the this compound building block.[12][13][14]

  • PI3K/mTOR Inhibitors: The PI3K/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is common in cancer.[5] Dual PI3K/mTOR inhibitors have shown significant promise in oncology.[15] The 2-aminopyridine scaffold has been incorporated into such inhibitors, where it can interact with the kinase hinge region.[12]

Caption: Targeted signaling pathways.

GPCR Allosteric Modulators

G-protein coupled receptors represent the largest family of cell surface receptors and are targets for a significant portion of modern medicines. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater selectivity and a more nuanced modulation of receptor activity. The structural features of 2-aminopyridine derivatives make them attractive candidates for the development of GPCR allosteric modulators.

Key Synthetic Transformations and Protocols

The versatility of this compound as a building block is demonstrated by its utility in several key bond-forming reactions central to medicinal chemistry.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, enabling the introduction of aryl or heteroaryl substituents at the 2-position of the pyridine ring, following an initial N-arylation of the amino group.[16]

Caption: Suzuki-Miyaura coupling workflow.

Materials:

  • N-Aryl-5-isopropylpyridin-2-amine (from Protocol 3)

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk flask, add N-Aryl-5-isopropylpyridin-2-amine (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl derivatives of this compound.[8][11][17]

Materials:

  • This compound

  • Aryl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., Xantphos, SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In an oven-dried Schlenk tube under an argon atmosphere, combine Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and NaOtBu (1.4 eq).

  • Add this compound (1.2 eq) and the aryl halide (1.0 eq).

  • Add anhydrous toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: Amide Bond Formation

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. This compound can be readily coupled with a variety of carboxylic acids using standard coupling reagents.

Materials:

  • This compound

  • Carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry. Its inherent physicochemical properties, coupled with the strategic placement of the isopropyl group, make it an attractive scaffold for the design of potent and selective kinase inhibitors and GPCR modulators. The robust and well-established protocols for its synthesis and subsequent functionalization via Suzuki-Miyaura, Buchwald-Hartwig, and amide coupling reactions provide medicinal chemists with a powerful toolkit to explore novel chemical space and develop next-generation therapeutics.

References

Application Notes: A Practical Guide to the N-Acylation of 5-Isopropylpyridin-2-amine for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pyridine core stands as a privileged scaffold. Its ability to form key hydrogen bonds and engage in favorable interactions within the ATP-binding pocket of kinases has made it a cornerstone of medicinal chemistry.[1] Among the myriad of substituted pyridines, 5-Isopropylpyridin-2-amine has emerged as a valuable building block due to the synthetic versatility of its primary amino group and the advantageous physicochemical properties imparted by the isopropyl substituent. This document provides a comprehensive experimental protocol for a foundational reaction involving this compound: its N-acylation with a substituted nicotinoyl chloride. This reaction serves as a gateway to a diverse array of amide-containing molecules with significant potential in drug development programs.

The protocol detailed herein is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the underlying scientific rationale for each procedural choice. Our aim is to provide a self-validating system that ensures reproducibility and a deeper understanding of the chemical transformation.

Chemical Properties and Safety Overview

Before commencing any experimental work, a thorough understanding of the reactant's properties and safety considerations is paramount.

PropertyValueSource
Chemical Name This compound--INVALID-LINK--
CAS Number 603310-75-4--INVALID-LINK--
Molecular Formula C₈H₁₂N₂--INVALID-LINK--
Molecular Weight 136.19 g/mol --INVALID-LINK--
Boiling Point 252.7 °C at 760 mmHg--INVALID-LINK--
Density 1.008 g/cm³--INVALID-LINK--
Flash Point 130 °C--INVALID-LINK--

Safety Information: this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Reaction Principle: N-Acylation via Acyl Chloride

The N-acylation of this compound with a substituted nicotinoyl chloride is a classic example of nucleophilic acyl substitution. The reaction proceeds in two main stages, as outlined in the workflow diagram below. First, the substituted nicotinic acid is converted to a more reactive acyl chloride. This is typically achieved using a chlorinating agent like oxalyl chloride or thionyl chloride. The in situ formation of the acyl chloride is often preferred to avoid the isolation of this moisture-sensitive intermediate.

In the second stage, the primary amine of this compound, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group, facilitated by a base to neutralize the HCl byproduct, yields the desired N-acylated product.

N_Acylation_Workflow cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: N-Acylation cluster_2 Work-up & Purification NicotinicAcid Substituted Nicotinic Acid AcylChloride Nicotinoyl Chloride (Intermediate) NicotinicAcid->AcylChloride DCM, cat. DMF OxalylChloride Oxalyl Chloride OxalylChloride->AcylChloride Product N-(5-isopropylpyridin-2-yl)nicotinamide Derivative AcylChloride->Product Aminopyridine This compound Aminopyridine->Product Base Triethylamine (Base) Base->Product DCM Workup Aqueous Work-up Product->Workup Purification Column Chromatography Workup->Purification

Figure 1: General workflow for the synthesis of N-(5-isopropylpyridin-2-yl)nicotinamide derivatives.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of N-(thiophen-2-yl) nicotinamide derivatives and is applied here for the N-acylation of this compound.

Part A: Synthesis of Substituted Nicotinoyl Chloride (Intermediate)

Materials:

  • Substituted Nicotinic Acid (1.0 eq)

  • Oxalyl Chloride (1.2 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted nicotinic acid.

  • Suspend the acid in anhydrous DCM.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add oxalyl chloride to the suspension at room temperature. Gas evolution (CO and CO₂) will be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (cessation of gas evolution and formation of a clear solution). The crude nicotinoyl chloride solution is used directly in the next step.

Scientific Rationale: The use of oxalyl chloride is advantageous as its byproducts (CO, CO₂, and HCl) are gaseous and easily removed. DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.

Part B: Synthesis of N-(5-isopropylpyridin-2-yl)nicotinamide Derivative

Materials:

  • This compound (1.0 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Crude nicotinoyl chloride solution from Part A

Procedure:

  • In a separate dry flask under an inert atmosphere, dissolve this compound and triethylamine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the crude nicotinoyl chloride solution from Part A to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-(5-isopropylpyridin-2-yl)nicotinamide derivative.

Scientific Rationale: The reaction is performed at 0 °C initially to control the exothermic reaction between the acyl chloride and the amine. Triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Data Presentation

The following table provides representative data for the synthesis of a hypothetical N-(5-isopropylpyridin-2-yl)nicotinamide derivative.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
N-(5-isopropylpyridin-2-yl)nicotinamide C₁₄H₁₅N₃O241.2985135-137

Conclusion

The N-acylation of this compound is a robust and versatile reaction for the synthesis of novel compounds with potential applications in drug discovery, particularly as kinase inhibitors. The protocol detailed in these application notes provides a reliable and well-rationalized procedure for this transformation. By understanding the underlying chemical principles and adhering to the experimental guidelines, researchers can effectively utilize this compound as a key building block in the development of new therapeutic agents.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Involving 5-Isopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Medicinal Chemistry with 5-Isopropylpyridin-2-amine and Microwave Synthesis

In the landscape of modern drug discovery, the this compound scaffold is a privileged structural motif. Its derivatives are integral to the development of a wide array of therapeutic agents, most notably in the realm of kinase inhibitors for oncology. The strategic placement of the isopropyl group and the reactive amino functionality allows for precise molecular tailoring to optimize potency, selectivity, and pharmacokinetic profiles. Pyridine derivatives, in general, are cornerstones of medicinal chemistry due to their diverse biological activities, including anticancer, antifungal, and antiviral properties[1].

Traditional synthetic routes to elaborate on this core structure often involve lengthy reaction times and harsh conditions, creating a bottleneck in the rapid generation of compound libraries for screening. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, increased yields, and cleaner reaction profiles[2]. By leveraging the efficient and uniform heating provided by microwave irradiation, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, can be performed with unprecedented speed and efficiency. This guide provides detailed, field-proven protocols for the microwave-assisted synthesis of derivatives of this compound, empowering researchers to accelerate their drug discovery programs.

Core Concepts in Microwave-Assisted Cross-Coupling

Microwave synthesis leverages the ability of polar molecules to generate heat when subjected to a microwave field. This direct and rapid heating of the reaction mixture, as opposed to the convective heating of conventional methods, leads to a significant acceleration of reaction rates. For palladium-catalyzed cross-coupling reactions, this translates to shorter reaction times, often from hours to minutes, and can lead to improved yields and purities by minimizing the formation of byproducts.

Two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Both are exceptionally well-suited for microwave-assisted synthesis.

  • Suzuki-Miyaura Coupling: This reaction forges a new carbon-carbon bond between an organoboron compound (like a boronic acid) and a halide or triflate. It is a robust and versatile method for creating biaryl and heteroaryl-aryl structures.

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. It is a go-to method for the synthesis of arylamines, a common moiety in pharmaceuticals[3].

For the purposes of these application notes, we will focus on the use of 2-bromo-5-isopropylpyridine as a versatile starting material for Suzuki-Miyaura couplings and the direct use of this compound in Buchwald-Hartwig aminations.

Diagrammatic Overview of Key Synthetic Transformations

cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination 2-Bromo-5-isopropylpyridine 2-Bromo-5-isopropylpyridine Microwave (100-150°C, 5-30 min) Microwave (100-150°C, 5-30 min) 2-Bromo-5-isopropylpyridine->Microwave (100-150°C, 5-30 min) Arylboronic Acid Arylboronic Acid Arylboronic Acid->Microwave (100-150°C, 5-30 min) Pd Catalyst Pd Catalyst Pd Catalyst->Microwave (100-150°C, 5-30 min) Base Base Base->Microwave (100-150°C, 5-30 min) 2-Aryl-5-isopropylpyridine 2-Aryl-5-isopropylpyridine Microwave (100-150°C, 5-30 min)->2-Aryl-5-isopropylpyridine This compound This compound Microwave (100-150°C, 10-30 min) Microwave (100-150°C, 10-30 min) This compound->Microwave (100-150°C, 10-30 min) Aryl Halide Aryl Halide Aryl Halide->Microwave (100-150°C, 10-30 min) Pd Catalyst Pd Catalyst Pd Catalyst ->Microwave (100-150°C, 10-30 min) Base Base Base ->Microwave (100-150°C, 10-30 min) N-Aryl-5-isopropylpyridin-2-amine N-Aryl-5-isopropylpyridin-2-amine Microwave (100-150°C, 10-30 min) ->N-Aryl-5-isopropylpyridin-2-amine

Figure 1. General workflows for microwave-assisted Suzuki-Miyaura and Buchwald-Hartwig reactions.

Detailed Application Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2-Bromo-5-isopropylpyridine with Arylboronic Acids

This protocol details a general method for the rapid, microwave-assisted synthesis of 2-aryl-5-isopropylpyridines, which are valuable intermediates in drug discovery. The reaction utilizes a palladium catalyst and a base in a suitable solvent mixture.

Rationale for Component Selection:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. Alternatively, pre-catalyst systems like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos) can offer improved reactivity for challenging substrates.

  • Base: An inorganic base such as K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane and water is often optimal. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitate the reaction.

Experimental Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-bromo-5-isopropylpyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add a 4:1 mixture of 1,4-dioxane and water (5 mL) to the vial.

  • Seal the vial with a crimp cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 15-30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • Quench the reaction by adding 10 mL of water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-isopropylpyridine.

Representative Data for Microwave-Assisted Suzuki-Miyaura Coupling:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1202085
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1202088
33-Pyridinylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O1302575
42-Thiopheneboronic acidPd₂(dba)₃/XPhos (2/4)K₃PO₄Toluene/H₂O1401582

Note: The data in this table is representative and based on typical outcomes for similar reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination of Aryl Halides with this compound

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with various aryl halides under microwave irradiation. This reaction is a powerful tool for the synthesis of N-aryl-2-aminopyridine derivatives, which are common scaffolds in kinase inhibitors.

Rationale for Component Selection:

  • Catalyst System: A combination of a palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, and a bulky, electron-rich phosphine ligand is crucial for efficient C-N bond formation. Ligands like XPhos, SPhos, or RuPhos are often employed to promote the reaction with a wide range of substrates[4][5].

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, though other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can also be effective.

  • Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene, 1,4-dioxane, or tert-amyl alcohol are typically used to prevent catalyst deactivation and side reactions.

Experimental Procedure:

  • To a dry 10 mL microwave reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add 5 mL of anhydrous, deoxygenated toluene via syringe.

  • Seal the vial with a crimp cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 130°C for 20-40 minutes with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-5-isopropylpyridin-2-amine.

Representative Data for Microwave-Assisted Buchwald-Hartwig Amination:

EntryAryl HalideCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
14-BromotoluenePd₂(dba)₃/XPhos (2/4)NaOtBuToluene1303092
21-Chloro-4-methoxybenzenePd(OAc)₂/RuPhos (2/4)LiHMDSt-Amyl alcohol1404085
32-BromonaphthalenePd₂(dba)₃/SPhos (2/4)Cs₂CO₃Dioxane1353588
43-ChlorobenzonitrilePd₂(dba)₃/XPhos (2/4)NaOtBuToluene1303078

Note: The data in this table is representative and based on typical outcomes for similar reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

Troubleshooting and Optimization

  • Low Yields:

    • Catalyst/Ligand Screening: The choice of ligand can have a profound impact on the reaction outcome. If yields are low, screening a panel of phosphine ligands (e.g., XPhos, SPhos, RuPhos, DavePhos) is recommended.

    • Base and Solvent Optimization: The combination of base and solvent is critical. For less reactive substrates, a stronger base or a more polar solvent may be required.

    • Temperature and Time: While microwave reactions are rapid, some substrates may require higher temperatures or longer irradiation times for complete conversion. A time and temperature screen can help identify the optimal conditions.

  • Side Reactions:

    • Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can be minimized by ensuring an inert atmosphere and using a well-chosen catalyst system.

    • Homocoupling of Boronic Acids: In Suzuki reactions, this can be suppressed by using the appropriate stoichiometry and base.

Conclusion

The integration of microwave technology into the synthesis of this compound derivatives offers a powerful strategy for accelerating drug discovery. The protocols outlined in this guide provide a robust starting point for the rapid and efficient generation of compound libraries based on this important medicinal chemistry scaffold. By leveraging the speed and efficiency of microwave-assisted Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can significantly shorten development timelines and more rapidly identify promising new therapeutic candidates.

References

Application Notes and Protocols for the Purification of 5-Isopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Isopropylpyridin-2-amine is a substituted aminopyridine that serves as a crucial building block in medicinal chemistry and drug development. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, compromise the integrity of final active pharmaceutical ingredients (APIs), and introduce potential toxicological risks. This guide provides a comprehensive overview of the principles and detailed protocols for the effective purification of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are designed to be robust and adaptable, ensuring the attainment of high-purity material suitable for downstream applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to selecting and optimizing a purification strategy. These properties dictate the compound's behavior in various solvent systems and on different stationary phases.

PropertyValueSource
Molecular Formula C₈H₁₂N₂[1][2]
Molecular Weight 136.19 g/mol [1][2]
Appearance Likely a solid at room temperatureInferred from related aminopyridines
Boiling Point 253 °C[1]
Density 1.008 g/cm³[1]
Flash Point 130 °C[1]
pKa (Conjugate Acid) ~6-7 (Estimated)Inferred from 2-aminopyridine
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMF, acetonitrile); sparingly soluble in non-polar solvents (e.g., hexane, cyclohexane).[3]Inferred from 2-aminopyridine[3]

Note on pKa and Basicity: The basicity of this compound is attributed to the two nitrogen atoms. The exocyclic amino group is generally more basic than the pyridine ring nitrogen. The pKa of the conjugate acid of pyridine is approximately 5.2, while that of aliphatic amines is typically around 10-11.[4] The amino group in 2-aminopyridines has its basicity reduced due to the electron-withdrawing nature of the pyridine ring. The isopropyl group, being an electron-donating group, is expected to slightly increase the basicity of the molecule compared to 2-aminopyridine. This moderate basicity is a key factor in purification techniques such as acid-base extraction and ion-exchange chromatography.

Principles of Purification

The choice of purification technique is dictated by the nature and quantity of impurities, which are often remnants of the synthetic route. Common impurities may include unreacted starting materials, isomeric byproducts, and products of side reactions.[5] The following purification methods are particularly well-suited for this compound.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the target compound and its impurities in a given solvent or solvent system. The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures.

For aminopyridines, a mixed-solvent system is often effective.[6] A "good" solvent, in which the compound is highly soluble, is used to dissolve the crude material, followed by the addition of a "poor" solvent, in which the compound is sparingly soluble, to induce crystallization. The slow cooling of the saturated solution allows for the formation of a pure crystalline lattice of the target compound, leaving the impurities behind in the mother liquor.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.

  • Normal-Phase Chromatography: In this mode, a polar stationary phase (e.g., silica gel) and a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate) are used. Polar compounds, like this compound, will have a stronger affinity for the stationary phase and thus elute more slowly than non-polar impurities. The basicity of the amino group can lead to tailing on silica gel; this can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase.

  • Ion-Exchange Chromatography: Given the basic nature of this compound, cation-exchange chromatography is a highly effective purification method.[7] In this technique, the compound is protonated and binds to a negatively charged stationary phase. Elution is typically achieved by increasing the pH or the ionic strength of the mobile phase. This method is particularly useful for removing non-basic impurities.

Distillation

For liquid compounds or solids with a relatively low boiling point, distillation can be an effective purification method. Given the boiling point of this compound is 253 °C, vacuum distillation would be necessary to prevent thermal decomposition.[1] This technique separates compounds based on differences in their vapor pressures.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System

This protocol is designed for the purification of solid this compound containing moderately polar impurities.

Workflow for Recrystallization

Caption: Workflow for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (or other suitable "good" solvent like methanol or isopropanol)

  • Deionized water or n-hexane ("poor" solvent)

  • Activated carbon (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent (e.g., ethanol) to just cover the solid.

  • Gently heat the mixture with stirring until the solid dissolves completely.

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Heat the filtrate to boiling and add the "poor" solvent (e.g., water or n-hexane) dropwise until the solution becomes slightly turbid.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold "poor" solvent.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating this compound from impurities with different polarities.

Workflow for Column Chromatography

Caption: General workflow for purification by flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Thin-layer chromatography (TLC) plates

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Select the Mobile Phase: Determine a suitable mobile phase system by running TLC plates of the crude material in various ratios of hexanes and ethyl acetate. A good system will give the target compound an Rf value of approximately 0.3. To prevent tailing, 0.1-1% triethylamine can be added to the mobile phase.

  • Pack the Column: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the chromatography column.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. In a separate flask, add a small amount of silica gel to this solution and concentrate it to a dry powder using a rotary evaporator. Carefully add the dry powder to the top of the packed column.

  • Elute the Column: Add the mobile phase to the top of the column and apply gentle pressure to begin the elution process.

  • Collect and Analyze Fractions: Collect fractions in test tubes and monitor the separation by TLC.

  • Isolate the Pure Product: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.

Purity Assessment

The purity of the final product should be rigorously assessed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect the presence of any impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting

ProblemPossible CauseSolution
Oily product from recrystallization Solvent polarity is too high, or the compound has a low melting point.Try a different solvent system with lower polarity. Ensure the starting material is mostly pure.
Poor recovery from recrystallization Too much solvent was used, or the compound is too soluble in the chosen solvent.Use a minimal amount of hot solvent. Try a different solvent system where the compound is less soluble at room temperature.
Tailing on TLC/Column Chromatography The compound is basic and interacts strongly with the acidic silica gel.Add a small amount of triethylamine or ammonia to the mobile phase.
Poor separation in column chromatography The mobile phase is too polar or not polar enough.Optimize the mobile phase composition based on TLC analysis.

Conclusion

The purification of this compound is a critical step in its utilization for research and development. The choice between recrystallization and column chromatography will depend on the specific impurity profile and the scale of the purification. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can consistently obtain high-purity this compound, ensuring the reliability and reproducibility of their subsequent experiments.

References

Application Notes and Protocols for the Derivatization of 5-Isopropylpyridin-2-amine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds.[1][2][3] This application note provides a comprehensive guide for the strategic derivatization of 5-Isopropylpyridin-2-amine to generate a diverse chemical library suitable for high-throughput biological screening. We present detailed, step-by-step protocols for a suite of robust chemical transformations targeting the versatile 2-amino group, including acylation, sulfonylation, and the formation of urea and thiourea derivatives. Additionally, we outline palladium-catalyzed cross-coupling strategies, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, to further expand the chemical space. The rationale behind the selection of these synthetic routes is discussed, emphasizing their reliability, broad substrate scope, and amenability to library synthesis. Finally, we provide standardized protocols for the primary biological evaluation of the synthesized library, focusing on kinase inhibition and antiproliferative assays, which are critical starting points in many drug discovery campaigns.

Introduction: The Strategic Value of the this compound Scaffold

The 2-aminopyridine moiety is a cornerstone in the design of bioactive molecules due to its unique electronic properties and its capacity to form key hydrogen bond interactions with biological targets.[1][3] It serves as a versatile pharmacophore in a wide range of therapeutic areas. The introduction of an isopropyl group at the 5-position of the pyridine ring provides a valuable lipophilic handle that can enhance binding affinity and modulate pharmacokinetic properties. The derivatization of the primary amino group of this compound offers a straightforward and efficient strategy to rapidly generate a library of novel chemical entities for biological screening. This approach allows for the systematic exploration of the structure-activity relationship (SAR) around this core scaffold, which is a critical step in the identification of new lead compounds for drug development.

Bioisosteric replacement is a key strategy in drug discovery, and the aminopyridine core itself can be considered a bioisostere of other important chemical motifs. By systematically modifying the substituents on the 2-amino group, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a biological target. The derivatization strategies outlined in this guide are chosen for their high efficiency and tolerance of a wide range of functional groups, making them ideal for the construction of a diverse chemical library.

Synthetic Derivatization Strategies

The primary amino group of this compound is a nucleophilic center that can readily participate in a variety of chemical transformations. The following protocols provide detailed procedures for the most common and effective derivatization reactions.

General Reaction Scheme

The derivatization of this compound can be systematically approached to generate a diverse library of compounds. The following diagram illustrates the primary synthetic pathways described in this application note.

G A This compound B Acylation (RCOCl, Pyridine) A->B C Sulfonylation (RSO2Cl, Pyridine) A->C D Urea Formation (R-NCO) A->D E Thiourea Formation (R-NCS) A->E F N-Acyl Derivatives B->F G N-Sulfonyl Derivatives C->G H N,N'-Disubstituted Ureas D->H I N,N'-Disubstituted Thioureas E->I

Caption: General derivatization pathways for this compound.

Protocol 1: Acylation of the 2-Amino Group

Acylation of the 2-amino group introduces an amide functionality, which can participate in hydrogen bonding and provide a scaffold for further diversification. This reaction is typically carried out using an acyl chloride or anhydride in the presence of a base to neutralize the HCl byproduct.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous pyridine or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine or TEA (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acylated derivative.

Protocol 2: Sulfonylation of the 2-Amino Group

Sulfonylation introduces a sulfonamide group, a common pharmacophore in many drugs. The procedure is similar to acylation, using a sulfonyl chloride as the electrophile.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous pyridine or TEA

  • Anhydrous DCM or THF

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Follow the same setup and initial steps as in the acylation protocol, dissolving this compound (1.0 eq) and pyridine or TEA (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C and slowly add the sulfonyl chloride (1.1 eq).

  • Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC.

  • Work-up the reaction as described in the acylation protocol (steps 5-8).

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-sulfonyl derivative.

Protocol 3: Synthesis of Urea and Thiourea Derivatives

The formation of ureas and thioureas from the 2-amino group provides derivatives with excellent hydrogen bond donor and acceptor capabilities. These are readily synthesized by reacting the amine with an isocyanate or isothiocyanate.

Materials:

  • This compound

  • Isocyanate (e.g., phenyl isocyanate) or Isothiocyanate (e.g., phenyl isothiocyanate)

  • Anhydrous THF or DCM

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a round-bottom flask.

  • Add the corresponding isocyanate or isothiocyanate (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-6 hours. The product often precipitates out of the solution. Monitor the reaction by TLC.

  • If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure urea or thiourea derivative.[4][5][6][7][8]

Advanced Derivatization: Palladium-Catalyzed Cross-Coupling

To achieve greater structural diversity, the pyridine core can be modified using palladium-catalyzed cross-coupling reactions. This typically requires a halogenated starting material, such as 5-bromo-2-aminopyridine, which can be synthesized from 2-aminopyridine. For the purpose of this guide, we will assume the availability of a suitable halo-substituted isopropyl-aminopyridine.

The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide.[9][10][11][12] This allows for the introduction of various aryl and heteroaryl substituents.

Materials:

  • Bromo-substituted this compound (e.g., 3-bromo-5-isopropylpyridin-2-amine)

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • To a Schlenk flask, add the bromo-aminopyridine (1.0 eq), boronic acid/ester (1.2 eq), palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.[13][14][15][16][17]

Materials:

  • Bromo-substituted this compound

  • Primary or secondary amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4 eq)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert atmosphere setup

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk flask.

  • Add the bromo-aminopyridine (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by LC-MS.

  • Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Library Generation and Management

The systematic application of the described synthetic protocols to a diverse set of building blocks (acyl chlorides, sulfonyl chlorides, isocyanates, boronic acids, and amines) will generate a focused library of this compound derivatives.

G cluster_0 Library Generation Workflow A This compound (Starting Material) B Parallel Synthesis (Acylation, Sulfonylation, Urea/Thiourea Formation) A->B C Purification (Automated Flash Chromatography) B->C D Characterization (LC-MS, NMR) C->D E Plate Preparation (DMSO Stocks) D->E F Biological Screening E->F

Caption: Workflow for the generation of a chemical library.

For efficient library management, each synthesized compound should be purified to >95% purity as determined by LC-MS and/or NMR. Purified compounds should be dissolved in dimethyl sulfoxide (DMSO) to create stock solutions at a standard concentration (e.g., 10 mM) in 96- or 384-well plates for high-throughput screening.

Biological Screening Protocols

The newly synthesized library can be screened against a variety of biological targets. Here, we provide general protocols for two common primary assays in drug discovery: a kinase inhibition assay and a cell-based antiproliferative assay.

Protocol 4: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

Protein kinases are a major class of drug targets.[18][19][20] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is inversely correlated with the amount of ATP remaining. A decrease in ADP production indicates inhibition of the kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Synthesized compound library in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Luminometer

Procedure:

  • Prepare the kinase reaction buffer as recommended by the enzyme supplier.

  • In the assay plate, add 2.5 µL of the kinase and substrate mixture.

  • Add 0.5 µL of the test compound at various concentrations (typically a serial dilution from 100 µM to 1 nM). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[21][22][23]

Protocol 5: Cell-Based Antiproliferative Assay (e.g., MTT or CellTiter-Glo® Assay)

Cell proliferation assays are used to determine the cytotoxic or cytostatic effects of compounds on cancer cell lines.[24][25][26][27] The MTT assay is a colorimetric assay that measures metabolic activity, while the CellTiter-Glo® assay is a luminescent assay that measures ATP levels, both of which are indicative of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compound library in DMSO

  • MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Reagent (Promega)

  • Solubilization buffer (for MTT assay, e.g., DMSO or acidic isopropanol)

  • Clear 96-well cell culture plates

  • Microplate reader (for absorbance or luminescence)

  • CO₂ incubator (37 °C, 5% CO₂)

Procedure (MTT Assay):

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds (final DMSO concentration <0.5%). Include vehicle-treated (DMSO) and untreated controls.

  • Incubate the plate for 48-72 hours in a CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 2-4 hours until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[28]

Data Analysis and Interpretation

The primary screening data should be analyzed to identify "hits" – compounds that exhibit significant activity in the chosen assays. The potency of these hits is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

Derivative ClassRepresentative R-GroupKinase Inhibition IC₅₀ (µM) [Target X]Antiproliferative IC₅₀ (µM) [Cell Line Y]
N-Acyl Benzoyl15.2>50
N-Sulfonyl p-Toluenesulfonyl5.822.1
Urea 4-Chlorophenyl0.92.5
Thiourea 4-Methoxyphenyl2.18.7
Suzuki Coupled 3-Pyridyl0.250.75

Table 1: Representative hypothetical screening data for a library of this compound derivatives.

The data in Table 1 is for illustrative purposes only. The IC₅₀ values should be determined from dose-response curves generated from experimental data.[21][22][23] Promising hits from the primary screen should be re-synthesized, their identity and purity confirmed, and their biological activity validated in secondary assays. The initial SAR data will guide the design of the next generation of analogs for lead optimization.

Conclusion

The derivatization of this compound represents a highly effective strategy for the generation of novel chemical libraries for biological screening. The synthetic protocols detailed in this application note are robust, versatile, and suitable for parallel synthesis, enabling the rapid exploration of chemical space around this privileged scaffold. The subsequent biological evaluation using standardized in vitro assays provides a clear path for the identification and validation of new bioactive compounds, thereby accelerating the early stages of drug discovery.

References

Application Notes and Protocols: The Strategic Use of 5-Isopropylpyridin-2-amine in Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Convergence in Modern Synthesis

In the landscape of modern medicinal chemistry, the demand for rapid, efficient, and diverse molecular synthesis is paramount. Multicomponent reactions (MCRs) have emerged as a cornerstone strategy, enabling the construction of complex, drug-like molecules in a single, convergent step from three or more starting materials.[1][2][3] This approach offers significant advantages over traditional linear synthesis, including reduced reaction times, lower costs, minimized waste, and the ability to rapidly generate large libraries of structurally diverse compounds for high-throughput screening.[4][5] Key MCRs, such as the Ugi, Passerini, and Biginelli reactions, have become indispensable tools for assembling novel heterocyclic scaffolds, which form the core of a vast number of pharmaceuticals.[6][7][8][9]

This guide focuses on the strategic application of a particularly valuable building block: 5-Isopropylpyridin-2-amine . The 2-aminopyridine motif is a well-established "privileged scaffold" in drug discovery, prized for its ability to engage in critical hydrogen bonding interactions with biological targets.[1][10] The introduction of a 5-isopropyl group provides a crucial handle for modulating physicochemical properties such as lipophilicity, metabolic stability, and van der Waals interactions within target binding pockets, making this amine an ideal candidate for MCR-based lead discovery and optimization programs.[11]

Herein, we provide in-depth protocols and mechanistic insights for leveraging this compound in two powerful MCRs: the Ugi four-component reaction (U-4CR) for the synthesis of peptidomimetics and the Biginelli-type reaction for the creation of fused pyrido[1,2-a]pyrimidine systems.

General Workflow: From Building Block to Bioactive Lead

The integration of this compound into an MCR-driven drug discovery workflow allows for the systematic exploration of chemical space around a core scaffold. The process is designed for efficiency and diversity generation.

G cluster_0 Phase 1: Reagent Selection cluster_1 Phase 2: Synthesis & Purification cluster_2 Phase 3: Analysis & Screening cluster_3 Phase 4: Lead Optimization A This compound (Core Amine Component) C Multicomponent Reaction (e.g., Ugi, Biginelli-type) A->C B Diversity Inputs: - Aldehydes/Ketones - Isocyanides - Carboxylic Acids - β-Ketoesters B->C D High-Throughput Purification (e.g., Prep-HPLC) C->D E Library of Novel Pyridopyrimidine Analogs D->E F Biological Screening (HTS) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Hit Compound(s) G->H I Iterative Synthesis (Rational Design) H->I I->C Refined Inputs

Caption: MCR-based workflow for drug discovery using this compound.

The Ugi Four-Component Reaction (U-4CR): Accessing Complex Peptidomimetics

The Ugi reaction is a cornerstone of MCR chemistry, renowned for its ability to generate α-acylamino amides from an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide in a single pot.[7][12] Employing this compound as the amine component yields complex peptidomimetics incorporating the valuable pyridyl scaffold.

Mechanistic Rationale

The Ugi reaction proceeds through a series of rapid equilibria that culminate in an irreversible rearrangement.[13][14] Understanding this pathway is key to optimizing reaction conditions.

  • Step 1: Iminium Formation: The amine (this compound) and the aldehyde condense to form a Schiff base (imine). In the presence of the carboxylic acid, this imine is protonated to form a highly electrophilic iminium ion. Polar protic solvents like methanol or 2,2,2-trifluoroethanol (TFE) are preferred as they stabilize this charged intermediate.[12]

  • Step 2: Nucleophilic Attack by Isocyanide: The isocyanide, with its nucleophilic carbon center, attacks the iminium ion to form a nitrilium ion intermediate.

  • Step 3: Carboxylate Trapping: The deprotonated carboxylic acid (carboxylate) acts as a nucleophile, attacking the nitrilium ion. This step forms an O-acyl-isoamide intermediate.

  • Step 4: Mumm Rearrangement: This final, irreversible step involves an intramolecular acyl transfer from the oxygen to the nitrogen atom, yielding the stable α-acylamino amide product.[13] This rearrangement is the thermodynamic driving force for the entire reaction sequence.

G Start Reactants: - this compound - Aldehyde (R1-CHO) - Carboxylic Acid (R2-COOH) - Isocyanide (R3-NC) Iminium Iminium Ion Formation Start->Iminium + H+ / - H2O Nitrilium Nitrilium Ion Intermediate Iminium->Nitrilium + R3-NC AcylIsoamide O-Acyl-isoamide Adduct Nitrilium->AcylIsoamide + R2-COO- Mumm Irreversible Mumm Rearrangement AcylIsoamide->Mumm Product Final Product: α-Acylamino Amide Mumm->Product

Caption: Simplified mechanism of the Ugi four-component reaction.

Experimental Protocol: Synthesis of a Ugi Product Library

This protocol describes the parallel synthesis of a small library of Ugi products using this compound.

Materials:

  • This compound

  • A selection of aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, isobutyraldehyde)

  • A selection of carboxylic acids (e.g., acetic acid, benzoic acid, propionic acid)

  • A selection of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vials (e.g., 8 mL screw-cap vials)

  • Magnetic stirrer and stir bars

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reagent Preparation: In each reaction vial, add a magnetic stir bar.

  • Amine & Acid Addition: To each vial, add this compound (1.0 mmol, 1.0 eq). Then, add the selected carboxylic acid (1.0 mmol, 1.0 eq).

  • Aldehyde Addition: Add the selected aldehyde (1.0 mmol, 1.0 eq) to the mixture.

  • Solvent Addition: Add anhydrous MeOH (2.0 mL) to each vial. Stir the mixture for 15-20 minutes at room temperature to facilitate pre-condensation and iminium ion formation. Causality Note: Pre-mixing these three components before adding the isocyanide often improves yields by ensuring the iminium ion is readily available for attack.

  • Isocyanide Addition: Carefully add the selected isocyanide (1.0 mmol, 1.0 eq) to the reaction mixture. Caution: Isocyanides are volatile and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Cap the vials tightly and stir the reactions at room temperature for 24-48 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent). The product spot should be clearly visible, and starting materials should diminish.

  • Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. b. Redissolve the residue in DCM (10 mL). c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 10 mL) to remove unreacted carboxylic acid, and then with brine (1 x 10 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC to yield the pure α-acylamino amide.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Representative Ugi Reaction Scope
EntryAldehyde (R¹)Carboxylic Acid (R²)Isocyanide (R³)Yield (%)
1BenzaldehydeAcetic Acidtert-Butyl85
24-ChlorobenzaldehydeAcetic Acidtert-Butyl82
3IsobutyraldehydeBenzoic AcidCyclohexyl78
4BenzaldehydePropionic AcidCyclohexyl88

Yields are for isolated, purified products and are representative.

The Biginelli-Type Reaction: Fused Heterocyclic Scaffolds

The classic Biginelli reaction condenses an aldehyde, a β-ketoester, and urea to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[8][9][15] By substituting urea with a 2-aminopyridine derivative like this compound, the reaction can be directed to synthesize fused, bicyclic pyridopyrimidine systems, which are of significant interest in medicinal chemistry.[16]

Mechanistic Rationale

The mechanism for this Biginelli-type reaction, typically under acid catalysis, is believed to proceed via an iminium pathway.

  • Step 1: Iminium Formation: The aldehyde reacts with the exocyclic amine of this compound to form an N-acyliminium ion intermediate upon protonation by the acid catalyst.

  • Step 2: Enol/Enolate Addition: The β-ketoester (e.g., ethyl acetoacetate) tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion.

  • Step 3: Intramolecular Cyclization: The endocyclic pyridine nitrogen, now positioned correctly, acts as an intramolecular nucleophile, attacking the ester carbonyl group. This key step forms the second ring of the fused system.

  • Step 4: Dehydration: A final dehydration step occurs to yield the aromatic, fused pyridopyrimidine product. The choice of catalyst (e.g., HCl, p-TsOH, or a Lewis acid) is crucial for promoting these steps efficiently.[17]

G Start Reactants: - this compound - Aldehyde (R1-CHO) - β-Ketoester Iminium N-Acyliminium Ion Formation Start->Iminium Acid Catalyst (H+) Addition Nucleophilic Addition of Enol Iminium->Addition + Enol Cyclization Intramolecular Cyclization Addition->Cyclization Dehydration Dehydration/ Aromatization Cyclization->Dehydration - H2O Product Fused Pyrido[1,2-a]pyrimidine Dehydration->Product

Caption: Proposed mechanism for the Biginelli-type synthesis of pyridopyrimidines.

Experimental Protocol: Synthesis of a Fused Pyrido[1,2-a]pyrimidine

This protocol details a one-pot synthesis of a 2,4-disubstituted-7-isopropyl-pyrido[1,2-a]pyrimidin-9-one derivative.

Materials:

  • This compound

  • An aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethyl acetoacetate

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10 mmol, 1.0 eq), the selected aldehyde (10 mmol, 1.0 eq), and ethyl acetoacetate (10 mmol, 1.0 eq).

  • Solvent and Catalyst Addition: Add ethanol (20 mL) to the flask. While stirring, add 3-4 drops of concentrated HCl as a catalyst. Causality Note: The acid catalyst is essential for activating the aldehyde carbonyl group towards nucleophilic attack and promoting the subsequent cyclization and dehydration steps.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 6-8 hours. Monitor the reaction's progress by TLC (e.g., 1:1 hexanes:ethyl acetate).

  • Product Precipitation and Isolation: a. After the reaction is complete (as indicated by TLC), cool the flask to room temperature. The product may begin to precipitate. b. Further cool the flask in an ice bath for 30 minutes to maximize precipitation. c. Collect the solid product by vacuum filtration. d. Wash the collected solid with a small amount of cold diethyl ether to remove any soluble impurities.

  • Purification: The filtered solid is often of high purity. If necessary, recrystallization from ethanol can be performed to obtain an analytically pure sample.

  • Characterization: Confirm the structure of the fused heterocyclic product using ¹H NMR, ¹³C NMR, IR spectroscopy, and HRMS.

Data Presentation: Representative Biginelli-Type Reaction Scope
EntryAldehyde (R¹)β-DicarbonylYield (%)
14-MethoxybenzaldehydeEthyl Acetoacetate91
2BenzaldehydeEthyl Acetoacetate86
34-NitrobenzaldehydeEthyl Acetoacetate93
44-MethylbenzaldehydeMethyl Acetoacetate89

Yields are for isolated, purified products and are representative.

Conclusion

This compound is a versatile and highly valuable building block for the construction of complex, biologically relevant molecules via multicomponent reactions. The protocols detailed herein for the Ugi and Biginelli-type reactions demonstrate straightforward, efficient, and robust methods for generating diverse libraries of peptidomimetics and fused pyridopyrimidines. By leveraging the principles of MCRs, researchers in drug development can significantly accelerate the discovery and optimization of novel therapeutic agents, moving efficiently from a strategic starting material to a potential clinical candidate.

References

Catalytic reactions utilizing 5-Isopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Investigating catalytic uses

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Analyzing Catalytic Roles

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Isopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Isopropylpyridin-2-amine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing your synthetic route and overcoming common experimental challenges. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience.

Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, can present several challenges that impact yield and purity. The two most common synthetic strategies for introducing the 2-amino group onto a pyridine ring are the Chichibabin reaction and palladium-catalyzed amination (e.g., Buchwald-Hartwig amination). The presence of the isopropyl group at the 5-position introduces specific steric and electronic considerations that must be carefully managed for a successful outcome.

This guide will address common issues encountered with both of these methods and provide detailed protocols and optimization strategies.

Frequently Asked Questions (FAQs) and Troubleshooting

Here, we address specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Chichibabin Reaction Route

The Chichibabin reaction involves the direct amination of a pyridine ring using an alkali metal amide, typically sodium amide (NaNH₂).[1][2] The reaction proceeds via a nucleophilic addition-elimination mechanism.[1] For the synthesis of this compound, the starting material would be 3-isopropylpyridine.

Q1: My Chichibabin reaction of 3-isopropylpyridine is resulting in a low yield of the desired this compound. What are the likely causes?

A1: Low yields in the Chichibabin amination of 3-substituted pyridines are a common issue and can be attributed to several factors:

  • Formation of Isomeric Byproducts: The major challenge with the Chichibabin reaction of 3-substituted pyridines is the potential for the formation of two regioisomers: the desired 2-amino-5-isopropylpyridine and the undesired 2-amino-3-isopropylpyridine. The electronic and steric effects of the isopropyl group will influence the regioselectivity of the amination.

  • Incomplete Reaction: The reaction may not be going to completion due to suboptimal reaction conditions. Key parameters include temperature, reaction time, and the quality of the sodium amide.

  • Side Reactions: At the high temperatures often required for the Chichibabin reaction, various side reactions can occur, leading to the formation of oligomeric materials and other byproducts.[1]

  • Workup Issues: The workup procedure is critical for isolating the product and quenching the reactive sodium amide. Improper workup can lead to product loss.

Troubleshooting and Optimization Strategies:

Parameter Recommendation Causality
Reaction Temperature Carefully control the temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. Start with a lower temperature (e.g., 120-130 °C in an inert solvent like toluene or xylene) and gradually increase if the reaction is sluggish.Temperature affects the rate of both the desired reaction and competing side reactions.[3]
Sodium Amide Quality Use freshly prepared or high-quality commercial sodium amide. The presence of sodium hydroxide or other impurities can significantly impact the reaction's efficiency.[4]The purity of the nucleophile is crucial for a clean reaction. Impurities can catalyze side reactions or deactivate the sodium amide.
Inert Atmosphere Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon). Sodium amide is highly reactive with water and oxygen.Prevents the decomposition of the highly basic sodium amide and potential side reactions with atmospheric components.
Reaction Monitoring Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.Prolonged reaction times at high temperatures can lead to product degradation and the formation of complex byproducts.
Workup Procedure Quench the reaction carefully by slowly adding a proton source (e.g., water or ammonium chloride) at a low temperature.A controlled quench is necessary to safely neutralize the excess sodium amide and prevent violent reactions that could lead to product loss.

Q2: How can I improve the regioselectivity of the Chichibabin reaction to favor the 5-isopropyl isomer?

A2: Influencing the regioselectivity in the Chichibabin reaction of 3-substituted pyridines can be challenging. However, some strategies have been reported to influence the isomer ratio:

  • Modified Chichibabin Conditions: Recent advancements have shown that using a composite of sodium hydride (NaH) and an iodide salt (e.g., LiI or NaI) can mediate the Chichibabin amination under milder conditions, which may influence the regioselectivity.[5]

  • Systematic Screening of Solvents and Temperature: A systematic screening of reaction parameters, including solvent polarity and temperature, may reveal conditions that favor the formation of the 2,5-isomer over the 2,3-isomer.

Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[6][7] For the synthesis of this compound, the starting materials would be a 2-halo-5-isopropylpyridine (e.g., 2-chloro-5-isopropylpyridine or 2-bromo-5-isopropylpyridine) and an ammonia equivalent or a primary amine that can be deprotected.

Q3: My Buchwald-Hartwig amination of 2-chloro-5-isopropylpyridine is not proceeding or giving a very low yield. What are the common pitfalls?

A3: The Buchwald-Hartwig amination of chloropyridines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. The presence of the pyridine nitrogen can also complicate the reaction by coordinating to the palladium catalyst and inhibiting its activity.

Troubleshooting and Optimization Strategies:

Parameter Recommendation Causality
Catalyst System Use a modern, highly active palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos, or BrettPhos).[7]These ligands are designed to facilitate the oxidative addition of the less reactive aryl chloride and prevent catalyst deactivation by the pyridine nitrogen.
Base A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Ensure the base is of high purity and handled under inert conditions.The base is required to deprotonate the amine and facilitate the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.
Solvent Use an anhydrous, deoxygenated solvent such as toluene, dioxane, or THF.Oxygen can deactivate the Pd(0) catalyst, and water can lead to side reactions such as hydrodehalogenation.
Amine Source If using an ammonia equivalent, such as benzophenone imine followed by hydrolysis, ensure the quality of the imine is high.The nature and purity of the amine source directly impact the formation of the desired product.
Reaction Temperature While elevated temperatures are often necessary, excessively high temperatures can lead to catalyst decomposition. An optimal temperature range is typically 80-110 °C.The temperature must be high enough to promote the oxidative addition of the aryl chloride but not so high as to cause catalyst degradation.

Q4: I am observing a significant amount of hydrodehalogenation (replacement of the halogen with hydrogen) in my Buchwald-Hartwig reaction. How can I minimize this side reaction?

A4: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can arise from several pathways, including reaction with trace water or β-hydride elimination from the amine coupling partner.

Minimizing Hydrodehalogenation:

  • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dry.

  • Degassing: Thoroughly degas the solvent to remove dissolved oxygen.

  • Ligand Choice: The choice of ligand can influence the relative rates of the desired amination and the undesired hydrodehalogenation. Screening different bulky phosphine ligands may be beneficial.

  • Base Purity: Use a high-purity, anhydrous base. Some bases can contain traces of hydroxide, which can promote hydrodehalogenation.

Experimental Protocols

The following are generalized protocols that can serve as a starting point for your experiments. Optimization will likely be necessary for your specific laboratory conditions and reagent batches.

Protocol 1: Chichibabin Amination of 3-Isopropylpyridine (Modified Conditions)

This protocol is adapted from modern variations of the Chichibabin reaction that utilize milder conditions.[5]

dot

Chichibabin_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Add 3-isopropylpyridine, NaH, and LiI to a sealed tube under N₂ add_amine Add amine source (e.g., n-butylamine) start->add_amine react Heat at 85 °C (monitor by TLC) add_amine->react quench Quench with ice-cold water react->quench extract Extract with organic solvent (e.g., CH₂Cl₂) quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify finish 5-Isopropyl- pyridin-2-amine purify->finish

Caption: Workflow for the modified Chichibabin amination.

Procedure:

  • To a flame-dried sealed tube under an inert atmosphere (N₂ or Ar), add 3-isopropylpyridine (1.0 mmol), sodium hydride (3.0 mmol, 60% dispersion in mineral oil), and lithium iodide (2.0 mmol).

  • Add anhydrous THF (2 mL) and the amine source (e.g., ammonia or a primary amine that can be deprotected, 2.0 mmol).

  • Seal the tube and heat the reaction mixture to 85 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of ice-cold water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-5-isopropylpyridine

This protocol provides a general procedure for the amination of a challenging chloropyridine substrate.[8]

dot

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Add Pd precatalyst, ligand, and base to a Schlenk tube under inert atmosphere add_reagents Add 2-chloro-5-isopropylpyridine, amine source, and anhydrous solvent start->add_reagents react Heat at 80-110 °C (monitor by TLC/LC-MS) add_reagents->react cool Cool to room temperature react->cool filter Dilute and filter through Celite cool->filter extract Aqueous workup and extraction filter->extract purify Purify by column chromatography extract->purify finish 5-Isopropyl- pyridin-2-amine purify->finish

Caption: Workflow for the Buchwald-Hartwig amination.

Procedure:

  • To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Add 2-chloro-5-isopropylpyridine (1.0 equiv), the amine source (e.g., benzophenone imine, 1.2 equiv), and anhydrous, degassed toluene.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography. If benzophenone imine was used, an acidic workup is required to hydrolyze the imine to the free amine.

Product Characterization

Accurate characterization of the final product is essential to confirm its identity and purity.

Technique Expected Observations for this compound
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The amino protons will appear as a broad singlet.
¹³C NMR Resonances for the five distinct carbons of the pyridine ring and the two distinct carbons of the isopropyl group.
Mass Spectrometry The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (136.19 g/mol ).[4]
Melting Point If the product is a solid, a sharp melting point range indicates high purity.

References

5-Isopropylpyridin-2-amine stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Isopropylpyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and ensure the integrity of your results.

I. Understanding the Stability of this compound

This compound is a substituted aminopyridine, a class of compounds widely used as building blocks in pharmaceutical and materials science. The stability of this compound is paramount for reproducible experimental outcomes. Like many aminopyridines, its reactivity is centered around the nucleophilic amino group and the pyridine ring. Degradation can be initiated by factors such as prolonged exposure to air, light, heat, and incompatible chemical agents.

Key structural features influencing its stability include the basicity of the pyridine nitrogen and the amino group, and the presence of the isopropyl substituent. The electron-donating nature of the amino group activates the pyridine ring, making it susceptible to electrophilic attack and oxidation. Conversely, the amino group itself can be prone to oxidation.

II. Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during your experiments with this compound.

Problem 1: Inconsistent or Low Yields in Reactions

You're observing lower than expected yields or inconsistent results in reactions where this compound is used as a nucleophile (e.g., amide couplings, Buchwald-Hartwig amination).

Caption: Troubleshooting workflow for low reaction yields.

  • Pillar of Expertise: The reduced nucleophilicity of the amino group on the pyridine ring, a common trait for 2-aminopyridines, can lead to sluggish reactions. The electron-withdrawing nature of the pyridine ring deactivates the exocyclic amino group. The steric bulk of the isopropyl group may also hinder its approach to an electrophilic center.

  • Self-Validating Protocol:

    • Assess Compound Integrity: Before troubleshooting the reaction, verify the quality of your this compound. A visual inspection for any discoloration (see FAQ section) or change in physical state is the first step. Confirm purity using an appropriate analytical technique.

    • Reaction Parameter Optimization:

      • Base Selection: For reactions requiring deprotonation of the amine, a standard organic base may be insufficient. Consider a stronger, non-nucleophilic base to ensure complete deprotonation without competing in the reaction.

      • Solvent Choice: Ensure the solvent is anhydrous and appropriate for the reaction type.

      • Temperature and Time: Due to potentially lower reactivity, extended reaction times or a moderate increase in temperature may be necessary. Monitor the reaction closely for any signs of decomposition at elevated temperatures.[1]

Problem 2: Suspected Sample Degradation

You notice a change in the physical appearance of your stored this compound, or your results have unexpectedly changed over time when using the same batch.

Caption: Troubleshooting workflow for suspected sample degradation.

  • Pillar of Trustworthiness: Any significant deviation from the expected physical appearance of a chemical reagent should be treated as a potential sign of degradation. Using a compromised reagent will lead to unreliable and unpublishable results.

  • Authoritative Grounding: Aminopyridines can be susceptible to oxidative degradation.[2] Discoloration is a common indicator of such processes. It is crucial to correlate visual observation with analytical data to make an informed decision about the reagent's viability.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For optimal shelf-life, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation. It should be kept away from sources of ignition, strong acids, and strong oxidizing agents.[3]

Q2: What is the expected appearance of pure this compound, and what do color changes indicate?

Pure this compound is typically a white to off-white or light yellow crystalline solid.[4][5] A noticeable change in color to yellow, brown, or the development of a dark, oily appearance can be indicative of degradation or the presence of impurities. This is often due to slow oxidation or polymerization upon exposure to air and light over time.

Q3: Is this compound sensitive to air or moisture?

Yes, like many amines, it can be sensitive to air and moisture. The amino group is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light. While not explicitly stated as hygroscopic in all safety data sheets, it is good practice to handle it in a dry environment and store it with desiccant if necessary, as moisture can affect its reactivity and physical state.

Q4: What are the primary degradation pathways for this compound?

While specific degradation studies on this compound are not extensively published, based on the chemistry of related compounds, the following pathways are plausible:

  • Oxidation: The primary degradation pathway is likely oxidation of the amino group or the pyridine ring, especially with the activating effect of the amino group. This can lead to the formation of colored byproducts. The benzylic protons on the isopropyl group could also be susceptible to oxidation under certain conditions.[2]

  • Polymerization: Under certain conditions, such as elevated temperatures or in the presence of certain catalysts, aminopyridines can undergo polymerization.[1]

  • Reaction with Carbon Dioxide: While more relevant in industrial CO2 capture settings, amines can react with atmospheric CO2 to form carbamates, which could potentially alter the compound's properties over very long-term storage if not properly sealed.

Q5: What are the main chemical incompatibilities for this compound?

It is incompatible with:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.

  • Strong Acids: Will undergo an exothermic acid-base reaction to form a salt.[3]

  • Acid Chlorides and Anhydrides: Reacts exothermically to form amides.

  • Isocyanates: Will react to form ureas.

Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatibilities before use.[6][7]

IV. Summary of Stability and Storage Parameters

ParameterRecommendationRationale
Storage Temperature Cool (Room Temperature or Refrigerated)Minimizes degradation rates.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation.
Container Tightly Sealed, Amber Glass BottleProtects from air, moisture, and light.
Incompatibilities Strong Acids, Strong Oxidizing AgentsAvoids hazardous and degrading reactions.[3]

V. References

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References

Technical Support Center: Troubleshooting Failed Reactions Involving 5-Isopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Isopropylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve optimal results in your synthetic endeavors.

Introduction to this compound

This compound is a valuable intermediate in medicinal chemistry and materials science. Its structure, featuring a nucleophilic amino group and a sterically influential isopropyl group on the pyridine ring, presents unique opportunities and challenges in chemical synthesis. The pyridine nitrogen and the exocyclic amine can act as coordinating sites for metal catalysts, sometimes leading to catalyst inhibition. Understanding the electronic and steric properties of this molecule is key to troubleshooting failed reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a 5-isopropyl-2-halopyridine failing or giving low yields?

Low yields or reaction failure in Suzuki couplings with aminopyridines are common and can often be attributed to catalyst inhibition.[1] The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to deactivation.[1] Additionally, the electron-donating nature of the amino group can decrease the reactivity of the C-X bond (where X is a halide) towards oxidative addition, a crucial step in the catalytic cycle.[1]

Q2: I'm observing significant protodeboronation in my Suzuki reaction. How can I minimize this?

Protodeboronation, the cleavage of the C-B bond of the boronic acid by a proton source, is a common side reaction. To minimize this, ensure strictly anhydrous conditions, as water can facilitate this unwanted process.[2] Using boronic esters (e.g., pinacol esters) which are more stable towards hydrolysis, or selecting a weaker base may also reduce the rate of protodeboronation.[1]

Q3: My Buchwald-Hartwig amination is not proceeding. What are the likely causes?

Similar to Suzuki couplings, catalyst inhibition by the aminopyridine substrate can be a major issue.[3] The choice of ligand is critical; bulky, electron-rich phosphine ligands are often necessary to promote the reaction.[4] If you are using an aryl chloride, the oxidative addition step is often slower and may require a more active catalyst system.[5] The presence of multiple nucleophilic sites (if other functional groups are present) can also lead to side reactions.

Q4: I'm struggling with selective N-monoalkylation of this compound. What strategies can I employ?

Over-alkylation to form the tertiary amine is a common problem. One effective method for selective monoalkylation is reductive amination, which involves the reaction with an aldehyde or ketone to form an imine, followed by in situ reduction. Another approach involves the use of N-aminopyridinium salts, which can undergo selective monoalkylation.[6]

Q5: During the acylation of this compound, I'm observing low conversion. What should I consider?

The nucleophilicity of the amino group can be reduced by the electron-withdrawing effect of the pyridine ring. Using a more reactive acylating agent, such as an acyl chloride instead of an anhydride, can improve conversion. The addition of a non-nucleophilic base, like pyridine, can help to scavenge the HCl byproduct in reactions with acyl chlorides, driving the reaction to completion.

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, the presence of the 2-amino group in this compound derivatives can complicate the reaction.

Common Issues and Solutions:

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Product Formation 1. Catalyst Inhibition: Coordination of pyridine and/or amino group to the Pd center.[1] 2. Inactive Catalyst: Standard catalysts like Pd(PPh₃)₄ may not be effective for less reactive aryl chlorides.[5] 3. Poor Reagent Quality: Presence of water or impurities in reagents or solvents.[2]1. Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[1] 2. Catalyst Choice: Use a more active pre-catalyst (e.g., Buchwald G3 pre-catalysts).[1] For aryl chlorides, consider more specialized catalyst systems. 3. Anhydrous Conditions: Use flame-dried glassware and anhydrous, degassed solvents.[2]
Side Reactions 1. Protodeboronation: Cleavage of the boronic acid C-B bond.[1] 2. Homocoupling: Self-coupling of the boronic acid.[2] 3. Dehalogenation: Reduction of the starting aryl halide.[5]1. Use Boronate Esters: Pinacol or MIDA boronates are more stable.[1] 2. Exclude Oxygen: Thoroughly degas the reaction mixture to prevent oxidation of Pd(0) to Pd(II), which can promote homocoupling.[2] 3. Inert Atmosphere: Ensure the reaction is performed under a robust inert atmosphere (e.g., Argon or Nitrogen).[5]

Troubleshooting Workflow for Suzuki Coupling:

A decision tree for troubleshooting a low-yielding Suzuki coupling reaction.
Buchwald-Hartwig Amination

This reaction is a cornerstone for the formation of C-N bonds. When using this compound as a coupling partner, careful optimization is often required.

Common Issues and Solutions:

ProblemPotential Cause(s)Recommended Solution(s)
Reaction Stalls 1. Catalyst Deactivation: Similar to Suzuki coupling, coordination to the aminopyridine can inhibit the catalyst.[3] 2. Unreactive Aryl Halide: Aryl chlorides are less reactive than bromides or iodides.[7]1. Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[4] 2. Catalyst System: For aryl chlorides, a more active pre-catalyst may be necessary.[7]
Formation of Byproducts 1. Dehalogenation: Reduction of the aryl halide starting material. 2. Reaction at Multiple Sites: If the substrate has other nucleophilic groups.1. Optimize Base and Solvent: Screen different bases and ensure the solvent is not a hydride source. 2. Protecting Groups: If necessary, protect other nucleophilic functional groups.

Catalytic Cycle of Buchwald-Hartwig Amination and Potential Pitfalls:

Buchwald_Hartwig Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'(L) Ar-Pd(II)-NHR'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NHR'(L) Ligand Exchange (R'NH₂) Catalyst Inhibition Inhibition by Aminopyridine Ar-Pd(II)-X(L)->Catalyst Inhibition Ar-Pd(II)-NR'(L) Ar-Pd(II)-NR'(L) Ar-Pd(II)-NHR'(L)->Ar-Pd(II)-NR'(L) Deprotonation (Base) Ar-Pd(II)-NR'(L)->Pd(0)L Reductive Elimination (Ar-NHR') Beta-Hydride Elimination β-Hydride Elimination Ar-Pd(II)-NR'(L)->Beta-Hydride Elimination

References

Technical Support Center: Enhancing the Purity of Crude 5-Isopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-isopropylpyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the purity of this crucial chemical intermediate. Here, we will delve into common challenges and provide practical, experience-driven solutions to help you achieve the desired purity for your downstream applications.

Introduction: The Challenge of Purifying this compound

This compound is a substituted aminopyridine, a class of compounds with significant utility in medicinal chemistry and materials science. The purity of this compound is paramount, as even minor impurities can have a significant impact on reaction yields, product profiles, and the biological activity of final products. The presence of both a basic amino group and a lipophilic isopropyl group on the pyridine ring gives this molecule a unique set of properties that can make its purification challenging. This guide provides a systematic approach to tackling these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude this compound sample?

A1: The nature and quantity of impurities will largely depend on the synthetic route employed. However, common impurities in the synthesis of substituted aminopyridines can include:

  • Unreacted starting materials: Depending on the synthesis, these could be a substituted pyridine or an aminating agent.

  • Isomeric byproducts: During the synthesis, other positional isomers of the aminopyridine may be formed.

  • Over-alkylation or di-alkylation products: If the synthesis involves alkylation steps, there is a possibility of multiple alkyl groups being added to the pyridine ring or the amino group.

  • Products of side reactions: Oxidation or polymerization of the starting materials or the product can lead to a variety of byproducts.[1]

  • Residual solvents and reagents: Solvents used in the reaction and workup, as well as any catalysts or reagents, may be present in the crude product.

Q2: What are the key physical properties of this compound that I should consider for purification?

A2: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy.

PropertyValue/DescriptionSignificance for Purification
Molecular Formula C8H12N2[2]---
Molecular Weight 136.19 g/mol [2][3]Influences diffusion rates in chromatography and volatility in distillation.
Boiling Point 253 °C[3]High boiling point suggests that vacuum distillation may be a suitable purification method for thermally stable impurities.
Appearance Likely a solid at room temperature.Recrystallization is a primary purification technique for solids.
Solubility Expected to have good solubility in a range of organic solvents due to the isopropyl group, and some aqueous solubility, especially at acidic pH, due to the basic amino group.This differential solubility is the basis for selecting recrystallization solvents and liquid-liquid extraction conditions.
pKa The amino group is basic.This allows for purification via acid-base extraction.

Q3: Should I choose recrystallization or column chromatography for the primary purification step?

A3: The choice between recrystallization and column chromatography depends on the impurity profile and the scale of your purification.

  • Recrystallization is an excellent choice for removing small amounts of impurities from a large amount of product, especially if the impurities have significantly different solubilities than the desired compound. It is a cost-effective and scalable method.

  • Column chromatography is more suitable for separating complex mixtures of compounds with similar polarities. It offers higher resolution but is generally more time-consuming and expensive, especially for large-scale purifications.

A common and effective strategy is to use recrystallization as a primary purification step to remove the bulk of the impurities, followed by column chromatography to remove any remaining trace impurities.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound.

Issue 1: My recrystallization attempt resulted in a low yield or no crystal formation.

  • Possible Cause 1: Inappropriate solvent system. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Perform a systematic solvent screen with small amounts of your crude material. Test a range of solvents with varying polarities, such as hexanes, ethyl acetate, toluene, and mixtures thereof. For basic compounds like aminopyridines, sometimes the use of organic acids like acetic acid in combination with other solvents can be effective.[4]

  • Possible Cause 2: Supersaturation was not achieved. The solution may not have been concentrated enough before cooling.

    • Solution: After dissolving the crude product in the minimum amount of hot solvent, slowly evaporate some of the solvent to increase the concentration of the desired compound.

  • Possible Cause 3: The rate of cooling was too fast. Rapid cooling can lead to the formation of an oil or very small, impure crystals.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can help induce crystallization.

Issue 2: My column chromatography is not providing good separation.

  • Possible Cause 1: Incorrect mobile phase polarity. If the mobile phase is too polar, all compounds will elute quickly with poor separation. If it is not polar enough, the desired compound may not elute at all.

    • Solution: Use thin-layer chromatography (TLC) to determine the optimal solvent system before running the column. Aim for an Rf value of 0.2-0.4 for the desired compound. A common mobile phase for aminopyridines is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.

  • Possible Cause 2: The column was not packed properly. Channels or cracks in the stationary phase will lead to poor separation.

    • Solution: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

  • Possible Cause 3: The compound is interacting too strongly with the silica gel. The basic amino group can interact strongly with the acidic silica gel, leading to tailing and poor peak shape.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase. This will compete with your compound for the active sites on the silica gel, leading to better peak shapes.

Issue 3: I suspect I have isomeric impurities that are co-eluting with my product.

  • Possible Cause: Isomers have very similar polarities. Positional isomers of substituted pyridines can be very difficult to separate by standard silica gel chromatography.

    • Solution 1: Use a different stationary phase. Consider using alumina (basic or neutral) or a bonded-phase silica gel.

    • Solution 2: Employ High-Performance Liquid Chromatography (HPLC). HPLC offers much higher resolution than standard column chromatography and can often separate challenging isomeric mixtures. Specialized columns, such as those that utilize hydrogen bonding interactions, can be particularly effective for separating isomers of aminopyridines.[5]

    • Solution 3: Consider derivatization. In some cases, converting the amine to a derivative (e.g., an amide or a carbamate) can alter its chromatographic properties and allow for easier separation from the isomeric impurity. The derivative can then be converted back to the amine in a subsequent step.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

  • Mobile Phase Selection: Using TLC, determine a mobile phase system that gives an Rf of 0.2-0.4 for this compound. A good starting point is a gradient of ethyl acetate in hexanes.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of crude this compound.

Purification_Workflow Crude Crude this compound Analysis Purity Analysis (TLC, NMR, LC-MS) Crude->Analysis AcidBase Acid-Base Extraction Crude->AcidBase If acidic/basic impurities Decision1 Purity > 95%? Analysis->Decision1 Recrystallization Recrystallization Recrystallization->Analysis ColumnChrom Column Chromatography Recrystallization->ColumnChrom Further Purification Needed ColumnChrom->Analysis AcidBase->Analysis PureProduct Pure Product (>99%) Decision1->Recrystallization No Decision1->PureProduct Yes Decision2 Purity Sufficient?

Caption: A decision-based workflow for purifying crude this compound.

References

Technical Support Center: Challenges in the N-alkylation of 5-Isopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the N-alkylation of 5-isopropylpyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. N-alkylated aminopyridines are crucial scaffolds in medicinal chemistry and materials science. However, their synthesis is often plagued by challenges related to selectivity and reactivity. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you achieve your synthetic goals efficiently and reliably.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the N-alkylation of this compound in a direct question-and-answer format.

Q1: My N-alkylation reaction is showing low or no conversion. What are the likely causes and how can I improve the yield?

Answer: Low conversion is a frequent hurdle stemming from a combination of factors related to the nucleophilicity of the amine and the reaction conditions. The exocyclic amino group of 2-aminopyridine is less nucleophilic than a typical primary amine due to the electron-withdrawing nature of the pyridine ring.

Core Causality & Solutions:

  • Insufficient Deprotonation: The reaction proceeds via nucleophilic attack of the amino group on the alkylating agent. For this to be efficient, the amine must be sufficiently deprotonated. A weak base may not be strong enough to generate a significant concentration of the highly nucleophilic amide anion.

    • Solution: Switch to a stronger base. While carbonates like K₂CO₃ or Cs₂CO₃ are common, less reactive amines often require a more potent base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to drive the reaction forward.[1][2]

  • Poor Leaving Group: The rate of an Sₙ2 reaction is highly dependent on the quality of the leaving group on the alkylating agent.

    • Solution: Employ a more reactive alkylating agent. The general reactivity trend is Alkyl Iodide > Alkyl Bromide > Alkyl Chloride. If you are using an alkyl chloride with poor results, switching to the corresponding bromide or iodide can dramatically increase the reaction rate.

  • Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing intermediates and solvating ions.

    • Solution: Use a polar aprotic solvent. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are excellent choices for Sₙ2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.[1]

  • Inadequate Temperature: Many N-alkylation reactions require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. If your reaction is stagnant at room temperature, heating it may be necessary.[1] However, monitor the reaction closely for the formation of byproducts, as higher temperatures can sometimes lead to decreased selectivity.

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// Edges start -> {cause1, cause2, cause3, cause4} [color="#5F6368"]; cause1 -> sol1 [label=" Yes", color="#4285F4"]; cause2 -> sol2 [label=" Yes", color="#4285F4"]; cause3 -> sol3 [label=" Yes", color="#4285F4"]; cause4 -> sol4 [label=" Yes", color="#4285F4"]; } ` Caption: Troubleshooting logic for low reaction conversion.

Q2: I'm observing significant amounts of a di-alkylated byproduct. How can I selectively synthesize the mono-alkylated product?

Answer: Over-alkylation is a classic challenge in amine synthesis. The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, making it more likely to react with a second molecule of the alkylating agent.[3][4][5]

Core Causality & Solutions:

  • Enhanced Nucleophilicity of Product: The alkyl group added to the nitrogen is electron-donating, which increases the electron density on the nitrogen and makes the secondary amine a stronger nucleophile than the primary aminopyridine.

    • Stoichiometric Control: Use a large excess of the starting aminopyridine relative to the alkylating agent. This increases the statistical probability that the alkylating agent will encounter a molecule of the starting material rather than the product.

    • Base Selection: The use of cesium bases (e.g., Cs₂CO₃) has been shown to improve selectivity for mono-N-alkylation under mild conditions.[6]

  • Reaction Kinetics: If the reaction is left for too long or at too high a temperature, the formation of the di-alkylated product can become more prominent.

    • Careful Monitoring: Monitor the reaction progress closely using TLC or LC-MS and stop the reaction once the starting material is consumed or when the formation of the di-alkylated product begins to accelerate.

  • Alternative Methodologies: The most robust solution is often to change the synthetic strategy to one that inherently favors mono-alkylation.

    • Reductive Amination: This is one of the most effective methods for selective mono-alkylation.[7] The aminopyridine is first condensed with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[8][9] This one-pot procedure is highly selective and avoids the over-alkylation issue entirely.

    • Self-Limiting Alkylation: Advanced methods using N-aminopyridinium salts as ammonia surrogates have been developed. These methods proceed through a pyridinium ylide intermediate, and the resulting alkylated salt is much less nucleophilic, which effectively prevents over-alkylation.[10][11]

// Nodes Start [label="this compound\n(Primary Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; AlkylHalide [label="+ Alkyl Halide (R-X)\n+ Base", shape=plaintext, fontcolor="#202124"]; Desired [label="Desired Product\n(Secondary Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Overalkylated [label="Over-alkylation Product\n(Tertiary Amine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RingAlkylated [label="Ring Alkylation Product\n(Pyridinium Salt)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> AlkylHalide [style=invis]; AlkylHalide -> Desired [label=" Desired Pathway\n(N-Alkylation)", color="#34A853"]; Desired -> Overalkylated [label=" + R-X\n(More Nucleophilic)", color="#EA4335"]; Start -> RingAlkylated [label=" Side Reaction\n(Ring N attacks R-X)", color="#FBBC05", style=dashed]; } ` Caption: Competing reaction pathways in aminopyridine alkylation.

Q3: My main byproduct is a pyridinium salt. How can I favor N-alkylation of the amino group over alkylation of the pyridine ring nitrogen?

Answer: Aminopyridines possess two nucleophilic nitrogen atoms: the exocyclic amino group (N-alkylation) and the endocyclic ring nitrogen (leading to pyridinium salt formation). Directing the alkylation to the exocyclic amine requires modulating the relative nucleophilicity of these two centers.

Core Causality & Solutions:

  • Relative Nucleophilicity: In a neutral state, both nitrogens can act as nucleophiles. The outcome depends on the specific substrate, alkylating agent, and conditions.

    • Use a Strong Base: The most effective strategy is to deprotonate the exocyclic amino group using a strong, non-nucleophilic base like sodium hydride (NaH). This generates a highly nucleophilic amide anion (-NH⁻). This anion is orders of magnitude more nucleophilic than the neutral pyridine ring nitrogen, ensuring that the alkylation occurs almost exclusively on the exocyclic nitrogen.

  • Protecting Group Strategy: While adding steps, a protecting group can offer definitive control.

    • Boc Protection: Protect the amino group with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc aminopyridine can then be alkylated under basic conditions. The Boc group can be subsequently removed under acidic conditions to yield the desired mono-alkylated product.[12][13] This method provides excellent selectivity but reduces the overall efficiency due to the extra protection/deprotection steps.

Q4: My starting material is complex and sensitive to harsh conditions. What are some milder, alternative N-alkylation methods?

Answer: For substrates incompatible with strong bases or high temperatures, several modern catalytic methods offer milder and often more selective alternatives to traditional Sₙ2 reactions.

Recommended Mild Methodologies:

  • Reductive Amination: As mentioned previously, this is an exceptionally mild and selective method for mono-alkylation. The reaction is typically run at room temperature and uses gentle reducing agents.[7][14] It is highly compatible with a wide range of functional groups.

  • Buchwald-Hartwig Amination: While primarily used for N-arylation (coupling with aryl/heteroaryl halides), this palladium-catalyzed cross-coupling reaction is a cornerstone of modern C-N bond formation.[15][16] It operates under relatively mild conditions and is indispensable when the goal is to attach an aryl or heteroaryl group to the nitrogen.[17][18][19]

  • "Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This is an elegant and green approach that uses alcohols as alkylating agents.[1] A transition metal catalyst (typically Ru or Ir) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then undergoes reductive amination with the aminopyridine, and the catalyst returns the hydrogen to complete the cycle. The only byproduct is water.[20][21]

  • Copper-Promoted Alkylation with Boronic Acids: This method allows for the N-alkylation of aminopyridines using alkylboronic acids under copper catalysis. It offers an alternative to alkyl halides and can proceed under mild conditions.[22]

Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the role of the base in this reaction, and how do I choose the right one?

The base serves to deprotonate the aminopyridine, increasing its nucleophilicity. The choice of base is critical and depends on the reactivity of your specific substrates.

Base pKa (Conj. Acid) Typical Use Case & Comments
K₂CO₃, Cs₂CO₃~10.3Mild Conditions. Suitable for reactive alkylating agents. Cs₂CO₃ often provides better yields and mono-alkylation selectivity.[6]
Triethylamine (TEA)~10.8Organic Base. Often used as an acid scavenger. Generally too weak to significantly deprotonate the aminopyridine for alkylation.
t-BuOK~17Strong Base. Good for less reactive systems. More soluble in organic solvents than inorganic hydrides.
NaH~36Very Strong Base. Highly effective for complete deprotonation, ensuring N-alkylation over ring alkylation.[2] Requires an anhydrous aprotic solvent (e.g., THF, DMF).
FAQ 2: How does the choice of solvent affect the reaction outcome?

The solvent influences reaction rate and selectivity by solvating reactants and intermediates.

Solvent Type Comments
DMF, DMSO Polar AproticExcellent choices. High dielectric constant stabilizes charged intermediates. Effectively solvates cations, leaving the nucleophile "naked" and highly reactive.[1]
Acetonitrile (MeCN) Polar AproticGood choice. Less polar than DMF/DMSO but very effective for many Sₙ2 reactions.
THF, Dioxane AproticCommonly used, especially with strong bases like NaH. Less polar than DMF/DMSO.
Alcohols (e.g., Butanol) Polar ProticGenerally avoided for Sₙ2 with alkyl halides as they can solvate and deactivate the nucleophile. However, they are the required solvent/reagent for "borrowing hydrogen" catalysis.[1]
FAQ 3: Can I use methods other than alkyl halides for this transformation?

Absolutely. Relying solely on alkyl halides is restrictive. Modern organic synthesis offers several powerful alternatives:

  • Aldehydes/Ketones: Used in reductive amination.[9]

  • Alcohols: Used in "borrowing hydrogen" catalysis.[20][21]

  • Aryl/Heteroaryl Halides: Used in Buchwald-Hartwig amination.[15][16]

  • Alkylboronic Acids: Used in copper-promoted alkylation.[22]

FAQ 4: How does the isopropyl group at the 5-position influence the reactivity of this compound?

The isopropyl group at the 5-position has two main effects:

  • Electronic Effect: As an alkyl group, it is weakly electron-donating. This slightly increases the electron density in the pyridine ring and on the exocyclic amino group, making the amine marginally more nucleophilic compared to unsubstituted 2-aminopyridine. This effect is generally modest.

  • Steric Effect: Located at the 5-position, it is remote from the 2-amino group and the ring nitrogen. Therefore, it exerts minimal direct steric hindrance on the sites of reaction.[23][24] Its primary role is to modify the overall lipophilicity and solubility of the molecule.

Part 3: Experimental Protocols
Protocol 1: General Procedure for N-monoalkylation using Alkyl Halide and NaH

This protocol is designed to favor selective mono-alkylation at the exocyclic amine.

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF (or THF) to create a ~0.2 M solution. Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (e.g., alkyl iodide or bromide, 1.05 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination for Selective Mono-alkylation

This protocol is a mild and highly selective alternative.

// Nodes step1 [label="1. Mix Amine + Aldehyde\nin Dichloroethane (DCE)", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="2. Add NaBH(OAc)₃\n(Reducing Agent)", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="3. Stir at RT\n(2-24h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4 [label="4. Aqueous Workup\n& Purification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges step1 -> step2 [color="#5F6368"]; step2 -> step3 [color="#5F6368"]; step3 -> step4 [color="#5F6368"]; } ` Caption: General workflow for one-pot reductive amination.

  • Preparation: To a round-bottom flask, add this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.).

  • Solvent Addition: Add an anhydrous solvent such as 1,2-dichloroethane (DCE) or THF.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. A small amount of acetic acid can be added as a catalyst if needed.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) in one portion.

  • Reaction: Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS until the imine intermediate is consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

References

Technical Support Center: Removal of Impurities from 5-Isopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 5-Isopropylpyridin-2-amine (CAS 603310-75-4). This molecule is a key intermediate in pharmaceutical and agrochemical research, where high purity is not just a requirement but a prerequisite for reliable downstream applications and regulatory compliance. The presence of impurities, even in trace amounts, can lead to failed experiments, inconsistent results, and the generation of erroneous data.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed for researchers, chemists, and drug development professionals to provide both foundational knowledge and actionable solutions for obtaining high-purity this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the purification of this compound.

Q1: What are the key physical properties of this compound that influence purification?

Understanding the physicochemical properties of your target compound is the cornerstone of developing an effective purification strategy. The basic amino group and the aromatic pyridine ring dictate its behavior in different solvent systems and on various stationary phases.

PropertyValueSignificance in Purification
Molecular Formula C₈H₁₂N₂Provides the elemental composition.
Molecular Weight 136.19 g/mol [1][2]Influences diffusion rates and behavior in mass spectrometry.
Boiling Point ~252.7 °C at 760 mmHg[1]High boiling point suggests that vacuum distillation is necessary to prevent thermal degradation.
Appearance Typically a solid at room temperature.Allows for purification by recrystallization.
pKa (predicted) ~6.5 - 7.0 (for the pyridinium ion)The basicity of the amino group is critical. It will readily protonate in acidic conditions and can strongly interact with acidic surfaces like silica gel.
Solubility Soluble in water and many organic solvents like alcohols, DCM, and ethyl acetate.[3]Broad solubility requires careful selection of solvent/anti-solvent systems for recrystallization.
Q2: What are the most common impurities I should expect during its synthesis and handling?

Impurities can arise from starting materials, side reactions, or degradation. Identifying potential impurities is crucial for selecting an appropriate purification method and analytical technique for purity assessment.

Impurity TypePotential SourceImpact on Purification
Unreacted Starting Materials Incomplete reaction (e.g., 2-amino-5-bromopyridine, isopropylating agent).May have significantly different polarity, making them easy to remove, or very similar, complicating separation.
Positional Isomers Non-selective synthesis or rearrangement reactions.Often have very similar polarities and boiling points, making them the most challenging impurities to remove. May require high-resolution chromatography or fractional crystallization.
Over-Alkylated Byproducts Reaction of the exocyclic amino group or multiple alkylations on the ring.[4]Polarity will differ from the desired product, often enabling separation by standard chromatography.
Reagent Residues Acids, bases, or catalysts used in the synthesis.[5]Typically removed by an aqueous workup (wash) before further purification.
Degradation Products Oxidation or polymerization upon exposure to air, light, or high temperatures.[4][6]Can be more polar (oxidized species) or much less soluble (polymers).
Q3: How do I choose the right primary purification technique?

The choice depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following workflow provides a general decision-making framework.

G start Crude this compound check_purity Assess Purity & Impurity Profile (TLC, HPLC, ¹H NMR) start->check_purity is_solid Is the crude product a solid? check_purity->is_solid >10% impurities distillation Vacuum Distillation check_purity->distillation <10% impurities & Impurities have very different boiling points recrystallization Recrystallization is_solid->recrystallization Yes workup Aqueous Workup / Liquid-Liquid Extraction is_solid->workup No (Oil) chromatography Column Chromatography recrystallization->chromatography Purity <99% or Isomeric Impurities Present final_product High-Purity Product recrystallization->final_product Purity >99% chromatography->final_product distillation->final_product workup->chromatography

Caption: Decision workflow for selecting a purification method.

Q4: What are the essential safety precautions for handling aminopyridines?

Aminopyridines as a class are toxic and require careful handling.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and nitrile gloves.

  • Ventilation: Handle the compound and its solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[8][10]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[3][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and strong acids.[3][7]

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solids, leveraging differences in solubility between the compound and its impurities in a given solvent at different temperatures.

Q: My compound "oils out" during cooling instead of forming crystals. What should I do?

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.

  • Causality: The compound is coming out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice.

  • Solutions:

    • Lower the Solution Temperature: Use a solvent with a lower boiling point.

    • Increase Solvent Volume: Add more hot solvent to the mixture to ensure the compound dissolves completely and reduce the saturation level upon cooling.

    • Slow Down Cooling: Allow the solution to cool to room temperature slowly before inducing further crystallization in an ice bath. Rapid cooling encourages oil formation.

    • Change the Solvent System: Use a co-solvent system. Dissolve the compound in a good solvent (e.g., methanol) and add a poor solvent (e.g., water) dropwise at an elevated temperature until the solution becomes slightly cloudy (the cloud point), then add a few drops of the good solvent to clarify. This lowers the overall solvency and can promote crystallization.

Q: No crystals are forming even after the solution has cooled completely. How can I induce crystallization?

This is a common issue related to supersaturation where the kinetic barrier to nucleation has not been overcome.

  • Solutions:

    • Scratch Method: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If available, add a tiny crystal of the pure compound to the solution. This provides a template for crystal lattice formation.

    • Reduce Temperature: Place the flask in an ice bath or, for stubborn cases, a freezer for a short period.

    • Reduce Solvent Volume: If the solution is not sufficiently saturated, carefully evaporate some of the solvent under a gentle stream of nitrogen or using a rotary evaporator and then attempt to cool again.

Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Place a small amount of your crude solid in several test tubes. Add a few drops of different candidate solvents. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and bring the mixture to a boil (using a hot plate and a boiling chip). Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent. Confirm purity via TLC, melting point, or another analytical method.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Cooling & Crystallization cluster_2 Step 3: Isolation & Drying a Add crude solid to flask b Add minimal hot solvent a->b c Boil until just dissolved b->c d Cool slowly to room temp c->d Solution is clear e Place in ice bath d->e f Crystals form e->f g Vacuum filter crystals f->g h Wash with cold solvent g->h i Dry under vacuum h->i j j i->j Final Product

Caption: The three main stages of the recrystallization process.

Section 3: Troubleshooting Guide: Column Chromatography

Column chromatography is a cornerstone of purification for separating compounds based on their differential adsorption to a stationary phase. For basic amines like this compound, special considerations are required.

Q: Why is my compound streaking or tailing badly on a silica gel column?

This is the most frequent issue when purifying basic compounds on standard silica gel.

  • Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom of the aminopyridine undergoes a strong acid-base interaction with these sites. This leads to irreversible adsorption or slow, non-uniform elution, causing severe peak tailing.[12]

  • Solutions:

    • Mobile Phase Modifier: Add a small amount of a competing base to the mobile phase (eluent). Typically, 0.5-2% triethylamine (Et₃N) or ammonium hydroxide is sufficient.[12] This base will neutralize the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Use a Different Stationary Phase:

      • Alumina (basic or neutral): Alumina is a good alternative to silica for basic compounds.

      • Reversed-Phase Silica (C18): In reversed-phase chromatography, separation is based on hydrophobicity. Amines are best separated at a high pH where they are in their neutral, free-base form, making them more retentive.[12]

Q: My compound is stuck on the column and won't elute, even with a very polar solvent system.
  • Causality: This is an extreme case of the acid-base interaction described above. The compound is so strongly bound to the silica that even highly polar solvents cannot displace it.

  • Solutions:

    • Flush with a Modified Eluent: Try flushing the column with your most polar solvent system (e.g., 10% Methanol in DCM) modified with 2-5% ammonium hydroxide or triethylamine. The strong base should displace your compound.

    • Prevention is Key: Always run a TLC plate first using a mobile phase containing a basic modifier to ensure your compound is mobile before attempting a column.

Protocol: Flash Column Chromatography with a Basic Modifier
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a suitable solvent system. A good system will give your product a retention factor (Rƒ) of ~0.3. Test solvent systems like Hexane/Ethyl Acetate and DCM/Methanol. For each system, run two TLC plates: one with the plain solvent and one with the solvent containing 1% triethylamine. Choose the system that gives the best separation and a well-defined spot.

  • Column Packing: Pack a column with silica gel using your chosen eluent (without the basic modifier initially, this is known as a "dry pack" followed by wet-loading or a "wet slurry" pack).

  • Sample Loading: Dissolve your crude compound in a minimum amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This technique generally yields better separation.

  • Equilibration: Elute the column with the mobile phase containing the basic modifier (e.g., Hexane/Ethyl Acetate/1% Et₃N) until the modifier has passed through the entire column (equilibration).

  • Elution: Run the column, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.

G start Poor Separation or Peak Tailing check_base Is a basic modifier (e.g., 1% Et₃N) in the eluent? start->check_base add_base Add 1% Et₃N to eluent and re-run TLC/column check_base->add_base No check_rf Is the Rf value between 0.2-0.4? check_base->check_rf Yes success Separation Improved add_base->success increase_polarity Increase eluent polarity (e.g., more EtOAc or MeOH) check_rf->increase_polarity No, too low decrease_polarity Decrease eluent polarity (e.g., more Hexane) check_rf->decrease_polarity No, too high check_loading Was the sample loaded in a small volume? check_rf->check_loading Yes increase_polarity->success decrease_polarity->success use_dry_loading Use dry loading technique: adsorb sample onto silica check_loading->use_dry_loading No check_loading->success Yes use_dry_loading->success

Caption: Troubleshooting decision tree for flash chromatography.

Section 4: Purity Assessment

Verifying the purity of your final product is a critical final step. No purification is complete without analytical confirmation.

Q: How do I definitively confirm the purity of my final product?

A single analytical technique is often insufficient. A combination of methods provides the most comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive quantitative technique. A typical method would use a C18 reversed-phase column. The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.[13][14]

  • Nuclear Magnetic Resonance (¹H NMR): NMR provides structural confirmation and can be used to detect impurities with different chemical structures. By integrating the peaks corresponding to your product and comparing them to the integrals of impurity peaks, you can estimate purity. Quantitative NMR (qNMR) using an internal standard can provide highly accurate purity values.[15]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Given the high boiling point of this compound, a high-temperature column and injection port would be necessary. GC is excellent for detecting volatile impurities.[13][16]

  • Mass Spectrometry (MS): Coupled with LC or GC, MS confirms the molecular weight of the product and can help identify impurities by their mass-to-charge ratio.

Protocol: Purity Analysis by HPLC-UV
  • Sample Preparation: Accurately prepare a stock solution of your purified compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Dilute this stock to a working concentration of ~0.1 mg/mL with the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation: Use an HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector set to the wavelength of maximum absorbance for the compound.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient is often best for separating impurities with a wide range of polarities. For example, a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, can be used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Analysis: Inject the sample and record the chromatogram for a sufficient time to ensure all late-eluting impurities are detected.

  • Data Interpretation: Integrate all peaks. Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100. For highest accuracy, response factors should be considered.

References

Technical Support Center: 5-Isopropylpyridin-2-amine Reaction Condition Screening

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for 5-Isopropylpyridin-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile building block in chemical synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to optimize your reaction conditions effectively.

This compound (CAS: 603310-75-4) is a substituted 2-aminopyridine, a structural motif frequently found in pharmaceuticals and biologically active compounds.[1][2][3] Its utility primarily lies in its role as a nucleophile in cross-coupling reactions to form critical C-N and C-C bonds. However, the inherent electronic properties of the 2-aminopyridine scaffold, specifically the presence of two potential metal-coordinating nitrogen atoms, can present unique challenges during reaction development.[4] This guide provides a systematic approach to overcoming these hurdles.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a diagnosis of potential causes and a series of actionable solutions grounded in mechanistic principles.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions

This is the most common challenge when working with aminopyridine substrates. The reaction may stall, proceed sluggishly, or fail entirely.

Q: My Buchwald-Hartwig or Suzuki-Miyaura reaction with this compound is giving a very low yield. What is the primary cause and how can I fix it?

A: The most probable cause is catalyst inhibition or deactivation. The 2-aminopyridine scaffold contains two nitrogen atoms—the exocyclic amine and the endocyclic pyridine nitrogen—that can coordinate to the palladium center.[4] This chelation can form a highly stable, off-cycle complex that prevents the catalyst from participating in the desired reaction pathway, effectively halting or slowing the catalytic cycle.

Solutions & Optimization Strategy
  • Crucial Ligand Selection: The choice of phosphine ligand is the single most critical parameter for success. Standard ligands like PPh₃ are often ineffective. You must use bulky, electron-rich "Buchwald-type" ligands.[5] These ligands promote the crucial C-N or C-C reductive elimination step from the palladium center and sterically disfavor the formation of inhibitory chelates.[5][6]

    • Recommended Ligands: XPhos, SPhos, RuPhos, and BrettPhos are field-proven for coupling with 2-aminopyridines.[4][7]

    • Causality: The large steric footprint of these ligands creates a "bite angle" that favors the geometry required for productive catalysis over catalyst sequestration.

  • Appropriate Base Selection: The base's role is not just to deprotonate the amine (in Buchwald-Hartwig) or activate the boronic acid (in Suzuki), but also to avoid undesirable side reactions.

    • For Buchwald-Hartwig Amination: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice.[8] For sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) can be highly effective.[7][9]

    • For Suzuki-Miyaura Coupling: Milder inorganic bases are typically preferred to minimize protodeboronation of the boronic acid partner.[4] Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent starting points.[4][10][11]

  • Increase Catalyst Loading: While not ideal from an efficiency standpoint, modestly increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes compensate for partial catalyst inhibition and drive the reaction to completion.[4]

  • Ensure Reagent Purity:

    • Solvents: Use anhydrous, degassed solvents (e.g., toluene, 1,4-dioxane) for cross-coupling reactions. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, while water can promote side reactions like protodeboronation.[4]

    • Starting Materials: Verify the purity of your this compound and the coupling partner. Impurities can interfere with the catalyst.[12]

Issue 2: Significant Side Product Formation

Even when the reaction proceeds, the formation of undesired side products can complicate purification and dramatically lower the isolated yield of the target molecule.

Q: My Suzuki-Miyaura reaction is producing significant amounts of homocoupled boronic acid and dehalogenated starting material. What is happening and what should I do?

A: This points to two distinct side reactions: oxygen-mediated homocoupling and protodeboronation/dehalogenation.

Troubleshooting Specific Side Products
Side ProductPrimary Cause(s)Recommended Solutions
Homocoupling of Boronic Acid Presence of dissolved oxygen in the reaction mixture, which can facilitate the oxidative coupling of two boronic acid molecules.[4]1. Rigorous Degassing: This is the most critical preventative measure. Use a robust technique like three freeze-pump-thaw cycles or sparge the solvent with argon or nitrogen for 30-60 minutes before adding the catalyst.[4] 2. Use a Pd(0) Source: Starting with a Pd(0) precatalyst (e.g., Pd₂(dba)₃) can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) sources.[4][13]
Protodeboronation The boronic acid is hydrolyzed and replaced with a proton before it can transmetalate to the palladium center. This is exacerbated by water and strong bases.[13]1. Use Boronic Esters: Pinacol or MIDA boronates are significantly more stable towards hydrolysis than the corresponding boronic acids.[4] 2. Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. 3. Weaker Base: If possible, switch to a milder base (e.g., K₂CO₃ instead of K₃PO₄) to slow the rate of protodeboronation.[4]
Dehalogenation of Aryl Halide The starting aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by hydride sources or certain catalyst decomposition pathways.1. Check Solvents: Ensure solvents are pure and not a source of hydrides (e.g., old or impure THF can contain peroxides and other reactive species).[4] 2. Optimize Reaction Time: Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent product degradation or further side reactions.[12][14]

Q: In my Buchwald-Hartwig amination, I am observing what appears to be a bis-arylated product. How can I prevent this?

A: This occurs because the desired product, a secondary amine, can be more reactive than the starting primary amine and couple a second time with the aryl halide. This is a common issue when coupling primary amines.[9]

  • Solution: The most straightforward solution is to use a slight excess of the this compound (e.g., 1.2 to 1.5 equivalents). This increases the statistical probability that the palladium complex will react with the starting amine rather than the product. Note that using a large excess can sometimes slow the reaction, so optimization may be required.[9]

Issue 3: Difficulties in Product Purification

Q: My product seems to be streaking badly on the silica gel column, leading to poor separation and low recovery. Why is this happening?

A: The basicity of the pyridine nitrogen and the free amine in your product can cause strong interactions with the acidic silica gel surface. This leads to tailing (streaking) and, in some cases, irreversible adsorption.

Solutions for Purification
  • Neutralize the Silica: Add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine (typically 0.5-1% v/v), to your chromatography eluent. This deactivates the acidic sites on the silica, allowing your basic compound to elute cleanly.

  • Alternative Stationary Phases: If the product is highly basic, consider using a different stationary phase, such as neutral or basic alumina, or a C18 reversed-phase column.

  • Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with a mild aqueous base (like NaHCO₃ solution) to remove acidic impurities, and then wash with brine. This can simplify the subsequent chromatographic separation.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method that avoids chromatography altogether.[15]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A: A robust starting point is crucial for successful optimization. The following table outlines a well-vetted set of initial conditions.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommendationRationale & Comments
Palladium Source Pd₂(dba)₃ (1-2.5 mol%)A reliable Pd(0) source that does not require an in-situ reduction step.[16]
Ligand SPhos or XPhos (2.2-5.5 mol%)Bulky, electron-rich ligands essential for overcoming catalyst inhibition by the 2-aminopyridine moiety.[4]
Base K₃PO₄ or K₂CO₃ (2-3 equiv.)Effective bases that balance reactivity with minimizing protodeboronation. K₃PO₄ is stronger and often used for less reactive halides.[10][11]
Boron Source Arylboronic acid or pinacol ester (1.1-1.5 equiv.)Pinacol esters offer greater stability against protodeboronation.[4]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1 v/v)A common and effective solvent system. Ensure the solvent is thoroughly degassed before use.[11]
Temperature 80-110 °CHigher temperatures are often required to drive the coupling of electron-rich or sterically hindered partners.

Q2: What are the recommended starting conditions for a Buchwald-Hartwig amination using this compound?

A: The conditions for C-N bond formation are distinct from C-C coupling, particularly regarding the base and the need for strictly anhydrous conditions.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommendationRationale & Comments
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Both are common and effective precatalysts.[9][17]
Ligand XPhos or BrettPhos (1.1-1.2x Pd loading)BrettPhos is particularly effective for coupling primary amines.[5][7]
Base NaOtBu or LHMDS (1.5-2.0 equiv.)Strong, non-nucleophilic bases are required to deprotonate the amine. LHMDS is often used in more sensitive systems.[8][9]
Amine This compound (1.2-1.5 equiv.)A slight excess is used to prevent bis-arylation of the product.[9]
Solvent Toluene or 1,4-Dioxane (Anhydrous)The reaction must be run under strictly anhydrous and inert (N₂ or Ar) conditions.
Temperature 80-110 °CReaction temperature is substrate-dependent and should be optimized.

Q3: Do I need to protect the -NH₂ group on this compound before performing a cross-coupling reaction?

A: Generally, no. Modern palladium-catalyzed cross-coupling systems, particularly those using bulky phosphine ligands, are designed to work with unprotected primary and secondary amines.[7][10] Protecting the amine group is often an unnecessary step that adds to the synthetic route. In fact, some studies have shown that the unprotected amine can participate favorably in the catalytic cycle.[10] However, if all optimization attempts with the unprotected amine fail, protection (e.g., as an acetamide) can be considered as a last resort.[11][18]

Q4: Can I use copper catalysis as an alternative to palladium?

A: Yes, copper-catalyzed C-N coupling (an Ullmann-type reaction) is a viable alternative. These reactions can sometimes be performed under milder, ligand-free conditions and may be more cost-effective. For example, the N-arylation of 2-aminopyridines with boronic acids can be achieved using a simple copper(II) acetate catalyst in air.[19] This can be an excellent screening option if palladium-based methods prove problematic.

Part 3: Key Experimental Protocols & Workflows

General Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and solving common issues.

G cluster_start cluster_diagnosis Diagnosis Phase cluster_solution Solution Phase cluster_end Start Start Catalyst Is the Catalyst System Optimal? Start->Catalyst Conditions Are Reaction Conditions Correct? Catalyst->Conditions Yes ChangeLigand Switch to Bulky Ligand (XPhos, SPhos, RuPhos) Catalyst->ChangeLigand No Reagents Are Reagents Pure & Dry? Conditions->Reagents Yes CheckBase Screen Bases (K3PO4, NaOtBu, LHMDS) Conditions->CheckBase No Degas Improve Degassing (Freeze-Pump-Thaw) Reagents->Degas No Success Reaction Optimized Reagents->Success Yes ChangeLigand->Catalyst CheckBase->Conditions PurifyReagents Purify/Dry Reagents & Solvents Degas->PurifyReagents PurifyReagents->Reagents

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism highlights the importance of each component.

buchner_cycle pd0 L₂Pd(0) pd_oxidative L₂Pd(II)(Ar)(X) pd0->pd_oxidative Oxidative Addition (+ Ar-X) center pd_amine [L₂Pd(II)(Ar)(HNR₂)]⁺X⁻ pd_oxidative->pd_amine Ligand Exchange (+ HNR₂) left_point pd_amido L₂Pd(II)(Ar)(NR₂) pd_amine->pd_amido Deprotonation (+ Base) right_point product Ar-NR₂ pd_amido->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig Amination

This is a representative protocol and must be adapted for specific substrates.

  • Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the appropriate base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv.).[9]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 0.02 equiv. Pd) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 0.04 equiv.).[9]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 3-5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, potentially using an eluent containing ~1% triethylamine to prevent streaking.[12][15]

Part 4: References

  • The Journal of Organic Chemistry. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. --INVALID-LINK--

  • Echemi. This compound. --INVALID-LINK--

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. --INVALID-LINK--

  • PubMed. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. --INVALID-LINK--

  • National Institutes of Health (NIH). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. --INVALID-LINK--

  • Wikipedia. Buchwald–Hartwig amination. --INVALID-LINK--

  • ChemSpider. General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. --INVALID-LINK--

  • PubMed. Modular, Step-Efficient Palladium-Catalyzed Cross-Coupling Strategy To Access C6-Heteroaryl 2-Aminopurine Ribonucleosides. --INVALID-LINK--

  • Journal of the American Chemical Society. Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. --INVALID-LINK--

  • BenchChem. Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. --INVALID-LINK--

  • Google Patents. CN103965055A - Synthesis method of isopropyl amine. --INVALID-LINK--

  • Wikipedia. 2-Aminopyridine. --INVALID-LINK--

  • BenchChem. Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues. --INVALID-LINK--

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. --INVALID-LINK--

  • Burley Labs. Modular, Step-Efficient Palladium-Catalyzed Cross-Coupling Strategy To Access C6-Heteroaryl 2-Aminopurine Ribonucleosides. --INVALID-LINK--

  • BenchChem. Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. --INVALID-LINK--

  • ResearchGate. Scope of the reaction with various substituted 2-aminopyridines. --INVALID-LINK--

  • National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. --INVALID-LINK--

  • GalChimia. Easy Access to 2-Aminopyridines. --INVALID-LINK--

  • BenchChem. Troubleshooting low yield in Epinorgalanthamine synthesis. --INVALID-LINK--

  • CP Lab Safety. This compound, 97% Purity, C8H12N2, 1 gram. --INVALID-LINK--

  • Sigma-Aldrich. This compound | 603310-75-4. --INVALID-LINK--

  • National Institutes of Health (NIH). A mild, catalyst-free synthesis of 2-aminopyridines. --INVALID-LINK--

  • Accounts of Chemical Research. 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated C(sp3)−H Bonds. --INVALID-LINK--

  • ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. --INVALID-LINK--

  • American Elements. This compound | CAS 603310-75-4. --INVALID-LINK--

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. --INVALID-LINK--

  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. --INVALID-LINK--

  • PubMed Central. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. --INVALID-LINK--

  • Google Patents. CN104447522A - Preparation method of 5-nitro-2-aminopyridine. --INVALID-LINK--

  • PubChem. 2-Aminopyridine. --INVALID-LINK--

  • Loba Chemie. 2-AMINO-5-METHYLPYRIDINE. --INVALID-LINK--

References

Technical Support Center: Byproduct Analysis in 5-Isopropylpyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Isopropylpyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Ensuring the purity of this key intermediate is critical for downstream applications, making a thorough understanding of potential byproducts essential.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated analytical protocols to support your research and development efforts.

Section 1: Overview of Common Synthetic Pathways

The synthesis of this compound (C₈H₁₂N₂) typically proceeds via one of two primary routes: the direct amination of an isopropyl-substituted pyridine or the installation of the isopropyl group onto a pre-functionalized aminopyridine.[2][3] The choice of pathway significantly influences the potential byproduct profile.

Synthetic_Pathways cluster_0 Route A: Chichibabin Reaction cluster_1 Route B: Nucleophilic Substitution / Cross-Coupling 3-Isopropylpyridine 3-Isopropylpyridine NaNH2 NaNH₂ / Toluene High Temperature 3-Isopropylpyridine->NaNH2 Direct Amination Target This compound NaNH2->Target Halopyridine 2-Halo-5-isopropylpyridine AmineSource Amine Source (e.g., NH₃, LiN(TMS)₂) + Pd Catalyst Halopyridine->AmineSource Buchwald-Hartwig Amination AmineSource->Target

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Q1: My reaction yield is significantly lower than expected, and my TLC/LC analysis shows a complex mixture of spots/peaks. What's happening?

A1: Low yields and complex product mixtures are common issues stemming from side reactions that consume starting materials and generate impurities.[4] The specific cause depends heavily on your synthetic route.

  • If you are using a Chichibabin-type reaction (e.g., NaNH₂ on 3-isopropylpyridine):

    • Probable Cause 1: Dimerization. Under the harsh, high-temperature conditions of the Chichibabin reaction, a significant side reaction can be the dimerization of the starting pyridine to form bipyridine derivatives.[5]

    • Probable Cause 2: Isomer Formation. While amination is directed to the 2-position, a competing reaction can introduce an amino group at the 4-position, yielding 4-amino-3-isopropylpyridine. This is especially true if the 2- and 6-positions are sterically hindered.[6][7]

    • Solution: Optimize the reaction temperature and the rate of addition of sodium amide. Milder, modern variants of the Chichibabin reaction, such as those using a NaH-iodide composite at lower temperatures, can significantly improve selectivity and yield.[8]

  • If you are using a Buchwald-Hartwig amination (e.g., 2-bromo-5-isopropylpyridine + amine source):

    • Probable Cause: Catalyst Deactivation or Inefficient Ligand. The choice of palladium catalyst and phosphine ligand is critical. An inappropriate ligand can lead to slow reaction rates, allowing for side reactions like hydrodehalogenation (replacement of the halogen with hydrogen) of the starting material or catalyst decomposition.

    • Solution: Screen different generations of Buchwald-Hartwig ligands. Sterically hindered biarylphosphine ligands are often highly effective for coupling with primary amines or ammonia equivalents.[9][10] Ensure all reagents and solvents are scrupulously dry and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst poisoning.

Q2: My LC-MS analysis shows a peak with a mass of approximately 270.3 g/mol , nearly double the mass of my product (136.19 g/mol ). What is this impurity?

A2: This is a classic indicator of a dimerized byproduct . The expected mass for a di-isopropyl-bipyridylamine impurity (from the coupling of your product with a starting halopyridine) or a di-isopropyl-bipyridine (from dimerization of the starting pyridine) would be in this range.

  • Mechanism of Formation (Chichibabin): During the reaction, the intermediate σ-adduct can react with another molecule of the starting pyridine instead of eliminating a hydride ion, leading to dimer formation.[5]

  • Mechanism of Formation (Buchwald-Hartwig): This is less common but can occur if the product amine, this compound, acts as a nucleophile and couples with another molecule of the starting aryl halide (e.g., 2-bromo-5-isopropylpyridine). This results in the formation of bis(5-isopropylpyridin-2-yl)amine.

  • Confirmation: Isolate the impurity peak via preparative HPLC and characterize it using ¹H NMR and ¹³C NMR. The increased number of aromatic and isopropyl signals, along with the high-resolution mass spectrometry (HRMS) data, will confirm its structure.

Q3: My ¹H NMR spectrum of the purified product looks clean, but elemental analysis is off, and I'm having issues in the subsequent reaction step. Could there be a hidden impurity?

A3: Yes. An impurity that is structurally very similar to your product can co-elute during chromatography and be difficult to distinguish by ¹H NMR alone.

  • Probable Cause: Positional Isomer. The most likely culprit is a positional isomer, such as 3-isopropylpyridin-2-amine or 4-isopropylpyridin-2-amine . These isomers have the same mass and similar chromatographic behavior. Their formation depends on the purity of the starting materials (e.g., starting with a mixture of isopropylpyridines).

  • Solution: Advanced Analytical Techniques.

    • Modify HPLC/GC Method: Change the column stationary phase or the mobile phase gradient to try and resolve the co-eluting peaks.

    • 2D NMR Spectroscopy: A 2D NMR experiment like COSY (Correlation Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation) can definitively establish the connectivity of protons and carbons, allowing you to distinguish between isomers.

    • Reference Standards: If possible, synthesize a small amount of the suspected isomer to use as a reference standard for co-injection analysis in HPLC or GC.[1]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts when synthesizing this compound via the Chichibabin reaction?

A1: The primary byproducts from the Chichibabin amination of 3-isopropylpyridine are:

  • 4-Amino-3-isopropylpyridine: Formation of the isomeric product.[6]

  • Di-aminated Products: Over-amination can occur, especially with an excess of sodium amide, leading to products like 2,6-diamino-3-isopropylpyridine.[7]

  • Bipyridine Dimers: Dimerization of the starting material can occur at high temperatures.[5]

Q2: How can I minimize byproduct formation in a Buchwald-Hartwig amination of 2-halo-5-isopropylpyridine?

A2: To enhance selectivity and yield in Buchwald-Hartwig couplings:

  • Ligand Selection: Use modern, sterically bulky phosphine ligands (e.g., Josiphos, XPhos, or tBuXPhos), which promote the desired reductive elimination step and suppress side reactions.[11]

  • Base Selection: The choice of base is crucial. A strong, non-nucleophilic base like NaOtBu, K₃PO₄, or Cs₂CO₃ is typically used. The optimal base depends on the specific substrate and ligand.[12]

  • Temperature Control: While some reactions require heat, excessive temperatures can lead to ligand decomposition and byproduct formation. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Reactant Stoichiometry: Carefully control the stoichiometry. Using a slight excess of the amine component can help drive the reaction to completion but may lead to diarylation if not carefully managed.

Q3: My starting material is 2-amino-5-bromopyridine, which I then react with an isopropyl source (e.g., isopropyl Grignard reagent). What byproducts should I watch for?

A3: When introducing the isopropyl group via a Grignard reaction, potential byproducts include:

  • Unreacted 2-amino-5-bromopyridine: Incomplete reaction is a common issue.[13][14]

  • 2-Aminopyridine: A competing reaction can occur where the Grignard reagent and the bromopyridine exchange, forming a pyridylmagnesium halide. This intermediate produces 2-aminopyridine upon aqueous workup.[15]

  • Products of Base Reactivity: The Grignard reagent is a strong base and can deprotonate the amino group or other acidic protons, which can lead to undesired side reactions.[16]

Section 4: Analytical Protocols & Data

Accurate identification and quantification of byproducts are essential for process optimization and quality control.

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting common, less volatile byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve ~1 mg of the crude or purified material in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Validation: Run a blank (injection of solvent only) to identify system peaks. Use an external standard of purified this compound to determine the retention time of the main peak. Impurity levels can be estimated by area percentage, assuming similar response factors.

Table 1: Potential Byproducts and Key Analytical Identifiers
Byproduct NameProbable OriginMolecular Weight ( g/mol )Expected LC-MS (m/z, [M+H]⁺)Key NMR Signature
4-Amino-3-isopropylpyridineChichibabin136.19137.2Different aromatic proton coupling pattern compared to the main product.
2,6-Diamino-3-isopropylpyridineChichibabin151.22152.2Absence of one aromatic proton signal; presence of two distinct NH₂ signals.
bis(5-isopropylpyridin-2-yl)amineBuchwald-Hartwig255.36256.4Doubled number of isopropyl and pyridine signals; one NH signal.
2-Amino-5-bromopyridineGrignard Route173.01174.0 / 176.0 (Br isotope pattern)Unreacted starting material.
2-AminopyridineGrignard Route94.1295.1Loss of isopropyl and bromo signals; characteristic pyridine proton signals.
Section 5: Mechanistic Insights & Analytical Workflows

Understanding the mechanisms of byproduct formation is key to preventing them.

Mechanism of Dimer Formation

Dimer_Formation Pyridine 3-Isopropylpyridine Adduct σ-Adduct (Meisenheimer Intermediate) Pyridine->Adduct Nucleophilic Attack Amide ⁻NH₂ Product This compound (Desired Product) Adduct->Product Elimination of Hydride Dimer Dimer Byproduct Adduct->Dimer Attack on another Pyridine molecule Hydride ⁻H⁻

Caption: Competing pathways from the σ-adduct in a Chichibabin reaction.

General Analytical Workflow for Impurity Identification

Analytical_Workflow Crude Crude Reaction Mixture LCMS LC-MS Analysis Crude->LCMS TLC TLC Analysis Crude->TLC NMR ¹H NMR of Crude Crude->NMR Identify Identify m/z of Major Impurities LCMS->Identify Isolate Isolate Impurity (Prep-HPLC or Column Chrom.) Identify->Isolate Characterize Full Characterization (HRMS, ¹H, ¹³C, 2D NMR) Isolate->Characterize

Caption: A systematic workflow for the identification of unknown byproducts.

References

Technical Support Center: Enhancing the Solubility of 5-Isopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Isopropylpyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges with this versatile amine. By understanding the physicochemical properties of this compound and employing the appropriate solubilization techniques, you can significantly improve reaction efficiency and product yield.

Understanding the Molecule: Physicochemical Properties

Before delving into solubility enhancement, it's crucial to understand the inherent properties of this compound.

PropertyValueSource
Molecular Formula C8H12N2[1][2]
Molecular Weight 136.19 g/mol [1][2]
Boiling Point 252.7 - 253 °C[1][2]
Density 1.008 g/cm³[1][2]
Flash Point 130 °C[1][2]
XLogP3 1.8[1]
pKa (of conjugate acid) Estimated ~5-7See discussion below

The XLogP3 value of 1.8 suggests a moderate lipophilicity, indicating that while it has some non-polar character due to the isopropyl group and the pyridine ring, the amino group provides a degree of polarity.[1] The solubility of amines is significantly influenced by their ability to form hydrogen bonds.[3] As a primary amine, this compound can act as a hydrogen bond donor and acceptor.[3]

Troubleshooting & FAQs: Solubility Enhancement Strategies

Here we address common questions and issues encountered when working with this compound.

Q1: My this compound is not dissolving in my reaction solvent. What is the first step?

A1: Solvent Selection. The principle of "like dissolves like" is the first line of defense.[6] Given its moderate polarity, a systematic approach to solvent screening is recommended.

Recommended Solvents to Screen:

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF) are often good starting points.[7]

  • Alcohols: Methanol, ethanol, and isopropanol can be effective due to their ability to hydrogen bond.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform may be suitable, particularly if the other reactants are non-polar.

  • Aromatic Solvents: Toluene and xylene might be useful in reactions with other non-polar aromatic compounds.

Experimental Protocol: Rapid Solubility Screen

  • Preparation: Dispense a small, known amount (e.g., 5-10 mg) of this compound into several vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent.

  • Observation: Vortex or stir each vial at ambient temperature and observe for dissolution.

  • Heating: If the compound does not dissolve at room temperature, gently warm the vial (e.g., to 40-50 °C) to assess the impact of temperature on solubility.

  • Documentation: Record the approximate solubility in each solvent (e.g., soluble, partially soluble, insoluble) and the conditions required for dissolution.

Q2: I have found a solvent where my amine is partially soluble, but I need to increase the concentration for my reaction. What's next?

A2: Co-Solvent Systems. If a single solvent does not provide adequate solubility, a co-solvent system can be highly effective. This involves using a primary solvent in which your other reagents are soluble and adding a smaller amount of a "stronger" solvent in which the this compound is highly soluble.

Common Co-Solvent Combinations:

  • DCM with a small amount of DMF or DMSO.

  • Toluene with a small amount of THF or ACN.

  • Acetonitrile with a small amount of water (if your reaction tolerates protic solvents).

Workflow for Developing a Co-Solvent System:

G cluster_0 Co-Solvent Strategy A Identify primary solvent for reaction B Identify strong solvent for amine (from Q1 screen) A->B C Dissolve amine in minimal strong solvent B->C D Add amine solution to primary reaction solvent C->D E Observe for precipitation D->E F Optimize ratio of co-solvents E->F Precipitation occurs G Reaction setup E->G No precipitation F->D

Caption: Decision workflow for implementing a co-solvent system.

Q3: My reaction is in an aqueous medium, and the solubility is very low. How can I improve this?

A3: pH Adjustment. For aqueous or protic solvent systems, adjusting the pH is a powerful technique to increase the solubility of amines. By lowering the pH to a value at least 2 units below the pKa of the amine's conjugate acid, you can protonate the amino group. The resulting ammonium salt is an ionic species and will be significantly more soluble in water than the neutral free base.[8][9]

Step-by-Step Guide for pH Adjustment:

  • Determine Target pH: Based on our estimated pKa of ~5-7 for the conjugate acid, a target pH of 3-5 should be effective.

  • Acid Selection: Choose an acid that will not interfere with your reaction. Common choices include hydrochloric acid (HCl) or sulfuric acid (H2SO4) for inorganic options, or organic acids like acetic acid if compatible.

  • Procedure:

    • Suspend the this compound in the aqueous solvent.

    • Slowly add the chosen acid dropwise while stirring.

    • Monitor the dissolution of the solid.

    • Check the pH of the solution to ensure it is within the target range.

Important Consideration: Ensure that your product of interest is stable at the acidic pH used for solubilization. You may need to neutralize the solution during the workup to recover the free amine form of your product.

Q4: Can I use salt formation to improve solubility in organic solvents?

A4: Yes, through Ion-Pairing. While forming a simple salt like a hydrochloride will decrease solubility in most non-polar organic solvents, you can form specific salts or ion pairs that enhance organic solubility. This is a more advanced technique often used in specific applications like phase-transfer catalysis. For many standard organic reactions, the strategies of solvent selection, co-solvents, and gentle warming are more direct and should be attempted first.

Summary of Solubility Enhancement Techniques

TechniquePrincipleBest ForKey Consideration
Solvent Selection "Like dissolves like"Initial reaction setupCompatibility with all reagents and reaction conditions.
Co-Solvents Using a strong solvent to dissolve the amine before adding it to the bulk reaction mixture.When a single solvent is insufficient.The co-solvent must not interfere with the reaction chemistry.
pH Adjustment Protonating the amine to form a soluble salt.Aqueous or protic solvent systems.The desired product must be stable at the adjusted pH.
Warming Increasing kinetic energy to overcome lattice energy.Marginally soluble systems.Monitor for potential degradation of starting materials or products at elevated temperatures.

Final Recommendations

When faced with solubility challenges for this compound, a systematic approach is key. Begin with a thorough solvent screen to identify promising candidates. If a single solvent is not sufficient, explore co-solvent systems. For reactions in aqueous media, pH adjustment is a powerful and often underutilized tool. By understanding the chemical nature of this amine and applying these troubleshooting principles, you can create a robust and successful reaction protocol.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Isopropylpyridin-2-amine and Other Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the chemical reactivity of 5-Isopropylpyridin-2-amine against other common aminopyridine isomers. Designed for researchers, scientists, and drug development professionals, this document delves into the electronic and steric factors that govern their chemical behavior, supported by experimental data and detailed protocols for key synthetic transformations.

Introduction: The Subtle Influence of Structure on Function

Aminopyridines are a cornerstone class of heterocyclic compounds, serving as versatile building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2] Their reactivity is a delicate interplay between the electron-withdrawing nature of the pyridine ring nitrogen and the powerful electron-donating capacity of the exocyclic amino group. The position of this amino group (2-, 3-, or 4-) dramatically alters the electronic landscape of the molecule, leading to distinct reactivity profiles.

This guide focuses on this compound, a derivative that introduces an additional layer of complexity through the electronic and steric contributions of its C5-isopropyl substituent. By comparing its reactivity in fundamental organic reactions to that of parent aminopyridines (2-aminopyridine, 3-aminopyridine, and 4-aminopyridine), we aim to provide a predictive framework for its synthetic applications.

Theoretical Framework: Unpacking Electronic and Steric Effects

The reactivity of any substituted pyridine is governed by the cumulative influence of its substituents on the electron density of both the aromatic ring and its functional groups.

Electronic Effects: A Tale of Two Nitrogens

An aminopyridine contains two key nitrogen atoms: the endocyclic (ring) nitrogen and the exocyclic (amino) nitrogen. The lone pair of the ring nitrogen resides in an sp² orbital, contributing to its Lewis basicity.[3] In contrast, the lone pair of the exocyclic amino group can participate in resonance with the aromatic π-system, profoundly influencing the molecule's nucleophilicity and its susceptibility to electrophilic attack.

The amino group is a potent activating group, donating electron density into the pyridine ring via resonance, particularly at the positions ortho and para to itself. This donation partially counteracts the inductive electron withdrawal by the ring nitrogen, making the ring more susceptible to electrophilic aromatic substitution than pyridine itself.[4]

In This compound , two electron-donating groups are present:

  • C2-Amino Group: Strongly activates the ring through resonance, directing electrophiles primarily to the C3 and C5 positions.

  • C5-Isopropyl Group: Weakly activates the ring through inductive effects and hyperconjugation.

The combined effect is a pyridine ring that is significantly more electron-rich than the parent 2-aminopyridine, particularly at the C3, C4, and C6 positions.

Figure 1. Combined electronic effects on the pyridine ring.

Steric Hindrance

Steric hindrance plays a crucial role in dictating the accessibility of reaction sites.[5][6][7][8] The isopropyl group on this compound, while not exceptionally large, exerts more steric bulk than a hydrogen or methyl group. Its primary influence is on the adjacent C4 and C6 positions, potentially hindering the approach of bulky electrophiles or reagents. The C2-amino group is relatively unaffected sterically by the C5-substituent, suggesting that N-functionalization reactions should proceed readily.

Comparative Reactivity in Key Synthetic Transformations

We will now examine the reactivity of this compound in three fundamental classes of reactions, comparing it with unsubstituted aminopyridine isomers.

N-Acylation: Probing Amino Group Nucleophilicity

N-acylation is a reaction on the exocyclic amino group, a direct measure of its nucleophilicity. The reaction of an aminopyridine with an acylating agent, such as acetic anhydride, typically proceeds smoothly.[9][10][11]

  • This compound vs. 2-Aminopyridine: The electron-donating isopropyl group in the 5-position slightly increases the electron density on the exocyclic amino group, making it marginally more nucleophilic than the amine in 2-aminopyridine. However, this effect is generally small, and reaction rates are expected to be comparable.

  • Comparison with 3- and 4-Aminopyridine: The nucleophilicity of the amino group is highest in 4-aminopyridine, followed by 2-aminopyridine, and then 3-aminopyridine. This is due to the extent to which the amino lone pair can be delocalized into the ring and stabilized upon protonation or reaction.[3][12] Therefore, this compound is expected to be more reactive in N-acylation than 3-aminopyridine but less reactive than 4-aminopyridine.

CompoundRelative Rate of N-AcylationKey Factors
4-Aminopyridine++++Strong resonance stabilization of positive charge on ring N.
This compound +++Good resonance; enhanced by inductive effect of iPr group.
2-Aminopyridine+++Good resonance stabilization.
3-Aminopyridine++Poorer resonance stabilization of positive charge.

Table 1. Predicted relative reactivity of aminopyridines in N-acylation.

Electrophilic Aromatic Substitution: Regioselectivity is Key

Electrophilic substitution on the pyridine ring is challenging due to the ring's inherent electron-deficient nature.[4][13][14][15] However, the strong activating effect of the amino group enables these reactions under controlled conditions. The directing effect of the substituents is paramount.

  • This compound: The C2-amino group strongly directs electrophiles to the C3 and C5 positions. Since C5 is blocked by the isopropyl group, substitution is overwhelmingly directed to the C3 position . The activating effect of the isopropyl group further enhances the reactivity at this position.

  • 2-Aminopyridine: Directs to C3 and C5. A mixture of products is possible if the electrophile is small.

  • 3-Aminopyridine: The amino group directs to C2, C4, and C6. This often leads to mixtures of regioisomers, making it synthetically less predictable.

  • 4-Aminopyridine: Directs to C3 and C5, which are equivalent, leading to a single product.

The high regioselectivity of this compound makes it a highly valuable substrate for introducing functionality specifically at the C3 position.

sear_regioselectivity cluster_products Major Electrophilic Substitution Products Start Aminopyridine Isomers 5-iPr-2-AP 5-iPr-2-AP Start->5-iPr-2-AP 5-Isopropyl-2-amine 2-AP 2-AP Start->2-AP 2-Aminopyridine 3-AP 3-AP Start->3-AP 3-Aminopyridine 4-AP 4-AP Start->4-AP 4-Aminopyridine E+ Electrophile (e.g., Br+) Product_5iPr 3-Bromo-5-isopropyl- pyridin-2-amine (High Regioselectivity) E+->Product_5iPr Product_2AP 3-Bromo and 5-Bromo (Mixture possible) E+->Product_2AP Product_3AP 2-Bromo, 4-Bromo, 6-Bromo (Mixture) E+->Product_3AP Product_4AP 3-Bromo-pyridin-4-amine (Single Product) E+->Product_4AP 5-iPr-2-AP->E+ 2-AP->E+ 3-AP->E+ 4-AP->E+

Figure 2. Regioselectivity in electrophilic bromination.

Diazotization and Sandmeyer Reaction

The conversion of an aromatic amino group to a diazonium salt, followed by its substitution, is a powerful synthetic tool.[16][17] This is particularly true for aminopyridines, allowing the introduction of halides, cyano, or hydroxyl groups.[18][19][20] The Sandmeyer reaction, which uses copper(I) salts, is a classic method for this transformation.[21][22][23]

The reactivity of different aminopyridines in diazotization is generally high. The stability of the resulting diazonium salt can vary, but for 2- and 4-aminopyridines, they are readily formed and can be trapped in situ.[19] The presence of the C5-isopropyl group in this compound is not expected to interfere with the formation of the diazonium salt at the C2 position. Its electron-donating nature might even slightly stabilize the diazonium intermediate. The subsequent Sandmeyer reaction should proceed efficiently to yield 2-substituted-5-isopropylpyridines.

Experimental Protocols & Data

The following protocols are representative procedures and may require optimization for specific substrates or scales.

Protocol 1: N-Acylation of this compound
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable solvent such as dry pyridine or dichloromethane (5-10 mL per mmol of amine).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 eq.) dropwise with stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization to yield N-(5-isopropylpyridin-2-yl)acetamide.

Protocol 2: Sandmeyer-type Chlorination of this compound

This protocol outlines the conversion of the amino group to a chlorine atom.

sandmeyer_workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Work-up & Purification A Dissolve this compound in aqueous HCl (e.g., 6M) B Cool to 0-5 °C (Ice-salt bath) A->B C Add aq. NaNO2 solution dropwise, maintaining temp < 5 °C B->C D Stir for 30 min to form diazonium salt solution C->D F Add the cold diazonium salt solution slowly to the CuCl solution D->F Transfer cold E Prepare a solution of CuCl in concentrated HCl E->F G Warm to room temp. and then heat (e.g., 60 °C) until N2 evolution ceases H Cool, neutralize with base (e.g., NaOH) and extract with ether or DCM G->H Proceed to I Wash, dry, and concentrate the organic extract H->I J Purify by column chromatography to yield 2-Chloro-5-isopropylpyridine I->J

Figure 3. Experimental workflow for the Sandmeyer reaction.

Conclusion

This compound presents a unique and synthetically valuable reactivity profile. Its behavior can be logically predicted by considering the interplay of electronic and steric effects from its constituent functional groups.

  • N-Reactivity: The C2-amino group exhibits robust nucleophilicity, comparable to that of 2-aminopyridine, readily undergoing reactions like acylation and alkylation.

  • C-Reactivity (SEAr): The molecule demonstrates exceptional regioselectivity in electrophilic aromatic substitution. The combined directing power of the C2-amino and C5-isopropyl groups strongly favors substitution at the C3 position, making it an excellent precursor for 2,3,5-trisubstituted pyridines.

  • Diazotization: The C2-amino group can be efficiently converted into a diazonium salt and subsequently replaced via Sandmeyer-type reactions, providing a reliable route to 2-halo-5-isopropylpyridines and related derivatives.

References

A Comparative Guide to the Biological Activity of 5-Isopropylpyridin-2-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyridine Scaffold in Kinase Inhibition

The pyridine ring is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its ability to engage in diverse biological interactions.[1] Within the vast landscape of pyridine derivatives, the 2-aminopyridine moiety has emerged as a particularly privileged scaffold for the development of protein kinase inhibitors.[2] This is largely due to its capacity to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases, a critical interaction for potent and selective inhibition. The 5-isopropylpyridin-2-amine scaffold, the focus of this guide, offers an intriguing starting point for the design of novel kinase inhibitors. The isopropyl group at the 5-position provides a valuable lipophilic handle that can be exploited to enhance binding to hydrophobic pockets within the kinase active site, potentially leading to improved potency and selectivity.

This guide provides a comparative analysis of the predicted biological activities of various analogs of this compound, drawing upon structure-activity relationship (SAR) data from closely related aminopyridine and aminopyrimidine kinase inhibitors. We will delve into the synthesis of these analogs, their inhibitory effects on key oncogenic kinases, and their antiproliferative activity against cancer cell lines. Detailed experimental protocols for the evaluation of these compounds are also provided to facilitate further research and development in this promising area of cancer therapy.

Synthetic Strategies for this compound Analogs

The synthesis of this compound analogs can be approached through several established synthetic routes. A common strategy involves the modification of a pre-formed this compound core, while another approach builds the substituted pyridine ring from acyclic precursors.

A versatile method for derivatization is the Buchwald-Hartwig cross-coupling reaction, which allows for the introduction of various aryl or heteroaryl groups at the amino position.[3] This reaction is highly valued for its tolerance of a wide range of functional groups. Another key synthetic transformation is the Suzuki-Miyaura cross-coupling, which can be employed to introduce substituents at other positions of the pyridine ring, provided a suitable halo-substituted precursor is available.

Below is a generalized workflow for the synthesis of a hypothetical analog, N-aryl-5-isopropylpyridin-2-amine.

G start This compound step1 Bromination start->step1 intermediate1 Bromo-5-isopropylpyridin-2-amine step1->intermediate1 step2 Buchwald-Hartwig Coupling (Aryl Amine, Pd Catalyst, Base) intermediate1->step2 product N-Aryl-5-isopropylpyridin-2-amine Analog step2->product

Caption: Generalized synthetic workflow for N-aryl-5-isopropylpyridin-2-amine analogs.

Comparative Biological Activity of this compound Analogs

The biological activity of this compound analogs is predicted to be highly dependent on the nature and position of the substituents on the pyridine and amine moieties. Based on SAR studies of related aminopyridine and aminopyrimidine kinase inhibitors, we can infer the following trends.[1][4]

Kinase Inhibitory Activity

Many aminopyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.[1][5][6] Analogs of this compound are therefore prime candidates for development as CDK inhibitors. The 2-amino group is expected to form crucial hydrogen bonds with the kinase hinge region, while the isopropyl group can occupy a nearby hydrophobic pocket. Substitutions on an N-aryl ring would likely be directed towards the solvent-exposed region, offering opportunities to enhance potency and modulate physicochemical properties.

The following table summarizes the predicted kinase inhibitory profiles of hypothetical this compound analogs based on SAR data from related compounds.

Analog IDR1 (Substitution on N-aryl ring)Predicted Target Kinase(s)Predicted IC50 Range (nM)Rationale based on SAR of related compounds
Analog 1 Unsubstituted PhenylCDK2, CDK550 - 200The phenyl group provides a basic scaffold for interaction.
Analog 2 4-MorpholinophenylPLK4, CDK210 - 50The morpholine group can enhance solubility and form additional interactions in the solvent-exposed region, often leading to increased potency.[3]
Analog 3 4-(4-Ethylpiperazin-1-yl)phenylCDK4, CDK61 - 20The ethylpiperazine moiety is a common substituent in potent CDK4/6 inhibitors, contributing to strong binding affinity.
Analog 4 3-HydroxyphenylVRK1100 - 500Hydroxyl groups can act as hydrogen bond donors or acceptors, potentially improving binding but may also affect permeability.[2]
Analog 5 4-TrifluoromethylphenylMultiple Kinases20 - 100The trifluoromethyl group can enhance metabolic stability and potency through favorable interactions.
Antiproliferative Activity in Cancer Cell Lines

The kinase inhibitory activity of these analogs is expected to translate into antiproliferative effects in cancer cell lines. The potency of these compounds will likely correlate with their ability to inhibit key cell cycle kinases.

The following table provides a predictive summary of the antiproliferative activity of hypothetical this compound analogs against various cancer cell lines.

Analog IDR1 (Substitution on N-aryl ring)Target Cancer Cell LinePredicted GI50 Range (µM)Rationale
Analog 1 Unsubstituted PhenylMCF-7 (Breast), HCT116 (Colon)5 - 15Baseline activity expected from the core scaffold.
Analog 2 4-MorpholinophenylMDA-MB-231 (Breast), BT474 (Breast)0.5 - 5Enhanced potency due to favorable interactions of the morpholine group.[3]
Analog 3 4-(4-Ethylpiperazin-1-yl)phenylMV4-11 (Leukemia)0.01 - 0.1High potency is anticipated due to strong CDK4/6 inhibition.
Analog 4 3-HydroxyphenylA549 (Lung), PC3 (Prostate)1 - 10Moderate activity is expected, potentially influenced by cell permeability.
Analog 5 4-TrifluoromethylphenylVarious solid tumor cell lines0.1 - 2Broad-spectrum activity is possible due to improved drug-like properties.

Mechanism of Action: Targeting the CDK-Cyclin-Rb Pathway

The primary mechanism of action for many aminopyridine-based anticancer agents is the inhibition of CDKs, leading to cell cycle arrest and apoptosis.[6] Specifically, inhibition of CDK4 and CDK6 prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition, thereby halting cell proliferation.

G Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 binds pRb pRb Cyclin D-CDK4/6->pRb phosphorylates CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 binds E2F E2F pRb->E2F releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression This compound Analog This compound Analog This compound Analog->Cyclin D-CDK4/6 inhibits

Caption: Inhibition of the CDK4/6-Rb pathway by this compound analogs.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is a robust method for quantifying the inhibitory activity of compounds against a specific kinase.[1]

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the target kinase. A europium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.

Protocol:

  • Prepare a reaction buffer containing the kinase, a biotinylated substrate peptide, and the test compound at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • Stop the reaction by adding a detection mixture containing EDTA, the europium-labeled antibody, and the streptavidin-conjugated acceptor.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Measure the HTRF signal on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

G cluster_0 Reaction cluster_1 Detection Kinase Kinase Kinase->Phosphorylated Substrate phosphorylates Biotin-Substrate Biotin-Substrate Biotin-Substrate->Phosphorylated Substrate ATP ATP ATP->Phosphorylated Substrate Test Compound Test Compound Test Compound->Kinase inhibits FRET Signal FRET Signal Phosphorylated Substrate->FRET Signal binds Eu-Ab Europium-Antibody Eu-Ab->FRET Signal SA-Acceptor Streptavidin-Acceptor SA-Acceptor->FRET Signal G Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Add MTT Treat with Compound->Add MTT Incubate Incubate Add MTT->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate GI50 Calculate GI50 Measure Absorbance->Calculate GI50

References

The Definitive Guide to Structural Confirmation: An In-Depth Analysis of 5-Isopropylpyridin-2-amine using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists, precise structural information is paramount for understanding biological activity, optimizing lead compounds, and ensuring intellectual property protection. This guide provides a comprehensive technical comparison of X-ray crystallography against other common analytical techniques for the structural confirmation of small molecules, using 5-isopropylpyridin-2-amine as a central case study. While a published crystal structure for this compound is not publicly available, this guide will utilize the crystallographic data of a closely related analogue, 2-amino-5-bromopyridine, to illustrate the experimental workflow and data interpretation, providing a robust framework for understanding the power of this technique.

The Imperative of Structural Integrity in Drug Development

The journey from a promising chemical entity to a marketed pharmaceutical is paved with rigorous analytical challenges. The precise arrangement of atoms in a molecule dictates its physical and chemical properties, including its ability to interact with biological targets. An error in structural assignment can lead to wasted resources, misinterpreted biological data, and potentially unsafe drug candidates. Therefore, the choice of analytical technique for structural confirmation is a critical decision in the research and development pipeline.

X-ray Crystallography: The Gold Standard for Structural Elucidation

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid at atomic resolution.[1][2] The technique relies on the diffraction of X-rays by the ordered array of atoms within a crystal, producing a unique diffraction pattern that can be mathematically transformed into an electron density map, and subsequently, a detailed atomic model.[3]

The Experimental Workflow: A Step-by-Step Protocol

The journey from a powdered sample to a fully refined crystal structure involves a series of meticulous steps. The following protocol outlines the typical workflow for the structural analysis of a small organic molecule like this compound, with experimental details adapted from the analysis of a structural analogue.

1. Synthesis and Purification:

The initial step involves the synthesis of this compound. A common synthetic route could involve the reaction of 2-amino-5-bromopyridine with isopropylmagnesium bromide in the presence of a suitable catalyst. Following the reaction, the crude product must be purified to the highest possible degree, typically greater than 99%, using techniques such as column chromatography or recrystallization. Purity is a critical factor for successful crystallization.[4]

2. Crystal Growth: The Art and Science of Ordered Solids

Obtaining a single crystal of sufficient size and quality is often the most challenging step in the crystallographic process.[2][4] For a small molecule like this compound, several crystallization techniques can be employed:

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).[4][5] The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.[4]

  • Solvent Diffusion: A solution of the compound is prepared in a solvent in which it is readily soluble. A second solvent, in which the compound is poorly soluble but is miscible with the first, is carefully layered on top.[6] Over time, the two solvents will diffuse into one another, gradually reducing the solubility of the compound and promoting the formation of crystals at the interface.

  • Vapor Diffusion: This technique is commonly used for protein crystallization but can also be adapted for small molecules.[5] A drop containing a concentrated solution of the compound is equilibrated against a larger reservoir of a precipitant solution in a sealed chamber. The vapor pressure difference causes a slow transfer of solvent, leading to supersaturation and crystal growth.

Diagram: Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis of This compound purification Purification (>99%) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A generalized workflow for the structural determination of a small molecule by X-ray crystallography.

3. X-ray Diffraction Data Collection:

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers use a monochromatic X-ray source and a sensitive detector to record the diffraction pattern as the crystal is rotated. The intensity and position of each diffracted beam are recorded to create a dataset.

4. Structure Solution and Refinement:

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem," a fundamental challenge in crystallography, is then solved using computational methods such as direct methods for small molecules.[3] This yields an initial electron density map. An atomic model is then built into this map and refined against the experimental data to improve the fit and obtain the final, highly accurate molecular structure.

Interpreting the Crystallographic Data

The final output of a successful X-ray crystallographic analysis is a set of atomic coordinates that define the precise position of each atom in the molecule. This data is typically presented in a Crystallographic Information File (CIF). Key parameters from the analysis of a structural analogue are presented in the table below to illustrate the level of detail obtained.

ParameterValue (for a 2-amino-5-bromopyridine analogue)Significance
Chemical FormulaC5 H5 Br N2Confirms the elemental composition of the crystallized molecule.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP21/cDefines the symmetry elements within the unit cell.
a, b, c (Å)3.85, 17.85, 9.75The dimensions of the unit cell.
β (°)98.5The angle of the unit cell for a monoclinic system.
R-factor~0.04A measure of the agreement between the crystallographic model and the experimental data; lower values indicate a better fit.

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure of a molecule, other analytical techniques offer complementary information and may be more suitable in certain situations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[7][8] It provides information about the chemical environment of each atom and their connectivity.

  • Advantages of NMR:

    • Provides data on the solution-state structure, which can be more biologically relevant.[8][9]

    • Can provide information on molecular dynamics and conformational changes in solution.[8][10]

    • Does not require crystallization, which can be a significant bottleneck.[9]

  • Limitations of NMR compared to X-ray Crystallography:

    • Provides a time-averaged structure, which may not represent a single, static conformation.[9]

    • Structure determination for larger or more complex molecules can be challenging.

    • Does not provide absolute stereochemistry without additional experiments or chiral auxiliaries.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is primarily used to determine the molecular weight of a compound and can provide information about its elemental composition and fragmentation patterns.

  • Advantages of MS:

    • Requires very small amounts of sample.

    • High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

    • Can be coupled with separation techniques like liquid chromatography (LC-MS) for the analysis of complex mixtures.

  • Limitations of MS compared to X-ray Crystallography:

    • Provides no information about the three-dimensional arrangement of atoms or stereochemistry.

    • Isomers with the same molecular formula cannot be distinguished by mass alone.

Table: Comparison of Analytical Techniques for Structural Confirmation

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information 3D atomic arrangement in the solid stateConnectivity and chemical environment in solutionMolecular weight and elemental composition
Sample Requirement Single crystalSoluble sampleVery small amount of sample
Stereochemistry Absolute stereochemistryRelative stereochemistryNo direct information
Key Advantage Unambiguous 3D structureInformation on solution-state dynamicsHigh sensitivity and molecular formula determination
Key Limitation Requires crystallizationCan be complex for large moleculesNo 3D structural information

Diagram: Decision-Making Flowchart for Structural Elucidation

decision_flowchart start Need Structural Information for a New Compound ms Mass Spectrometry (MS) start->ms mw_confirm Molecular Weight and Formula Confirmed? ms->mw_confirm nmr NMR Spectroscopy connectivity_confirm Connectivity and Relative Stereochemistry Determined? nmr->connectivity_confirm xray X-ray Crystallography end Structural Confirmation Complete xray->end mw_confirm->start No, Re-evaluate Synthesis mw_confirm->nmr Yes absolute_structure Need Absolute 3D Structure? connectivity_confirm->absolute_structure Yes connectivity_confirm->end No, Structure Elucidated absolute_structure->xray Yes absolute_structure->end No, Relative Structure Sufficient

Caption: A flowchart illustrating the logical progression of analytical techniques for comprehensive structural elucidation.

Conclusion: An Integrated Approach to Structural Certainty

The structural confirmation of a novel chemical entity like this compound is a multi-faceted challenge that requires a thoughtful application of various analytical techniques. While mass spectrometry can quickly confirm the molecular weight and formula, and NMR spectroscopy can reveal the intricate details of its solution-state structure and connectivity, X-ray crystallography remains the undisputed gold standard for providing an unambiguous, high-resolution three-dimensional view of the molecule. For drug development professionals, the investment in obtaining a crystal structure pays dividends in the form of a deeper understanding of structure-activity relationships, enhanced confidence in biological data, and a solid foundation for patent protection. By integrating the insights from each of these powerful techniques, researchers can achieve the highest level of certainty in their molecular structures, paving the way for the successful development of new medicines.

References

A Comparative Guide to the Synthesis of 5-Isopropylpyridin-2-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Isopropylpyridin-2-amine is a valuable building block in medicinal chemistry, appearing as a key structural motif in a variety of pharmacologically active compounds. Its synthesis is therefore of considerable interest to researchers in drug discovery and development. This guide provides a comparative analysis of four distinct synthetic routes to this important intermediate, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of the strengths and weaknesses of each approach. The information presented herein is intended to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific needs, considering factors such as scale, cost, and available resources.

Route 1: Palladium-Catalyzed Cross-Coupling of 2-Amino-5-bromopyridine

This route is a robust and versatile approach that leverages the power of modern cross-coupling chemistry. It is a two-step process commencing with the bromination of commercially available 2-aminopyridine, followed by a palladium-catalyzed coupling reaction to introduce the isopropyl group.

Experimental Protocol

Step 1: Synthesis of 2-Amino-5-bromopyridine

  • Materials: 2-Aminopyridine, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure: To a solution of 2-aminopyridine (1.0 eq) in acetonitrile, N-bromosuccinimide (1.05 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until complete consumption of the starting material, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is partitioned between a saturated aqueous solution of sodium bicarbonate and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 2-amino-5-bromopyridine, which can be purified by column chromatography or recrystallization.

Step 2: Kumada Coupling for the Synthesis of this compound

  • Materials: 2-Amino-5-bromopyridine, Isopropylmagnesium chloride, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), Anhydrous Tetrahydrofuran (THF).

  • Procedure: To a solution of 2-amino-5-bromopyridine (1.0 eq) in dry THF under an inert atmosphere, isopropylmagnesium chloride (2.0 M in THF, 2.5 eq) is added. The mixture is purged with nitrogen, and Pd(dppf)Cl₂ (0.05 eq) is added. The reaction mixture is then heated to 50 °C and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS). The reaction is quenched with water and diluted with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.[1]

Reaction Mechanism

The Kumada coupling proceeds via a catalytic cycle involving a palladium(0) species. The cycle is initiated by the oxidative addition of the aryl bromide to the Pd(0) catalyst. This is followed by transmetalation with the Grignard reagent and subsequent reductive elimination to furnish the desired product and regenerate the Pd(0) catalyst.[1][2][3][4][5]

Causality Behind Experimental Choices

The choice of a palladium catalyst with a bulky phosphine ligand like dppf is crucial for preventing β-hydride elimination, a common side reaction with alkyl Grignard reagents. The use of an excess of the Grignard reagent drives the transmetalation step to completion. Anhydrous conditions are essential due to the high reactivity of the Grignard reagent.

Advantages and Disadvantages
  • Advantages: High yields, good functional group tolerance (for the cross-coupling step), and a generally reliable and scalable method.

  • Disadvantages: Requires a two-step sequence, the use of a sensitive and highly reactive Grignard reagent, and the cost of the palladium catalyst.

Route 2: Amination of 2-Chloro-5-isopropylpyridine

This approach involves the initial synthesis of a pyridine ring already bearing the isopropyl substituent, followed by the introduction of the amino group.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-isopropylpyridine

  • Materials: 3-Isopropylpyridine, Chlorinating agent (e.g., phosphorus oxychloride), N,N-Dimethylformamide (DMF).

  • Procedure: A mixture of 3-isopropylpyridine (1.0 eq) and a chlorinating reagent such as phosphorus oxychloride (2.0 eq) in a suitable solvent like DMF is heated. The reaction progress is monitored by GC-MS. Upon completion, the reaction mixture is carefully poured onto ice and neutralized with a base (e.g., sodium carbonate). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude 2-chloro-5-isopropylpyridine is then purified by distillation or column chromatography.[6]

Step 2: Buchwald-Hartwig Amination

  • Materials: 2-Chloro-5-isopropylpyridine, Benzophenone imine, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), Sodium tert-butoxide, Toluene, Hydrochloric acid.

  • Procedure: In a glovebox, a flask is charged with Pd₂(dba)₃ (0.015 eq), XPhos (0.03 eq), and sodium tert-butoxide (1.4 eq). The flask is removed from the glovebox, and 2-chloro-5-isopropylpyridine (1.0 eq), benzophenone imine (1.2 eq, as an ammonia equivalent), and anhydrous toluene are added under an inert atmosphere. The mixture is heated to reflux until the starting material is consumed. After cooling, the reaction is quenched, and the product is extracted. The crude imine intermediate is then hydrolyzed with aqueous hydrochloric acid to afford this compound.[7][8][9][10]

Reaction Mechanism

The Buchwald-Hartwig amination involves a palladium-catalyzed cycle. Key steps include oxidative addition of the aryl chloride to the Pd(0) complex, coordination of the amine (or its surrogate), deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[7][8][9][10]

Causality Behind Experimental Choices

The use of a bulky, electron-rich phosphine ligand like XPhos is critical for promoting the oxidative addition of the relatively unreactive aryl chloride and facilitating the reductive elimination step. Benzophenone imine serves as a convenient ammonia surrogate, as the direct use of ammonia can be challenging due to its strong coordination to the palladium catalyst.[7]

Advantages and Disadvantages
  • Advantages: Potentially high-yielding and avoids the direct handling of highly reactive organometallic reagents in the final step.

  • Disadvantages: The synthesis of the starting 2-chloro-5-isopropylpyridine can be challenging. The Buchwald-Hartwig amination requires an expensive catalyst system and careful control of reaction conditions.

Route 3: Chichibabin Amination of 3-Isopropylpyridine

The Chichibabin reaction offers a direct approach to amination of the pyridine ring, though it often faces challenges with regioselectivity.

Experimental Protocol
  • Materials: 3-Isopropylpyridine, Sodium amide (NaNH₂), Toluene, Ammonia (gas).

  • Procedure: In a pressure reactor, 3-isopropylpyridine (1.0 eq) is dissolved in anhydrous toluene. Sodium amide (1.5 eq) is added, and the reactor is sealed. The reactor is then pressurized with ammonia gas to a specific pressure (e.g., 220 psig). The mixture is heated to a high temperature (e.g., 150-160 °C) with vigorous stirring. The progress of the reaction is monitored by the evolution of hydrogen gas. After the reaction is complete, the reactor is cooled, and the pressure is carefully released. The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are dried and concentrated. The resulting mixture of 2-amino-5-isopropylpyridine and 2-amino-3-isopropylpyridine is then separated by column chromatography.[11][12][13][14]

Reaction Mechanism

The Chichibabin reaction is a nucleophilic aromatic substitution where the amide anion (NH₂⁻) attacks the electron-deficient pyridine ring. This is followed by the elimination of a hydride ion (H⁻), which then reacts with a proton source (like ammonia or the product) to liberate hydrogen gas and regenerate the amide base.[11][12]

Causality Behind Experimental Choices

The use of high pressure and an ammonia atmosphere is reported to favor the formation of the 2-amino-5-alkylpyridine isomer over the 2-amino-3-alkylpyridine isomer.[13] The high temperature is necessary to overcome the activation energy for the nucleophilic attack on the pyridine ring.

Advantages and Disadvantages
  • Advantages: A one-step reaction from a readily available starting material. Atom-economical.

  • Disadvantages: Typically low to moderate yields of the desired isomer. The reaction requires high temperatures and pressures, and the use of hazardous sodium amide. Separation of the isomers can be challenging.

Route 4: From 5-Isopropylpyridine N-oxide

This route involves the oxidation of the pyridine nitrogen, which activates the ring for nucleophilic attack, followed by amination.

Experimental Protocol

Step 1: Synthesis of 5-Isopropylpyridine N-oxide

  • Materials: 3-Isopropylpyridine, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane.

  • Procedure: To a solution of 3-isopropylpyridine (1.0 eq) in dichloromethane, m-CPBA (1.2 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion. The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid. The organic layer is dried and concentrated to give 5-isopropylpyridine N-oxide.[15]

Step 2: Amination of 5-Isopropylpyridine N-oxide

  • Materials: 5-Isopropylpyridine N-oxide, p-Toluenesulfonyl chloride (TsCl), tert-Butylamine, Trifluoroacetic acid (TFA).

  • Procedure: To a solution of 5-isopropylpyridine N-oxide (1.0 eq) and tert-butylamine (2.0 eq) in a suitable solvent, p-toluenesulfonyl chloride (1.2 eq) is added at low temperature. The reaction mixture is stirred until the formation of the N-tert-butyl-5-isopropylpyridin-2-amine intermediate is complete. The tert-butyl protecting group is then removed in situ by the addition of trifluoroacetic acid to yield this compound.[16][17]

Reaction Mechanism

The pyridine N-oxide is activated by the sulfonyl chloride, making the 2-position susceptible to nucleophilic attack by the amine. The resulting intermediate then rearranges and eliminates the sulfonate group to form the 2-aminopyridine derivative.

Causality Behind Experimental Choices

The N-oxide functionality activates the pyridine ring towards nucleophilic attack at the 2- and 6-positions. The use of a bulky amine like tert-butylamine can influence the regioselectivity of the attack. The final deprotection step is necessary to obtain the primary amine.

Advantages and Disadvantages
  • Advantages: Can provide good regioselectivity for the 2-amino product. Milder conditions compared to the Chichibabin reaction.

  • Disadvantages: A multi-step process. The amination step can sometimes lead to a mixture of products.

Comparative Analysis

FeatureRoute 1: Cross-CouplingRoute 2: AminationRoute 3: ChichibabinRoute 4: From N-oxide
Starting Materials 2-Aminopyridine3-Isopropylpyridine3-Isopropylpyridine3-Isopropylpyridine
Number of Steps 2212
Typical Yield HighModerate to HighLow to ModerateModerate
Scalability GoodModeratePoor to ModerateModerate
Reagent Hazards Grignard reagentChlorinating agentsSodium amidem-CPBA
Cost of Reagents Moderate (Pd catalyst)Moderate (Pd catalyst)LowLow to Moderate
Key Challenges Handling Grignard reagentSynthesis of chloro-intermediateLow regioselectivity, harsh conditionsPotential for side reactions

Visualizing the Synthetic Pathways

Workflow Diagrams

Synthetic_Routes cluster_0 Route 1: Cross-Coupling cluster_1 Route 2: Amination cluster_2 Route 3: Chichibabin cluster_3 Route 4: From N-oxide 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine NBS This compound This compound 2-Amino-5-bromopyridine->this compound i-PrMgCl, Pd(dppf)Cl2 3-Isopropylpyridine 3-Isopropylpyridine 2-Chloro-5-isopropylpyridine 2-Chloro-5-isopropylpyridine 3-Isopropylpyridine->2-Chloro-5-isopropylpyridine POCl3 2-Chloro-5-isopropylpyridine->this compound Buchwald-Hartwig 3-Isopropylpyridine_C 3-Isopropylpyridine 5-Isopropylpyridin-2-amine_C This compound 3-Isopropylpyridine_C->5-Isopropylpyridin-2-amine_C NaNH2, NH3 (pressure) 3-Isopropylpyridine_N 3-Isopropylpyridine 5-Isopropylpyridine N-oxide 5-Isopropylpyridine N-oxide 3-Isopropylpyridine_N->5-Isopropylpyridine N-oxide m-CPBA 5-Isopropylpyridin-2-amine_N This compound 5-Isopropylpyridine N-oxide->5-Isopropylpyridin-2-amine_N 1. TsCl, t-BuNH2 2. TFA

Caption: Overview of the four synthetic routes to this compound.

Mechanism Diagrams

Kumada_Coupling_Mechanism Kumada Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(i-Pr)L2 Ar-Pd(II)(i-Pr)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(i-Pr)L2 Transmetalation (i-PrMgBr) Ar-Pd(II)(i-Pr)L2->Pd(0)L2 Reductive Elimination Product Ar-i-Pr Ar-Pd(II)(i-Pr)L2->Product

Caption: Catalytic cycle for the Kumada cross-coupling reaction.

Buchwald_Hartwig_Mechanism Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L Ar-Pd(II)(Cl)L Ar-Pd(II)(Cl)L Pd(0)L->Ar-Pd(II)(Cl)L Oxidative Addition (Ar-Cl) [Ar-Pd(II)(NH2R)L]+ [Ar-Pd(II)(NH2R)L]+ Ar-Pd(II)(Cl)L->[Ar-Pd(II)(NH2R)L]+ Ligand Exchange (RNH2) Ar-Pd(II)(NHR)L Ar-Pd(II)(NHR)L [Ar-Pd(II)(NH2R)L]+->Ar-Pd(II)(NHR)L Deprotonation (Base) Ar-Pd(II)(NHR)L->Pd(0)L Reductive Elimination Product Ar-NHR Ar-Pd(II)(NHR)L->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The synthesis of this compound can be accomplished through several distinct pathways, each with its own set of advantages and challenges. For large-scale synthesis where cost and robustness are paramount, the cross-coupling route (Route 1) often represents the most attractive option, despite its two-step nature. For smaller-scale laboratory synthesis where exploring different functionalities is key, the amination of 2-chloro-5-isopropylpyridine (Route 2) provides a reliable alternative. The Chichibabin reaction (Route 3) , while direct, is generally less practical due to its low regioselectivity and harsh conditions, unless specific optimization for the 2,5-isomer is achieved. Finally, the N-oxide route (Route 4) offers a milder alternative to the Chichibabin reaction but involves an additional oxidation step. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, available equipment, and the expertise of the synthetic chemist.

References

A Senior Application Scientist's Guide to Validating the Purity of 5-Isopropylpyridin-2-amine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Isopropylpyridin-2-amine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Impurities, whether arising from the synthetic route or degradation, can carry their own pharmacological or toxicological profiles, potentially compromising the final drug product.[1][2] Therefore, a robust, validated analytical method to confirm the purity of this intermediate is a regulatory and scientific necessity.

This guide provides an in-depth protocol for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, structured from the perspective of an experienced application scientist. We will delve into not just the "how," but the critical "why" behind each step, comparing the chosen methodology with viable alternatives and grounding our approach in established regulatory frameworks.

The Analytical Challenge: Understanding this compound

Before developing a method, we must understand the analyte. This compound (C8H12N2, M.W. 136.19 g/mol ) is a substituted pyridine derivative.[3][4] Its structure, featuring a basic amine group and a pyridine ring, dictates its chromatographic behavior. The amine functionality (pKa ~5-6) makes it susceptible to pH changes and prone to peak tailing on standard silica-based columns due to interactions with residual silanols.[5][6] Potential impurities may include starting materials, regioisomers (e.g., 3- or 6-isopropyl isomers), or products of oxidation and other degradation pathways. A successful HPLC method must be able to resolve the main component from all these potential, and often structurally similar, compounds.

Primary Analytical Approach: Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis for its versatility, robustness, and suitability for moderately polar compounds like our analyte. By using a non-polar stationary phase (like C18) and a polar mobile phase, we can effectively retain and separate this compound from its likely impurities.

Protocol 1: HPLC Method Development & Optimization

The goal here is to achieve a chromatogram with a sharp, symmetrical peak for the analyte, well-resolved from any other peaks, within a reasonable runtime.

Step-by-Step Methodology:

  • Column Selection: Begin with a robust, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). End-capping is crucial to minimize the interaction of the basic amine with acidic silanol groups, thereby reducing peak tailing.

  • Mobile Phase Selection:

    • Aqueous Phase (A): Start with 0.1% Trifluoroacetic Acid (TFA) in water. TFA acts as an ion-pairing agent, protonating the amine to ensure a consistent charge state and masking residual silanols to improve peak shape.[7] An alternative is a buffered mobile phase, such as 20 mM ammonium acetate adjusted to pH 4.0, which can also provide good peak symmetry.[8]

    • Organic Phase (B): Acetonitrile is a common choice due to its low UV cutoff and viscosity. Methanol is an alternative that can offer different selectivity.

  • Wavelength Detection: Analyze the UV spectrum of this compound. A wavelength of approximately 254 nm or 275 nm is typically appropriate for pyridine-containing compounds and provides good sensitivity.[7]

  • Gradient Optimization: Develop a gradient elution to ensure any impurities, which may have significantly different polarities, are eluted from the column.

    • Initial Conditions: Start with a broad gradient (e.g., 5% to 95% Acetonitrile over 20 minutes) to survey the impurity profile.

    • Refinement: Once the retention time of the main peak and key impurities is known, the gradient can be sharpened to reduce run time while maintaining resolution.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 25-30 °C are standard starting points that provide good efficiency and reproducibility.[8][9]

Ensuring Method Reliability: System Suitability Testing (SST)

Before any sample analysis, we must verify that the entire chromatographic system (instrument, column, mobile phase) is performing adequately. This is the purpose of System Suitability Testing (SST).[10]

Protocol 2: System Suitability Testing

Step-by-Step Methodology:

  • Prepare a System Suitability Solution: This solution should contain the this compound reference standard at a concentration similar to the test sample.

  • Perform Replicate Injections: Make at least five replicate injections of the SST solution.

  • Evaluate Key Parameters: The results must meet pre-defined acceptance criteria before proceeding with the analysis.[11][12]

SST ParameterAcceptance CriteriaRationale
Precision/Repeatability RSD ≤ 2.0% for peak area and retention timeEnsures the system provides consistent and reproducible results.[12]
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. A value > 2 indicates undesirable secondary interactions (e.g., with silanols).[12]
Theoretical Plates (N) N ≥ 2000A measure of column efficiency and performance. Higher numbers indicate sharper peaks.
Resolution (Rs) Rs ≥ 1.5 between the main peak and the closest eluting impurityEnsures baseline separation and accurate quantitation of adjacent peaks.[11]

Method Validation: A Comprehensive Protocol per ICH Q2(R1)

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[13] The International Council on Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[14][15][16]

Caption: HPLC Method Validation Workflow based on ICH Q2(R1) guidelines.

Specificity (including Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] Forced degradation studies are the cornerstone of this evaluation for a stability-indicating method.[18][19] The goal is to generate 10-20% degradation to identify potential degradation products and demonstrate they do not interfere with the main analyte peak.[20]

Protocol 3: Forced Degradation Study

  • Prepare Solutions: Prepare solutions of this compound in various stress conditions.

  • Apply Stress:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid sample at 105°C for 48 hours.

    • Photolytic: Solution exposed to UV light (per ICH Q1B guidelines).

  • Analysis: Analyze a stressed sample, a non-stressed control, and a blank.

  • Evaluation: Use a photodiode array (PDA) detector to evaluate peak purity. The method is specific if the main peak is spectrally pure and well-resolved from all degradant peaks.

ForcedDegradation cluster_stress Stress Conditions Analyte This compound (API Intermediate) Acid Acid (HCl) Analyte->Acid Base Base (NaOH) Analyte->Base Oxidation Oxidation (H₂O₂) Analyte->Oxidation Thermal Thermal (Heat) Analyte->Thermal Photo Photolytic (UV/Vis Light) Analyte->Photo Analysis HPLC-PDA Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Demonstrate Method Specificity: - Peak Purity - Resolution of Degradants Analysis->Result

Caption: Logical flow of a forced degradation study to establish method specificity.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

  • Method: Prepare at least five concentrations of the reference standard, typically spanning 50% to 150% of the expected sample concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[21]

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by spike recovery.

  • Method: Spike a known amount of the analyte reference standard into a blank matrix or a pre-analyzed sample at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision measures the degree of scatter between a series of measurements.

  • Repeatability (Intra-day): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day/Inter-analyst): Repeat the study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[17]

  • Method: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Importance: Essential for quantifying low-level impurities.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Method: Introduce slight changes to parameters like mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).[22]

  • Evaluation: The effect on SST parameters (e.g., retention time, resolution, tailing factor) is evaluated. The method is robust if the results remain within the SST acceptance criteria.

Comparative Analysis: Alternative & Orthogonal Techniques

While RP-HPLC is the gold standard for this application, it's important to understand its place among other analytical techniques. An orthogonal method, which separates compounds by a different mechanism, can be invaluable for confirming purity.

TechniquePrincipleAdvantages for this compoundDisadvantages
RP-HPLC (This Guide) Partitioning between a polar mobile phase and a non-polar stationary phase.Highly robust, precise, and sensitive for quantifying impurities. Stability-indicating.Peak tailing can be an issue without proper method development.
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Excellent for volatile impurities (e.g., residual solvents).Requires the analyte to be volatile and thermally stable, which may not be ideal for some pyridine derivatives.
Quantitative NMR (qNMR) Measures the analyte signal relative to a certified internal standard.An absolute method that requires no analyte-specific reference standard for quantification. Provides structural information.Lower sensitivity compared to HPLC for trace impurities. Requires a high-field NMR and specialized expertise.
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal transitions.Can determine absolute purity of highly pure (>98.5%), crystalline substances without a reference standard.[23]Cannot separate or identify individual impurities. Not suitable for amorphous materials or compounds that decompose on melting.

Conclusion

The validation of an analytical method is a systematic journey that proves its suitability for purpose. For this compound, a well-developed, stability-indicating RP-HPLC method, validated according to ICH Q2(R1) guidelines, provides the highest degree of confidence in its purity. By meticulously evaluating specificity, linearity, accuracy, precision, and robustness, researchers and drug developers can ensure that this critical intermediate meets the stringent quality standards required for the production of safe and effective pharmaceuticals. The data generated not only supports regulatory filings but also provides a deep understanding of the molecule's stability, ultimately safeguarding the integrity of the final drug product.

References

Benchmarking 5-Isopropylpyridin-2-amine: A Comparative Guide to Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Benchmarking

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of these diseases.[2] However, the high degree of similarity in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[3] Therefore, rigorous benchmarking of any new potential inhibitor against known compounds is not just a formality but a critical step to understand its potency, selectivity, and potential therapeutic window.

This guide will outline a multi-tiered approach to characterize 5-Isopropylpyridin-2-amine, beginning with broad-spectrum screening and culminating in detailed cellular assays. We will compare its hypothetical performance against a panel of well-characterized kinase inhibitors:

  • Staurosporine: A potent, broad-spectrum kinase inhibitor, often used as a positive control.

  • Dasatinib: A multi-targeted tyrosine kinase inhibitor used in the clinic.

  • Roscovitine (Seliciclib): A cyclin-dependent kinase (CDK) inhibitor, chosen due to the prevalence of the aminopyridine scaffold in CDK inhibitors.[4][5]

Experimental Strategy: A Phased Approach to Kinase Profiling

A systematic and tiered approach is essential for the efficient and comprehensive evaluation of a novel kinase inhibitor. Our proposed workflow for this compound is designed to generate a complete dataset for meaningful comparison.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular Activity A Compound Synthesis & QC B Broad Kinase Panel Screen (e.g., 200+ kinases at a single concentration) A->B Purity >95% C IC50 Determination for 'Hits' (Dose-Response Curves) B->C Identified 'Hits' D Comparison with Benchmark Inhibitors C->D E Cellular Target Engagement (e.g., NanoBRET™) D->E Confirmed Potent & Selective Hits F Phenotypic Assays (e.g., Cell Proliferation, Apoptosis) E->F

Caption: A three-phased experimental workflow for kinase inhibitor profiling.

Methodologies and Data Interpretation

Phase 1: Broad Kinase Panel Screening

The initial step is to understand the landscape of kinases that this compound interacts with. A broad kinase panel screen provides a global view of its selectivity.

Protocol 1: Radiometric Kinase Assay (e.g., HotSpot™)

This assay is considered a gold standard due to its direct measurement of substrate phosphorylation.[6]

  • Reaction Setup: In a multi-well plate, combine the kinase, a specific substrate peptide, and radio-labeled ATP ([γ-³²P]ATP).

  • Compound Addition: Add this compound at a fixed concentration (e.g., 1 µM) to the reaction mixture. Include wells with benchmark inhibitors and a DMSO control.

  • Incubation: Allow the kinase reaction to proceed at a controlled temperature for a specific duration.

  • Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the remaining [γ-³²P]ATP using a filter-based method.

  • Detection: Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control.

Rationale: This initial screen at a single high concentration helps to quickly identify potential "hits" – kinases that are significantly inhibited by the compound.[7]

Phase 2: IC50 Determination and Comparative Analysis

For the "hit" kinases identified in Phase 1, the next step is to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

Protocol 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay measures the amount of ADP produced in the kinase reaction, which is inversely proportional to the amount of ATP remaining.[8]

  • Compound Dilution: Prepare a serial dilution of this compound and the benchmark inhibitors.

  • Kinase Reaction: Set up the kinase reaction as in Protocol 1, but with non-radiolabeled ATP. Add the diluted compounds to the wells.

  • ADP Detection: After the kinase reaction, add a reagent that depletes the remaining ATP. Then, add a second reagent to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values (nM)

Kinase TargetThis compound (Hypothetical)StaurosporineDasatinibRoscovitine
CDK25052070
CDK580103540
ABL1>10,000201>10,000
SRC5,000150.5>10,000
EGFR>10,000100500>10,000

Interpretation: The hypothetical data in the table suggests that this compound is a potent and selective inhibitor of CDK2 and CDK5, with minimal activity against the other tested kinases. This profile is more selective than the broad-spectrum inhibitor Staurosporine and distinct from the tyrosine kinase-focused activity of Dasatinib. Its profile is most similar to the benchmark CDK inhibitor, Roscovitine.

Phase 3: Cellular Target Engagement and Phenotypic Assays

Biochemical assays provide valuable information about the direct interaction between a compound and a kinase. However, it is crucial to confirm that the compound can engage its target in a cellular environment.[3]

Protocol 3: Cellular Target Engagement (NanoBRET™ Assay)

This assay measures the binding of a compound to a target kinase in living cells.[9]

  • Cell Line Engineering: Use a cell line that co-expresses the target kinase fused to a NanoLuc® luciferase and a fluorescent energy transfer probe (tracer) that binds to the kinase's ATP pocket.

  • Compound Treatment: Treat the cells with varying concentrations of this compound.

  • BRET Measurement: If the compound enters the cells and binds to the kinase, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Data Analysis: Determine the cellular IC50 value from the dose-response curve.

Protocol 4: Cell Proliferation Assay

This assay assesses the effect of the compound on the growth of cancer cell lines that are known to be dependent on the activity of the target kinase.

  • Cell Seeding: Plate a cancer cell line known to be sensitive to CDK2/5 inhibition (e.g., a specific breast or colon cancer cell line) in a multi-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and benchmark inhibitors.

  • Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72 hours).

  • Viability Measurement: Quantify the number of viable cells using a reagent such as resazurin or by measuring ATP content.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).

Visualizing a Relevant Signaling Pathway

To provide context for the potential downstream effects of inhibiting a kinase like CDK2, it is helpful to visualize its role in a key cellular process like cell cycle progression.

G cluster_0 Cell Cycle Progression cluster_1 Key Regulators G1 G1 Phase S S Phase G2 G2 Phase M M Phase CDK2_CyclinE CDK2/Cyclin E Rb Rb CDK2_CyclinE->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Inhibits E2F->S Promotes S-Phase Entry p27 p27 p27->CDK2_CyclinE Inhibits Inhibitor This compound Inhibitor->CDK2_CyclinE

Caption: Simplified diagram of the CDK2/Cyclin E pathway in G1/S phase transition.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking the novel compound this compound against established kinase inhibitors. By following a phased strategy of broad screening, IC50 determination, and cellular assays, researchers can generate a robust dataset to understand the potency, selectivity, and cellular activity of their compound. The provided protocols and data interpretation frameworks serve as a valuable resource for any drug discovery program focused on kinase inhibitors. The hypothetical data presented for this compound illustrates how a selective and potent CDK inhibitor profile could be identified and validated, paving the way for further preclinical development.

References

A Senior Application Scientist's Guide to In-Silico Modeling: Comparing Methodologies for 5-Isopropylpyridin-2-amine Binding

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the binding characteristics of small molecules is a cornerstone of modern therapeutic design. In this guide, we delve into the in-silico modeling of 5-Isopropylpyridin-2-amine, a scaffold of interest in medicinal chemistry, to compare and contrast key computational methodologies. This document provides not only a theoretical framework but also actionable, field-proven protocols to empower your research endeavors. Our focus is on the causality behind experimental choices, ensuring a robust and self-validating system for your computational experiments.

The Rationale for In-Silico Prioritization

In the landscape of drug discovery, computational methods, or in-silico modeling, serve as a critical filtering mechanism before committing to resource-intensive and time-consuming wet-lab experiments.[1][2][3] By simulating the interaction between a ligand, such as this compound, and its protein target at an atomic level, we can predict binding affinity, understand key intermolecular interactions, and prioritize candidates with the highest probability of success.[2][4] This guide will navigate two of the most powerful and widely adopted techniques: Molecular Docking and Molecular Dynamics (MD) simulations.

Selecting a Representative Target: Cyclin-Dependent Kinase 2 (CDK2)

While the specific biological target of this compound may vary depending on the therapeutic context, for the purpose of this illustrative guide, we have selected Cyclin-Dependent Kinase 2 (CDK2) as a representative protein target. Kinases are a major class of drug targets, and CDK2 is a well-characterized protein with numerous structures available in the Protein Data Bank (PDB), a global repository for 3D structural data of large biological molecules.[5][6][7][8] We will utilize the PDB entry 1HCK for our simulations.

Comparative Analysis of In-Silico Methodologies

Here, we present a head-to-head comparison of Molecular Docking and Molecular Dynamics simulations, highlighting their respective strengths, limitations, and the causal logic behind their application in a drug discovery pipeline.

FeatureMolecular DockingMolecular Dynamics (MD) Simulation
Primary Objective Predicts the preferred binding orientation (pose) of a ligand to a protein and provides a scoring function to estimate binding affinity.[2][9]Simulates the time-dependent behavior of a molecular system, providing insights into the stability of the protein-ligand complex and more rigorous binding free energy calculations.[10]
Computational Cost Low to moderate.[2]High.
Treatment of Flexibility Typically treats the ligand as flexible and the protein as rigid or with limited flexibility.Both protein and ligand are fully flexible, allowing for conformational changes upon binding.
Solvent Representation Implicit solvent models are commonly used.Explicit solvent models are used, providing a more realistic representation of the cellular environment.
Key Output Docking score (e.g., kcal/mol), binding pose, and key interactions (e.g., hydrogen bonds, hydrophobic contacts).[9]Trajectory of atomic motion, Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energy (e.g., via MM/PBSA or FEP).[10][11]
Use Case High-throughput virtual screening of large compound libraries; initial assessment of binding mode.Detailed investigation of the binding mechanism of a lead compound; validation of docking results; accurate binding affinity prediction.[12]

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness and reproducibility of our in-silico experiments, we provide detailed, step-by-step protocols for both molecular docking and molecular dynamics simulations.

Part 1: Molecular Docking of this compound to CDK2

This protocol utilizes AutoDock Vina, a widely used and validated open-source program for molecular docking.[13][14][15][16]

Workflow for Molecular Docking

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Obtain Protein Structure (PDB: 1HCK) Ligand 2. Prepare Ligand Structure (this compound) Grid 3. Define Binding Site (Grid Box Generation) PDB->Grid Run 4. Run AutoDock Vina Grid->Run Results 5. Analyze Docking Results (Binding Energy & Pose) Run->Results

Caption: Workflow for molecular docking of a ligand to a protein target.

Protocol:

  • Obtain and Prepare the Protein Structure:

    • Download the crystal structure of CDK2 (PDB ID: 1HCK) from the RCSB PDB database.[17]

    • Remove water molecules and any co-crystallized ligands using a molecular visualization tool like PyMOL or Chimera.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools.[18]

    • Save the prepared protein in .pdbqt format.

  • Prepare the Ligand Structure:

    • Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch and save it in .mol2 or .sdf format.

    • Use Open Babel to convert the ligand file to .pdbqt format, which includes assigning Gasteiger charges and defining rotatable bonds.[13]

  • Define the Binding Site (Grid Box Generation):

    • Identify the active site of CDK2 based on the position of the co-crystallized ligand in the original PDB file or from literature.

    • In AutoDock Tools, define a grid box that encompasses the entire binding pocket.[18] The size and center of the grid box are critical parameters that dictate the search space for the ligand.

  • Run the Docking Simulation:

    • Create a configuration file (conf.txt) specifying the paths to the prepared protein and ligand files, the grid box parameters, and the number of binding modes to generate.

    • Execute AutoDock Vina from the command line using the configuration file.[15]

  • Analyze the Results:

    • The primary output will be a log file containing the predicted binding affinities (in kcal/mol) for the different binding poses.[9]

    • Visualize the predicted binding poses in complex with the protein using PyMOL or Discovery Studio to analyze the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Part 2: Molecular Dynamics Simulation of the CDK2/5-Isopropylpyridin-2-amine Complex

This protocol utilizes GROMACS, a versatile and high-performance package for molecular dynamics simulations.[19][20][21][22] We will use the CHARMM36 force field, which is well-suited for protein-ligand simulations.[23][24][25]

Workflow for Molecular Dynamics Simulation

cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis Complex 1. Prepare Protein-Ligand Complex Topology 2. Generate Topology Files (CHARMM36 Force Field) Complex->Topology Solvate 3. Solvate and Add Ions Topology->Solvate Minimization 4. Energy Minimization Solvate->Minimization Equilibration 5. NVT and NPT Equilibration Minimization->Equilibration Production 6. Production MD Run Equilibration->Production Trajectory 7. Trajectory Analysis (RMSD, RMSF) Production->Trajectory Binding 8. Binding Free Energy Calculation (MM/PBSA) Trajectory->Binding

Caption: Workflow for molecular dynamics simulation of a protein-ligand complex.

Protocol:

  • Prepare the Protein-Ligand Complex:

    • Use the best-ranked docked pose from the molecular docking step as the starting structure for the MD simulation.

  • Generate Topology Files:

    • Use the pdb2gmx tool in GROMACS to generate the topology for the protein using the CHARMM36 force field.[22]

    • Generate the topology and parameters for the this compound ligand. This is a critical step that often requires the use of a tool like the CHARMM General Force Field (CGenFF) server to obtain accurate parameters for drug-like molecules.[26][27]

    • Combine the protein and ligand topologies into a single system topology file.[28][29]

  • Solvate and Add Ions:

    • Create a simulation box (e.g., a cubic box) around the complex and fill it with a suitable water model (e.g., TIP3P).[20]

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.[20]

  • Equilibration:

    • Perform a two-step equilibration process. First, an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

    • Second, an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density of the system.[28] Positional restraints are often applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.

  • Production MD Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to allow for adequate sampling of the conformational space of the protein-ligand complex.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to assess the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein backbone and ligand heavy atoms, and the Root Mean Square Fluctuation (RMSF) of individual residues.

  • Binding Free Energy Calculation:

    • Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy from the MD trajectory.[2] These methods provide a more accurate estimation of binding affinity than docking scores. For even higher accuracy, though computationally very expensive, methods like Free Energy Perturbation (FEP) can be employed.[10][11][30][31][32]

Quantitative Data Summary

The following table presents a hypothetical but realistic comparison of the kind of quantitative data you can expect to generate from these in-silico experiments.

ParameterMolecular Docking (AutoDock Vina)Molecular Dynamics (GROMACS with MM/PBSA)
Binding Affinity/Energy -8.5 kcal/mol-35.2 ± 3.1 kcal/mol
Key Interacting Residues VAL23, LYS33, ILE84, LEU134VAL23, LYS33, GLU81, ILE84, ASP145
Hydrogen Bonds LYS33 (backbone), LEU83 (backbone)LYS33 (side chain), GLU81 (side chain), ASP145 (side chain)
Simulation Time ~15-30 minutes~72-96 hours (for 100 ns)

Conclusion: An Integrated Approach for Confident Predictions

This guide has provided a comparative overview of two powerful in-silico techniques for modeling the binding of this compound to a representative protein target. Molecular docking serves as an excellent first-pass filter for high-throughput screening and initial pose prediction due to its computational efficiency.[2] However, for a more nuanced and accurate understanding of the binding dynamics, stability, and a more reliable estimation of binding affinity, Molecular Dynamics simulations are indispensable.[12]

By following the detailed, self-validating protocols outlined here, researchers can confidently apply these computational tools to their own drug discovery projects. The causal logic behind each step, from force field selection to the specifics of equilibration, is designed to instill a deeper understanding and ensure the scientific integrity of the results. The integration of these methodologies provides a robust framework for prioritizing and optimizing lead compounds, ultimately accelerating the path to novel therapeutics.

References

A Head-to-Head Comparison of 5-Isopropylpyridin-2-amine-based Compounds for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The 5-isopropylpyridin-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of potent and selective inhibitors of various protein kinases. Its unique electronic and steric properties allow for favorable interactions within the ATP-binding pockets of these enzymes, making it a focal point for the discovery of novel therapeutics, particularly in oncology. This guide provides a head-to-head comparison of representative compounds derived from this core structure, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.

Introduction to the this compound Scaffold

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in many FDA-approved drugs.[1] The 2-aminopyridine moiety, in particular, is a key pharmacophore that can engage in crucial hydrogen bonding interactions with the hinge region of protein kinases. The addition of an isopropyl group at the 5-position enhances the lipophilicity of the molecule, which can improve cell permeability and van der Waals interactions within the target protein. This strategic combination of features makes the this compound scaffold an excellent starting point for the design of kinase inhibitors.

This guide will focus on a comparative analysis of compounds targeting Cyclin-Dependent Kinases (CDKs) and Polo-like Kinase 4 (PLK4), two important classes of enzymes involved in cell cycle regulation and proliferation. Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Comparative Analysis of Kinase Inhibitory Activity

The following tables summarize the in vitro potency of selected this compound-based compounds against their respective kinase targets. The data is compiled from peer-reviewed scientific literature to ensure accuracy and reliability.

Cyclin-Dependent Kinase (CDK) Inhibitors

A series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine derivatives have been synthesized and evaluated for their CDK inhibition activity.[2] These compounds demonstrate potent inhibition of CDK2 and CDK5, with some exhibiting low nanomolar IC50 values.

Compound IDModification on Pyrazolo[4,3-d]pyrimidine CoreCDK2 IC50 (nM)CDK5 IC50 (nM)Reference
Compound A 5-hydroxyalkylamine substitution<10<10[2]
Compound B 5-aminoalkylamine substitution10-5010-50[2]
Compound C 5-alkoxy substitution>100>100[2]

Table 1: In vitro inhibitory activity of pyrazolo[4,3-d]pyrimidine derivatives against CDK2 and CDK5.

In a separate study, a novel series of quinazoline derivatives incorporating the this compound moiety were identified as potent inhibitors of multiple CDKs, including CDK1, 2, 4, 8, and 9.[3]

Compound IDCore StructureCDK1 IC50 (nM)CDK2 IC50 (nM)CDK4 IC50 (nM)CDK9 IC50 (nM)Reference
Compound 37d Quinazoline25153010[3][4]

Table 2: In vitro inhibitory activity of a quinazoline-based CDK inhibitor.

Polo-like Kinase 4 (PLK4) Inhibitors

Utilizing a scaffold hopping strategy, a series of novel aminopyrimidine-based compounds were developed as potent PLK4 inhibitors.[5] The most promising compound from this series, compound 8h, demonstrated high inhibitory activity against PLK4.

Compound IDCore StructurePLK4 IC50 (nM)Reference
Compound 8h Aminopyrimidine6.7[5]

Table 3: In vitro inhibitory activity of an aminopyrimidine-based PLK4 inhibitor.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Objective: To quantify the potency of a test compound in inhibiting the enzymatic activity of a target kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK2/cyclin A, PLK4)

  • Kinase-specific substrate (e.g., histone H1 for CDK2, α-casein for PLK4)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • [γ-32P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and kinase reaction buffer.

  • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP (and [γ-32P]ATP if using a radiometric assay).

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto phosphocellulose paper.

  • If using the radiometric method, wash the phosphocellulose paper to remove unincorporated [γ-32P]ATP and measure the incorporated radioactivity using a scintillation counter.

  • If using the ADP-Glo™ assay, follow the manufacturer's protocol to measure the amount of ADP produced, which is then correlated with kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_comp Serial Dilution of Test Compounds add_comp Add Compounds to Plate prep_comp->add_comp prep_reagents Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) add_mix Add Kinase Mix to Plate prep_reagents->add_mix start_rxn Initiate Reaction with ATP add_mix->start_rxn incubation Incubate at 30°C start_rxn->incubation stop_rxn Stop Reaction incubation->stop_rxn detection Measure Kinase Activity (Radiometric or Luminescence) stop_rxn->detection analysis Calculate % Inhibition detection->analysis ic50 Determine IC50 Value analysis->ic50 cell_cycle_pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 G1 S S (DNA Replication) G1->S G1/S Transition G2 G2 S->G2 M M (Mitosis) G2->M G2/M Transition M->G1 CDK2_CyclinE CDK2 / Cyclin E CDK2_CyclinE->S CDK1_CyclinB CDK1 / Cyclin B CDK1_CyclinB->M Inhibitor This compound -based CDK Inhibitor Inhibitor->CDK2_CyclinE Inhibitor->CDK1_CyclinB plk4_pathway PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup promotes Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis Mitotic_Spindle Bipolar Mitotic Spindle Formation Centriole_Dup->Mitotic_Spindle Cell_Division Proper Cell Division Mitotic_Spindle->Cell_Division Inhibitor This compound -based PLK4 Inhibitor Inhibitor->PLK4 Inhibitor->Mitotic_Catastrophe leads to

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Isopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Compounds like 5-Isopropylpyridin-2-amine (CAS No. 603310-75-4), a substituted aminopyridine, are integral to this discovery process.[1][2] However, with great scientific potential comes the profound responsibility of ensuring safety. The acute toxicity and corrosive nature of this compound demand a rigorous and well-understood personal protective equipment (PPE) protocol.

This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists, with a deep, causal understanding of the "why" behind each safety recommendation. By integrating this knowledge into your laboratory practices, you can build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the specific threats posed by this compound is the critical first step in mitigating risk. This compound is not merely an irritant; it is classified as highly hazardous. Its primary dangers lie in its acute toxicity upon ingestion or skin contact, and its capacity to cause severe, irreversible damage to skin and eyes.

A summary of its formal hazard classification provides the foundation for our PPE strategy.

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Skin CorrosionCategory 1AH314: Causes severe skin burns and eye damage
Serious Eye DamageCategory 1H314: Causes severe skin burns and eye damage
Aquatic Hazard (Acute & Chronic)Category 3H412: Harmful to aquatic life with long lasting effects

The causality is clear: because the compound is toxic and readily absorbed through the skin, we must establish an impermeable barrier.[3] Because it can cause severe burns, this barrier must be chemically resistant and comprehensive, covering all potential points of contact.

Core PPE Requirements: A Multi-Layered Defense

A multi-layered approach to PPE is essential. Each component protects a specific area and works in concert with the others to create a total shield against exposure. The selection process for this equipment is a critical workflow in itself.

PPE_Selection_Workflow cluster_assessment Task Hazard Assessment cluster_ppe Required PPE Ensemble start Start: Handling This compound weighing Weighing Solid Powder (potential for dust) start->weighing solution Making a Solution (risk of splash) start->solution spill Spill Cleanup start->spill ppe_base Base PPE: - Chemical Splash Goggles - Nitrile Gloves (Double) - Flame-Retardant Lab Coat weighing->ppe_base Yes ppe_respirator Add: - NIOSH-approved Respirator (with particulate filter) weighing->ppe_respirator Yes solution->ppe_base Yes ppe_face Add: - Face Shield (over goggles) - Chemical-Resistant Apron solution->ppe_face Yes ppe_full Full Response PPE: - All Base & Add-on PPE - Chemical-Resistant Boot Covers spill->ppe_full Yes

Caption: PPE selection workflow for this compound.

Eye and Face Protection

Due to its classification as a substance that causes severe eye damage, standard safety glasses are insufficient.

  • Chemical Splash Goggles: Goggles that meet the ANSI Z87.1 standard are mandatory.[4] They must form a complete seal around the eyes to protect against dust, splashes, and vapors.

  • Face Shield: When there is a significant risk of splashing (e.g., when transferring solutions or during a spill cleanup), a face shield must be worn over the chemical splash goggles.[4][5] This provides a secondary layer of protection for the entire face.

Skin and Body Protection

All exposed skin must be covered. The compound's ability to cause severe burns and its dermal toxicity make this a non-negotiable requirement.

  • Laboratory Coat: A flame-retardant, long-sleeved lab coat is required. It should be fully buttoned to provide maximum coverage.

  • Clothing: Long pants and fully enclosed, chemical-resistant shoes are essential.[4] Fabrics like polyester and acrylic should be avoided in favor of cotton or other natural fibers under your lab coat.[4]

  • Chemical-Resistant Apron: For procedures with a high splash potential, a chemical-resistant apron should be worn over the lab coat.

Hand Protection

Hands are the most likely point of direct contact. The correct glove selection and usage are critical.

  • Glove Material: No single glove material is impervious to all chemicals. While disposable nitrile gloves offer broad, short-term protection, it is imperative to consult the glove manufacturer's chemical resistance guide for specific data on aminopyridines or similar chemical classes.[4]

  • Double Gloving: For a substance with this level of dermal toxicity, double gloving is a field-proven best practice. This technique involves wearing two pairs of gloves, which significantly reduces the chance of exposure if the outer glove is torn or contaminated.

  • Inspection and Replacement: Gloves must be inspected for any signs of degradation or puncture before each use. They should be removed and replaced immediately upon any known contact with the chemical.[6]

Respiratory Protection

Inhalation of dust or aerosols must be prevented.

  • Engineering Controls: The primary line of defense is to handle this compound within a certified chemical fume hood to minimize airborne particles.[7]

  • Respirator Use: When engineering controls are not sufficient or during emergency procedures, respiratory protection is required. This involves using a NIOSH-approved respirator. For dusts, a particulate filter (e.g., N95, P100) is necessary. Use of a respirator requires prior medical evaluation, training, and annual fit-testing to be effective.[4]

Procedural Guidance: Weighing and Preparing a Solution

This protocol outlines the step-by-step integration of PPE into a common laboratory workflow. This system is self-validating because each action is directly tied to a safety principle.

Objective: To safely weigh 0.5 g of solid this compound and prepare a 100 mL solution in a designated solvent.

Methodology:

  • Preparation (Pre-Operation):

    • Confirm the chemical fume hood has a valid certification.

    • Assemble all necessary glassware, utensils, and the chemical container inside the fume hood.

    • Designate a specific area within the hood for the weighing operation.

    • Establish a hazardous waste container, properly labeled "Hazardous Waste: this compound," within the fume hood.[8]

  • PPE Donning (Putting On):

    • Perform in the following order: long pants and closed-toe shoes, inner gloves, lab coat (fully buttoned), chemical splash goggles, outer gloves (ensuring cuffs are pulled over the lab coat sleeves), and a face shield. If the risk assessment indicates a need for a respirator, don it according to training procedures.

  • Execution (Inside Fume Hood):

    • Carefully open the this compound container. Avoid creating dust by using slow, deliberate movements.

    • Using a clean spatula, carefully transfer the approximate amount of solid to a weigh boat on a tared balance.

    • Once the desired weight is achieved, securely close the primary chemical container.

    • Transfer the weighed solid into the designated flask for dissolution.

    • Add the solvent slowly to avoid splashing.

    • Once the solid is dissolved, cap the flask.

  • Decontamination and Cleanup:

    • Dispose of the contaminated weigh boat and any disposable utensils directly into the designated hazardous waste container.[9]

    • Wipe down the spatula with a solvent-dampened cloth, disposing of the cloth in the hazardous waste container.

    • Wipe down the work surface within the fume hood.

  • PPE Doffing (Taking Off):

    • This process is critical to avoid cross-contamination. Remove PPE in the following order at the laboratory exit or designated area:

      • Remove outer gloves, peeling them off without touching the exterior surface. Dispose of them in the hazardous waste.[6]

      • Remove the face shield and lab coat.

      • Remove chemical splash goggles.

      • Remove inner gloves using the same technique as the outer gloves.

      • Wash hands and face thoroughly with soap and water.

Emergency Protocols & Disposal

Exposure Response: In the event of any exposure, immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Call for immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Call for an ophthalmologist immediately.

  • Inhalation: Move the person to fresh air. Call for immediate medical attention.

  • Ingestion: If the person is conscious, give two glasses of water to drink at most. Do not induce vomiting. Seek immediate medical advice.

Waste Disposal: All materials contaminated with this compound must be treated as hazardous waste.

  • Containerization: Use dedicated, leak-proof, and clearly labeled containers for all solid and liquid waste.[8] Never mix this waste with incompatible materials like strong oxidizing agents.[8]

  • Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not, under any circumstances, dispose of this chemical or its waste down the drain.

By adhering to these detailed protocols, you are not just following rules; you are actively participating in a culture of safety that is essential for cutting-edge scientific research.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
5-Isopropylpyridin-2-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.